molecular formula C20H30N8O5 B15567925 Azidoacetyl-Val-Cit-PAB-OH

Azidoacetyl-Val-Cit-PAB-OH

Cat. No.: B15567925
M. Wt: 462.5 g/mol
InChI Key: DUKMRTLDAAVRKP-RDJZCZTQSA-N
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Description

Azidoacetyl-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C20H30N8O5 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30N8O5

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C20H30N8O5/c1-12(2)17(27-16(30)10-24-28-22)19(32)26-15(4-3-9-23-20(21)33)18(31)25-14-7-5-13(11-29)6-8-14/h5-8,12,15,17,29H,3-4,9-11H2,1-2H3,(H,25,31)(H,26,32)(H,27,30)(H3,21,23,33)/t15-,17-/m0/s1

InChI Key

DUKMRTLDAAVRKP-RDJZCZTQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Azidoacetyl-Val-Cit-PAB-OH linker is a sophisticated, enzyme-cleavable system integral to the design of modern antibody-drug conjugates (ADCs). This technical guide delineates the multi-stage mechanism of action of this linker, commencing with the selective enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by lysosomal proteases, primarily cathepsin B. This targeted cleavage initiates a cascade involving the self-immolation of the p-aminobenzyl alcohol (PAB) spacer, culminating in the traceless release of a conjugated cytotoxic payload within the target cell. The terminal azidoacetyl group provides a versatile handle for the covalent attachment of the linker to a payload, often via click chemistry. This document provides a comprehensive overview of the linker's structure and function, quantitative data on its performance, and detailed protocols for its evaluation.

Core Components and Structure

The this compound linker is a tripartite system, with each component playing a distinct and critical role in its function:

  • Azidoacetyl Group (N₃-CH₂-CO-): This functional group serves as a bioorthogonal handle for the conjugation of a cytotoxic payload. The azide (B81097) moiety can readily and specifically react with an alkyne-modified payload through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), forming a stable triazole linkage.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] The Val-Cit linker exhibits high stability in systemic circulation, where cathepsin B activity is minimal, but is efficiently hydrolyzed within the acidic environment of the lysosome.[3][4]

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB moiety functions as a self-immolative spacer.[5] It connects the dipeptide to the hydroxyl group (-OH), which is the attachment point for a payload (often via a carbamate (B1207046) linkage). Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB spacer becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures the release of the payload in its unmodified and fully active form.[6]

Mechanism of Action: A Step-by-Step Cascade

The therapeutic action of an ADC equipped with an Azidoacetyl-Val-Cit-PAB-payload linker is contingent on a precise, multi-stage release process that occurs following internalization by a target cancer cell.

  • Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit-PAB linker.[7][8] While cathepsin B is the primary enzyme, other lysosomal cysteine proteases like cathepsins L, S, and F can also contribute to this cleavage, providing a degree of redundancy.[3]

  • Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit dipeptide exposes a free amine on the PAB group, triggering a rapid, spontaneous 1,6-elimination reaction.[6]

  • Payload Release: This self-immolative cascade results in the fragmentation of the PAB spacer and the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[3]

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by disrupting microtubule polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis.

Quantitative Data

The efficiency of the Val-Cit-PAB linker is underpinned by its favorable kinetic profile for cleavage by cathepsin B and its stability in plasma.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
Dipeptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Data sourced from a fluorometric assay assessing peptide linker cleavage by Cathepsin B.[3]

Table 2: Comparative Plasma Stability of Cleavable ADC Linkers
Linker TypeExamplePayloadSpeciesStability MetricResult
Peptide (Val-Cit) Trastuzumab-Val-Cit-PABC-MMAEMMAEHuman% Intact ADCHigh stability over 7 days
HydrazoneGemtuzumab ozogamicinCalicheamicinHumant_1/2_Variable, potential for premature release
DisulfideIMGN901DM1Humant_1/2_Can be modulated by steric hindrance
β-glucuronide-MMAEHumant_1/2_>7 days

This table provides a qualitative comparison of the plasma stability of different cleavable linkers.[9]

Mandatory Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) ADC ADC with Azidoacetyl-Val-Cit-PAB-Payload Receptor Tumor Antigen ADC->Receptor 1. Binding Payload Active Cytotoxic Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxic Effect Internalized_ADC Internalized ADC Cleavage Cathepsin B-mediated Cleavage Internalized_ADC->Cleavage 3. Enzymatic Cleavage of Val-Cit Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation 4. 1,6-Elimination Self_Immolation->Payload 5. Payload Release Receptor->Internalized_ADC 2. Internalization & Lysosomal Trafficking Experimental_Workflow cluster_synthesis Linker-Payload Synthesis cluster_evaluation In Vitro Evaluation cluster_cleavage Cleavage & Stability cluster_cellular Cellular Assays SPPS Solid-Phase Synthesis of this compound Payload_Conjugation Conjugation to Payload SPPS->Payload_Conjugation Cathepsin_Assay Cathepsin B Cleavage Assay (HPLC or Fluorometric) Payload_Conjugation->Cathepsin_Assay Plasma_Stability Plasma Stability Assay Payload_Conjugation->Plasma_Stability Internalization ADC Internalization Assay Payload_Conjugation->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Internalization->Cytotoxicity

References

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to Para-aminobenzyl Alcohol (PAB) in Self-Immolative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), has revolutionized the landscape of precision medicine. Central to the success of these sophisticated therapeutics is the linker technology that connects the targeting moiety to the potent payload. Among the most pivotal innovations in this field are self-immolative linkers, with para-aminobenzyl alcohol (PAB) and its derivatives standing out as a cornerstone. This technical guide provides a comprehensive exploration of the role of PAB in self-immolative linkers, detailing its mechanism of action, quantitative performance data, and the experimental protocols essential for its evaluation.

The Core Principle: Mechanism of PAB-Based Self-Immolation

The utility of para-aminobenzyl alcohol (PAB) as a self-immolative spacer lies in its ability to undergo a rapid, spontaneous 1,6-elimination reaction following a specific triggering event. This "self-immolation" ensures the release of the unmodified, fully active drug payload at the target site.[1]

The process is initiated by the cleavage of a promoiety attached to the amino group of the PAB linker. In the context of ADCs, this trigger is often a peptide sequence, such as valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme abundant in the tumor microenvironment.[2][] Once the promoiety is cleaved, the newly exposed aniline (B41778) nitrogen initiates an electronic cascade. This involves the donation of its lone pair of electrons into the aromatic ring, leading to the fragmentation of the PAB spacer and the release of the drug, carbon dioxide, and aza-quinone methide.[4][5]

This elegant mechanism ensures that the linker remains stable in the systemic circulation, preventing premature drug release and associated off-target toxicity. The drug is only liberated in the reducing and acidic environment of the lysosome within the target cancer cell, where the necessary enzymatic machinery is present.[1]

PAB_Self_Immolation ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Target Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Endocytosis Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Enzymatic_Cleavage 3. Low pH & Proteases Unstable_Intermediate Unstable Aniline Intermediate Enzymatic_Cleavage->Unstable_Intermediate 4. Promolety cleaved Self_Immolation 1,6-Elimination (Self-Immolation) Unstable_Intermediate->Self_Immolation 5. Electronic cascade Released_Drug Active Drug Released Self_Immolation->Released_Drug Byproducts CO2 + Aza-quinone Methide Self_Immolation->Byproducts

PAB self-immolation pathway in an ADC.

Quantitative Data on PAB Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and its cleavage rate at the target site. The following tables summarize key quantitative data for PAB-based linkers from various studies.

Table 1: Cathepsin B Cleavage Kinetics of Val-Cit-PAB Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC15.21.81.18 x 10⁵[2]
Val-Ala-PABC25.81.24.65 x 10⁴[2]
Phe-Lys-PABC18.51.68.65 x 10⁴[2]

Km: Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests higher affinity of the enzyme for the substrate. kcat: Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km: Catalytic efficiency of the enzyme.

Table 2: Plasma Stability of Val-Cit-PAB-Based Linker-Payloads (% Drug Release in 24h)

Linker-Payload ConstructHuman SerumMouse SerumReference
Unsubstituted Linker0100 (in 4h)[6]
Thiazole-substituted1245[6]
Thiazole-CF₃-substituted518[6]
Glutamic Acid at P346[6]
m-Amide PABCStable50[6]
Glutamic Acid + m-Amide PABCStable7[6]

These data highlight the significant difference in stability between human and mouse plasma, a critical consideration for preclinical studies. The instability in mouse plasma is attributed to the activity of carboxylesterase 1c.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the development and validation of PAB-based linkers and the resulting ADCs.

Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines the synthesis of the core peptide-spacer component using solid-phase peptide synthesis (SPPS).[9]

Materials:

  • Rink amide resin

  • N,N-dimethylformamide (DMF)

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • p-Aminobenzyl alcohol (PAB-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using HATU as the coupling agent.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection1 Fmoc Deprotection (Piperidine) Swell->Fmoc_Deprotection1 Coupling_Cit Couple Fmoc-Cit-OH Fmoc_Deprotection1->Coupling_Cit Fmoc_Deprotection2 Fmoc Deprotection (Piperidine) Coupling_Cit->Fmoc_Deprotection2 Coupling_Val Couple Fmoc-Val-OH Fmoc_Deprotection2->Coupling_Val Coupling_PAB Couple p-Aminobenzyl Alcohol Coupling_Val->Coupling_PAB Cleavage Cleave from Resin (TFA) Coupling_PAB->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End Fmoc-Val-Cit-PAB-OH Purification->End

Solid-phase synthesis workflow for Fmoc-Val-Cit-PAB-OH.
Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.[2][10]

Materials:

  • ADC with a Val-Cit-PAB linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the pre-warmed assay buffer containing activated Cathepsin B to a final concentration in the low micromolar range (e.g., 1-10 µM). The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload. The amount of released drug is plotted against time to determine the cleavage rate.

In Vitro Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma to predict its in vivo behavior.[11]

Materials:

  • Test ADC

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method to measure intact ADC or released payload (e.g., LC-MS, ELISA)

Procedure:

  • Sample Preparation: Dilute the test ADC in plasma to a final concentration typically in the µg/mL to mg/mL range.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take aliquots of the plasma samples.

  • Sample Processing: Process the aliquots to stop any further degradation and to prepare them for analysis. This may involve protein precipitation or immunocapture of the ADC.

  • Analysis:

    • To measure intact ADC: Analyze the samples using a method like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage or payload loss.

    • To measure released payload: Extract the free payload from the plasma samples and quantify it using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the half-life of the ADC in plasma.

Conclusion: The Enduring Significance of PAB in Self-Immolative Linkers

The para-aminobenzyl alcohol-based self-immolative linker system remains a cornerstone of modern ADC design, offering a robust and reliable mechanism for targeted drug delivery. Its elegant 1,6-elimination chemistry, triggered by the specific enzymatic environment of tumor cells, provides a crucial balance between systemic stability and efficient payload release. The extensive body of research and the clinical success of ADCs employing this technology underscore its significance. As the field of targeted therapy continues to evolve, the principles pioneered by PAB-based linkers will undoubtedly continue to inform the design of the next generation of precision medicines. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing this critical area of drug development.

References

A Technical Guide to the Synthesis and Chemical Properties of Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoacetyl-Val-Cit-PAB-OH is a crucial bifunctional linker molecule extensively utilized in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. The molecule incorporates a cathepsin B-cleavable Valine-Citrulline dipeptide linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a terminal azidoacetyl group. This azido (B1232118) moiety serves as a versatile chemical handle for "click chemistry," enabling the straightforward and specific conjugation of the linker to drug payloads modified with an alkyne group. This document details the synthetic methodologies, presents key chemical data, and illustrates the logical workflows and mechanisms of action through diagrams.

Chemical Properties and Structure

This compound is a complex peptide-based linker designed for controlled drug release. Its structure is meticulously designed to ensure stability in systemic circulation while allowing for specific enzymatic cleavage within the target cell's lysosome.

Structure:

The key functional components are:

  • Azidoacetyl Group (N₃-CH₂-CO-): Provides a bioorthogonal handle for conjugation to alkyne-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2]

  • p-Aminobenzyl Alcohol (PAB-OH): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the conjugated drug in its active form.[3]

  • Hydroxyl Group (-OH): The primary attachment point for a cytotoxic payload, typically forming a carbamate (B1207046) linkage.

Quantitative Data

While specific experimental data for the isolated this compound is proprietary to commercial suppliers, the table below summarizes the properties of its core precursor, Val-Cit-PAB-OH, and provides calculated values for the final product.

PropertyVal-Cit-PAB-OHThis compound (Calculated/Typical)
CAS Number 159857-79-1[4][5][6]2285375-34-8
Molecular Formula C₁₈H₂₉N₅O₄[6][7]C₂₀H₃₀N₈O₅
Molecular Weight 379.45 g/mol [4][6][7]462.51 g/mol
Appearance White to off-white solidWhite to off-white solid
Purity (Typical) >95% (by HPLC)>95% (by HPLC)
Solubility Soluble in DMSO, DMF[6]Soluble in DMSO, DMF
Storage -20°C[5]-20°C

Synthesis of this compound

The synthesis of this compound is a multi-step process that is typically performed using a combination of solid-phase and solution-phase peptide synthesis techniques. The general strategy involves the sequential coupling of the amino acid and spacer components, followed by the introduction of the azidoacetyl group.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines the synthesis of the fully protected peptide linker intermediate.

  • Preparation: A solution of Fmoc-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (PABOH) (1.05 eq) is prepared in a mixture of dichloromethane (B109758) (DCM) and methanol.

  • Coupling: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.1 eq) is added to the solution at room temperature.[8] The reaction mixture is stirred for 14-18 hours.

  • Work-up: The solvents are removed under reduced pressure. The resulting residue is triturated with diethyl ether, washed sequentially with ether and ethyl acetate, and then dried to yield Fmoc-Val-Cit-PAB-OH as a solid.[8]

  • Purification: If necessary, the product can be purified by flash column chromatography on silica (B1680970) gel using a methanol-DCM gradient.[9]

Protocol 2: Deprotection to obtain Val-Cit-PAB-OH

This protocol describes the removal of the N-terminal Fmoc protecting group.

  • Fmoc Removal: The Fmoc-Val-Cit-PAB-OH (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). Diethylamine (excess) is added, and the mixture is stirred at room temperature for 16-24 hours.[7]

  • Isolation: The reaction mixture is evaporated to dryness under reduced pressure.

  • Purification: The residue is triturated with dichloromethane to precipitate the product, Val-Cit-PAB-OH, which is used in the next step, often without further purification.[7]

Protocol 3: Synthesis of this compound

This is the final step to install the "click chemistry" handle.

  • Preparation: Val-Cit-PAB-OH (1.0 eq) and azidoacetic acid (1.1 eq) are dissolved in anhydrous DMF. The solution is cooled to 0°C in an ice bath.

  • Activation/Coupling: A peptide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) is added, followed by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the solvent is removed in vacuo. The crude product is purified by reverse-phase HPLC to yield the final product, this compound.

Visualization of Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G A Fmoc-Val-Cit-OH + PAB-OH B Coupling (EEDQ, DCM/MeOH) A->B C Fmoc-Val-Cit-PAB-OH B->C D Fmoc Deprotection (Diethylamine, DMF) C->D E Val-Cit-PAB-OH D->E G Peptide Coupling (HATU, DIPEA, DMF) E->G F Azidoacetic Acid F->G I Purification (Reverse-Phase HPLC) G->I H This compound (Final Product) I->H

Synthesis workflow for this compound.
Mechanism of Action in an Antibody-Drug Conjugate (ADC)

This diagram illustrates the intracellular processing of an ADC containing the Azidoacetyl-Val-Cit-PAB linker.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) A ADC binds to Antigen on Cancer Cell B Internalization (Endocytosis) A->B 1 C ADC in Lysosome B->C 2 D Cathepsin B Cleavage of Val-Cit Linker C->D 3 E Unstable Intermediate D->E 4 F Self-Immolation (1,6-Elimination of PAB) E->F 5 G Active Drug Released F->G 6

Intracellular activation and drug release mechanism.

Characterization Methods

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the final compound and intermediates. A reverse-phase column with a water/acetonitrile gradient is typically employed.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

Conclusion

This compound is a sophisticated and highly functional linker that plays a pivotal role in the design of modern ADCs. Its synthesis, while multi-stepped, relies on established peptide coupling methodologies. The key features—a stable "click" handle for conjugation, a highly specific enzymatic cleavage site, and a self-immolative spacer—combine to create a linker that offers a robust platform for the development of targeted cancer therapies with an improved therapeutic window. This guide provides the foundational knowledge for researchers and developers working with this important class of bioconjugation reagents.

References

The Precision Cut: A Technical Guide to Cathepsin B-Mediated Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanism of Cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) linker, a cornerstone of modern antibody-drug conjugate (ADC) design. We will delve into the biochemical intricacies of this process, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize the key pathways and mechanisms involved.

Introduction: The Role of Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload. The linker, which bridges these two components, is a critical determinant of an ADC's efficacy and safety.[1] Protease-cleavable linkers, such as the Val-Cit dipeptide, are designed to be stable in systemic circulation but readily cleaved by enzymes like Cathepsin B, which are overexpressed in the lysosomal compartments of cancer cells.[1][] This targeted release mechanism enhances the therapeutic window by concentrating the cytotoxic payload at the tumor site.[][]

The Key Players: Cathepsin B and the Val-Cit-PABC Linker

Cathepsin B: This cysteine protease is predominantly found in lysosomes, where it plays a central role in protein degradation.[1] Structurally, its activity relies on a Cys-His catalytic dyad.[1] A unique "occluding loop" allows it to function as both an endopeptidase and an exopeptidase.[1] Crucially for ADC therapy, Cathepsin B is frequently overexpressed in various tumor types and exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[1][4] While primarily lysosomal, Cathepsin B can also be found at the cell periphery and secreted by cancer cells, contributing to tumor invasion and metastasis.[4][5][6]

The Val-Cit-PABC Linker: This linker system is meticulously designed for stability and efficient, traceless drug release.[1] It comprises three key components:

  • Valine (Val): This amino acid occupies the P2 position, interacting with the hydrophobic S2 subsite of Cathepsin B's active site.[1]

  • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position, it binds to the S1 subsite of the enzyme.[1] The Val-Cit sequence was identified as a highly efficient substrate for Cathepsin B, demonstrating excellent stability in human and mouse serum compared to other dipeptides.[]

  • p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the efficient release of an unmodified payload.[7][8] Direct attachment of the payload to the dipeptide can sterically hinder enzyme access.[7][8] The PABC spacer overcomes this and, following cleavage, undergoes a rapid 1,6-elimination to liberate the active drug.[1][8]

The Cleavage Pathway: From Internalization to Payload Release

The release of the cytotoxic payload is a multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cleavage & Release Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Cytotoxic Effect

ADC internalization and payload release pathway.
  • Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the cancer cell surface and is internalized into an early endosome.[1]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of proteases, including Cathepsin B.[1]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][9] The preference for Val-Cit is driven by favorable interactions within the enzyme's active site.[1]

  • Self-Immolation and Drug Release: The cleavage event triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1] This "self-immolative" cascade ensures a clean and efficient release.[1]

Cleavage_Mechanism ValCitPABC Val Cit PABC Payload Cleaved Val-Cit Unstable Intermediate ValCitPABC->Cleaved Cleavage of Cit-PABC bond Released Active Payload CO2 Aromatic Remnant Cleaved->Released Spontaneous 1,6-Elimination CatB Cathepsin B CatB->ValCitPABC Catalyzes

Mechanism of Val-Cit-PABC linker cleavage.

Linker Specificity and Considerations

While initially thought to be specific to Cathepsin B, subsequent research has revealed that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also cleave the Val-Cit linker.[7][10] This redundancy can be advantageous, as it reduces the likelihood of tumor resistance due to the loss of a single protease.[1]

However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by enzymes such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can impact preclinical evaluation in mouse models and potentially contribute to off-target toxicity.[7][8][11][12]

Quantitative Data on Dipeptide Linker Cleavage and Stability

Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published. However, comparative studies using model substrates and full ADCs provide valuable insights into the efficiency and stability of different dipeptide linkers.

Table 1: Comparative Performance of Val-Cit vs. Val-Ala Linkers

ParameterVal-Cit LinkerVal-Ala LinkerReference(s)
Cathepsin B Release Efficiency Similar to Val-AlaSimilar to Val-Cit[][]
Buffer Stability Similar to Val-AlaSimilar to Val-Cit[][]
Cellular Viability Similar to Val-AlaSimilar to Val-Cit[][]
Aggregation at High DAR Prone to aggregationLess aggregation[][]
Hydrophilicity LowerHigher

Table 2: Stability of Modified Val-Cit Linkers in Mouse and Human Serum

Linker Modification% Cleavage in Mouse Serum (24h)% Cleavage in Human Serum (24h)Cathepsin B CleavageReference(s)
Val-Cit-PABC (Standard) Susceptible to Ces1C cleavageStable100%[7][8]
MA-PABC (meta-substituted) ~3%Not specifiedNot affected[7][8]
P3 Aspartic Acid (Asp-Val-Cit) ~6%~4%100%[7][8]
P3 Glutamic Acid (Glu-Val-Cit) Dramatically increased stabilityStableIncreased hydrolysis[15]
P3 Lysine (Lys-Val-Cit) More labile than Val-CitStableNot specified[7][8]

Data is compiled from multiple sources and represents typical findings. Actual values may vary based on the specific ADC construct and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for validating linker cleavage and ADC performance.

In Vitro ADC Cleavage Assay by Cathepsin B

This protocol outlines a typical experiment to quantify the release of a payload from an ADC in the presence of purified Cathepsin B.[1][16]

Objective: To determine the rate and extent of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC construct with Val-Cit linker

  • Purified recombinant human Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[16]

  • Quenching Solution: Acetonitrile with a suitable internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC (e.g., 1 mM in DMSO).

    • Activate Cathepsin B according to the manufacturer's instructions. Prepare a working solution in pre-warmed assay buffer (e.g., to a final concentration of 20 nM).[16]

    • Pre-warm all solutions to 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC with pre-warmed assay buffer to a final concentration of, for example, 1 µM.[1][16]

    • Initiate the reaction by adding the activated Cathepsin B solution.

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Quenching:

    • Immediately terminate the reaction by adding an excess of cold quenching solution to the aliquot.[16]

    • Vortex and centrifuge to precipitate the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.

    • Plot the concentration of released payload versus time to determine the cleavage rate.

Controls:

  • No Enzyme Control: ADC in assay buffer without Cathepsin B to assess linker stability under assay conditions.

  • Plasma Stability Control: Incubate the ADC in human plasma at 37°C for an extended period (e.g., up to 7 days) to assess stability in a physiological matrix.[16]

Experimental_Workflow A 1. Reagent Preparation (ADC, Cathepsin B, Buffer) B 2. Reaction Incubation (ADC + Cathepsin B at 37°C) A->B C 3. Aliquot Collection (Multiple Time Points) B->C D 4. Reaction Quenching (e.g., with Acetonitrile) C->D E 5. Sample Preparation (Protein Precipitation) D->E F 6. LC-MS/MS Analysis (Quantify Released Payload) E->F

Experimental workflow for an in vitro ADC cleavage assay.
Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen linker sequences for their susceptibility to cleavage, often used in initial linker design and optimization.[17]

Principle: A synthetic peptide linker is conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher. In the intact state, fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[17]

Brief Protocol:

  • Prepare a solution of the peptide-AMC substrate in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT).[18]

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding activated Cathepsin B.

  • Incubate the plate in a fluorescence plate reader at 37°C.

  • Monitor the increase in fluorescence over time.

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.[1]

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and robust strategy for achieving tumor-specific drug release in ADCs. The mechanism relies on a sequence of well-orchestrated events, from ADC internalization and lysosomal trafficking to a specific enzymatic cleavage that triggers a self-immolative cascade.[1] A thorough understanding of the cleavage kinetics, linker stability, and potential off-target cleavage is paramount for the design and optimization of next-generation ADCs with improved efficacy and safety profiles. The experimental protocols provided herein offer a framework for the rigorous evaluation of novel linker technologies in the drug development pipeline.

References

An In-depth Technical Guide to the Physicochemical Properties of the Azidoacetyl-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has been significantly advanced by the development of sophisticated linker technologies designed to ensure stability in circulation and promote potent, targeted payload release. Among these, the Azidoacetyl-Val-Cit-PAB-OH linker has emerged as a critical tool, offering a versatile platform for creating effective cancer therapeutics. This guide provides a detailed examination of its core components, physicochemical properties, mechanism of action, and the experimental protocols essential for its characterization and implementation.

Core Components and Mechanism of Action

The this compound linker is a multi-component system, meticulously engineered to connect a potent cytotoxic payload to a monoclonal antibody. Its structure is comprised of three key functional units:

  • Azidoacetyl Group : This moiety serves as a chemical handle for conjugation. The terminal azide (B81097) group enables covalent attachment to an antibody, typically through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) with a corresponding alkyne-modified antibody (e.g., containing DBCO or BCN groups).[1][2] This reaction is highly specific and efficient, allowing for precise control over the drug-to-antibody ratio (DAR).[3]

  • Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence is the linker's primary cleavable element.[4] It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[][6] This enzymatic susceptibility ensures that the payload is released preferentially inside the target cancer cells following internalization of the ADC, minimizing off-target toxicity.[4][]

  • p-Aminobenzylcarbamate (PAB-OH) : This unit functions as a "self-immolative" spacer.[8][9] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction.[] This fragmentation event is crucial as it releases the cytotoxic payload in its unmodified, fully active form, ensuring the drug can exert its cell-killing effect.[6][8]

The overall mechanism of action for an ADC utilizing this linker follows a well-defined pathway, beginning with systemic administration and culminating in targeted cell death.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC ADC in Circulation Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Released Lysosome->Payload 4. Linker Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Physicochemical Properties

The physicochemical properties of the this compound linker are critical for its handling, conjugation efficiency, and the overall stability and efficacy of the resulting ADC. Key quantitative data are summarized below.

PropertyValueReference(s)
Appearance White to off-white solid[]
Solubility Soluble in DMSO (≥ 59-100 mg/mL) and DMF[1][][11]
Storage Conditions Powder: -20°C; Stock Solution: -80°C (6 months), -20°C (1 month)[1][12][13]
Cleavage Mechanism Enzymatic (Cathepsin B)[4][6]
Conjugation Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)[1][2]

Linker Stability and Cleavage

Linker stability is a paramount concern in ADC design, directly impacting the therapeutic window. The linker must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved upon reaching the target cell.

  • Plasma Stability : The Val-Cit dipeptide linker generally exhibits high stability in human plasma.[] However, it is susceptible to cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation in murine models.[14][15][16] Additionally, undesired cleavage by human neutrophil elastase (NE) has been reported, which can be a potential source of off-target toxicity.[14][17][18]

  • Enzymatic Cleavage : The cleavage of the linker is a two-step process initiated within the acidic environment of the lysosome.

Linker_Cleavage_Mechanism cluster_process Intra-lysosomal Cleavage Process Start Azidoacetyl-Val-Cit-PAB-Payload Intermediate Azidoacetyl-Val-Cit-p-aminobenzyl alcohol + Free Payload Start->Intermediate Peptide Bond Cleavage Elimination 1,6-Self-Immolation Intermediate->Elimination 2. Enzyme Cathepsin B Enzyme->Start 1.

Caption: Enzymatic cleavage and self-immolation of the Val-Cit-PAB linker.

Experimental Protocols

Thorough characterization is essential to ensure the quality, consistency, and performance of the linker and the final ADC construct.

Synthesis and Purification

The synthesis of this compound is typically achieved through multi-step solution-phase or solid-phase peptide synthesis methodologies.[]

Protocol Outline: Solution-Phase Synthesis

  • Dipeptide Formation : Couple Fmoc-protected Citrulline to a PAB-OH resin.

  • Elongation : Deprotect the Fmoc group and couple Fmoc-protected Valine.

  • N-terminal Modification : Deprotect the final Fmoc group and react the free amine with azidoacetic acid N-hydroxysuccinimide ester.

  • Cleavage and Deprotection : Cleave the linker from the resin and remove any remaining protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification : Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification : Confirm the identity and purity of the final product via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization Workflow

A standardized workflow is crucial for the analytical characterization of the linker and the resulting ADC.

Characterization_Workflow cluster_workflow General Characterization Workflow Synthesis Linker Synthesis & Purification QC1 Linker QC: - LC-MS (Purity, Identity) - NMR (Structure) Synthesis->QC1 Conjugation Conjugation to Antibody QC1->Conjugation Purification ADC Purification (e.g., SEC, HIC) Conjugation->Purification QC2 ADC QC: - HIC (DAR) - LC-MS (Intact Mass) - SEC (Aggregation) Purification->QC2 Stability Functional Assays: - Plasma Stability - Enzymatic Cleavage - Cytotoxicity QC2->Stability

Caption: Experimental workflow for ADC synthesis and characterization.
In Vitro Plasma Stability Assay

This assay is critical for predicting the in vivo stability of the ADC.[19]

Protocol:

  • Incubation : Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sample Processing : At each time point, precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis : Analyze the supernatant for the presence of prematurely released free payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis : Quantify the amount of released payload over time to determine the ADC's half-life in plasma.

Enzymatic Cleavage Assay

This assay confirms the susceptibility of the linker to the target enzyme.

Protocol:

  • Incubation : Incubate the ADC with the purified target enzyme (e.g., Cathepsin B) in a suitable buffer (typically acidic to mimic lysosomal pH) at 37°C.

  • Time Points : Collect aliquots at various time points.

  • Reaction Quenching : Stop the enzymatic reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., with acetonitrile).

  • Analysis : Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.[19]

  • Data Analysis : Determine the rate and extent of payload release to confirm efficient enzymatic cleavage.

Conjugation Strategy: Click Chemistry

The azidoacetyl group provides a bioorthogonal handle for conjugating the linker-payload to an antibody that has been functionalized with a strained alkyne, such as DBCO or BCN.

Click_Chemistry cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Antibody Antibody-DBCO ADC Antibody-Linker-Payload (Stable Triazole Linkage) Antibody->ADC Linker Azidoacetyl-Linker-Payload Linker->ADC

Caption: Conjugation of the linker to an antibody via Click Chemistry.

Conclusion

The this compound linker is a robust and versatile platform for the development of advanced antibody-drug conjugates. Its design incorporates a bioorthogonal handle for precise conjugation, a highly specific enzymatic cleavage site for targeted payload release, and a self-immolative spacer to ensure the delivery of an unmodified drug. A thorough understanding of its physicochemical properties, stability profile, and the associated experimental protocols is fundamental for its successful application in the design of next-generation cancer therapeutics. While challenges such as stability in certain preclinical models exist, ongoing research continues to refine and optimize this valuable class of ADC linkers.

References

Understanding the Bystander Effect with Cleavable ADC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. A critical factor influencing the efficacy of many modern ADCs is the "bystander effect," a phenomenon mediated by the ADC's linker and payload that extends the cytotoxic activity to neighboring, antigen-negative cancer cells.[1][2] This guide provides an in-depth technical exploration of the bystander effect, focusing on the role of cleavable linkers, the methodologies to evaluate this effect, and the underlying cellular mechanisms.

The Core Concept: Mechanism of the Bystander Effect

The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells within a heterogeneous tumor.[1] This is particularly crucial in solid tumors, where antigen expression can be varied or lost, limiting the efficacy of ADCs that rely solely on direct cell killing.[3][4] The effect is primarily orchestrated by the use of a cleavable linker in the ADC's design.[3][]

The process begins when the ADC binds to its target antigen on the surface of a cancer cell.[1] The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to intracellular compartments like lysosomes.[2][6] Inside the cell, the cleavable linker is designed to be selectively broken, releasing the cytotoxic payload.[7][8] For the bystander effect to occur, the released payload must possess specific physicochemical properties: it needs to be sufficiently membrane-permeable to diffuse out of the target cell and into the surrounding tumor microenvironment.[][9] This released payload can then penetrate and kill neighboring Ag- cells, thereby amplifying the therapeutic impact of the ADC.[1][10]

It is important to note that premature release of the payload in systemic circulation can lead to off-target toxicities.[11] Therefore, the stability of the linker in the bloodstream is a critical design consideration.[3][7]

The Key Component: Cleavable ADC Linkers

Cleavable linkers are designed to be stable in the bloodstream and release their payload under specific conditions prevalent within the tumor microenvironment or inside tumor cells.[7] They are broadly categorized into two main types: chemically cleavable and enzymatically cleavable linkers.

Chemically Cleavable Linkers

These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments.

  • Acid-Cleavable Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[6][] An early example of an ADC utilizing an acid-cleavable linker is Mylotarg.[13]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione, a reducing agent found in cancer cells.[14][15]

Enzymatically Cleavable Linkers

These linkers are substrates for enzymes that are highly expressed in tumor cells, particularly within lysosomes.

  • Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are commonly used.[13] These are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][16] A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is frequently used in conjunction with the peptide linker to ensure the efficient release of the unmodified payload.[4][6] Examples of ADCs with peptide-based cleavable linkers include Adcetris®, Padcev®, and Enhertu®.[1][8]

  • β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes of some solid tumors.[13]

A novel approach involves using a caspase substrate, such as Asp-Glu-Val-Asp (DEVD), as a linker. This design allows for payload release triggered by caspase-3, an enzyme activated during apoptosis, potentially creating a sustained bystander effect.[17]

Quantifying the Bystander Effect: Experimental Protocols

Evaluating the bystander effect is a critical step in the preclinical development of ADCs.[4] Several in vitro and in vivo assays are employed to quantify this phenomenon.

In Vitro Co-Culture Bystander Assay

This is a fundamental assay to assess the bystander effect by culturing Ag+ and Ag- cells together.[4][18]

Methodology:

  • Cell Line Selection: An antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload are chosen. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) or luciferase for easy identification and quantification.[4][19]

  • Co-Culture Seeding: The Ag+ and Ag- cells are seeded together in a 96-well plate at a defined ratio (e.g., 1:1).[18][20]

  • ADC Treatment: The co-culture is treated with varying concentrations of the ADC.

  • Quantification of Cell Viability: After a defined incubation period (e.g., 72-96 hours), the viability of the Ag- cell population is specifically measured. This can be done through flow cytometry by gating on the fluorescently labeled cells or by measuring luciferase activity.[10][18][20] The viability of the Ag+ cells is also assessed.

  • Data Analysis: The IC50 values for both cell populations are determined. A potent cytotoxic effect on the Ag- cells in the presence of Ag+ cells is indicative of a strong bystander effect.[19]

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released from the Ag+ cells into the surrounding medium.[18]

Methodology:

  • Preparation of Conditioned Medium: The Ag+ cell line is treated with the ADC for a specific period. The cell culture supernatant (conditioned medium), which now presumably contains the released payload, is then collected.

  • Treatment of Ag- Cells: The conditioned medium is transferred to a culture of Ag- cells.

  • Assessment of Cell Viability: The viability of the Ag- cells is measured after a set incubation time. A significant reduction in the viability of the Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells confirms the release of a cytotoxic bystander agent.[18]

In Vivo Admixed Tumor Model

This in vivo model provides a more clinically relevant assessment of the bystander effect.[][21]

Methodology:

  • Model Establishment: A mixture of Ag+ and Ag- tumor cells is co-implanted subcutaneously into immunodeficient mice to establish admixed tumors.[4] The Ag- cells may express a reporter gene like luciferase for in vivo imaging and quantification of the bystander effect.[][10]

  • ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC.

  • Tumor Growth Monitoring: Tumor volume is measured regularly. In models using luciferase-expressing Ag- cells, in vivo imaging is used to monitor the specific elimination of the Ag- population.[][20]

  • Data Analysis: A significant reduction in the overall tumor volume and a decrease in the luciferase signal from the Ag- cells in the ADC-treated group compared to control groups demonstrate an in vivo bystander effect.[]

Data Presentation: Comparative Efficacy of ADCs

The following tables summarize hypothetical quantitative data from bystander effect experiments, illustrating the kind of results obtained from the protocols described above.

Table 1: In Vitro Co-Culture Bystander Assay Results

ADCTarget AntigenCleavable LinkerPayloadCell Lines (Ag+/Ag-)IC50 on Ag+ cells (nM)IC50 on Ag- cells in Co-Culture (nM)
ADC-X HER2Val-CitMMAESKBR3 / MCF7-GFP1.55.2
T-DXd HER2GGFGDXdNCI-N87 / MDA-MB-4680.83.1
ADC-Y TROP-2HydrazoneSN-38BxPC-3 / BxPC-3 TROP2 KO2.18.9
T-DM1 HER2Non-cleavableDM1SKBR3 / MCF7-GFP1.2>1000

Data is illustrative and compiled from concepts presented in search results.[1][18]

Table 2: In Vivo Admixed Tumor Model Results

ADCTumor Model (Ag+/Ag-)Dose (mg/kg)Tumor Growth Inhibition (%)Reduction in Ag- Cell Luciferase Signal (%)
T-DXd NCI-N87 / MDA-MB-468-Luc58595
ADC-X SKBR3 / MCF7-Luc57080
T-DM1 NCI-N87 / MDA-MB-468-Luc540<10

Data is illustrative and based on findings described in search results.[]

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the bystander effect.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC Antibody-Drug Conjugate (ADC) Ag_pos Antigen-Positive (Ag+) Tumor Cell ADC->Ag_pos 1. Binding to Antigen Endosome Endosome (pH 5.5-6.2) Ag_pos->Endosome 2. Internalization Ag_neg Antigen-Negative (Ag-) Bystander Cell Lysosome Lysosome (pH 4.5-5.0) Enzymes (e.g., Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_released Released Payload (Membrane Permeable) Lysosome->Payload_released 4. Linker Cleavage Payload_released->Ag_pos Direct Killing Payload_released->Ag_neg

Caption: Mechanism of ADC-mediated bystander effect.

Co_Culture_Assay_Workflow start Start seed_cells Seed Ag+ and Ag- (labeled) cells in co-culture start->seed_cells add_adc Add varying concentrations of ADC seed_cells->add_adc incubate Incubate for 72-96 hours add_adc->incubate measure_viability Measure viability of Ag- and Ag+ cells separately incubate->measure_viability analyze Calculate IC50 values for each cell population measure_viability->analyze end End analyze->end

Caption: Workflow for an in vitro co-culture bystander assay.

The cytotoxic payloads released from ADCs typically induce cell death through apoptosis.[22] This involves complex signaling cascades that can be broadly divided into intrinsic and extrinsic pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Signaling_Pathway cluster_damage Cellular Damage cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Payload ADC Payload (e.g., MMAE, DXd) DNA_damage DNA Damage Payload->DNA_damage Microtubule_disruption Microtubule Disruption Payload->Microtubule_disruption Bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) DNA_damage->Bcl2_family Microtubule_disruption->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Bcl2_family via Bid cleavage Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for ADC payload-induced apoptosis.

Conclusion

The bystander effect, enabled by cleavable linkers, is a powerful mechanism to enhance the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors.[1][2] A thorough understanding and robust evaluation of this phenomenon are essential for the rational design and clinical development of next-generation ADCs. The strategic choice of a cleavable linker and a membrane-permeable payload is paramount to harnessing the full potential of the bystander effect while minimizing off-target toxicities.[3][11] The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to effectively characterize and optimize the bystander killing capacity of novel ADC candidates.

References

Structural Characterization of Azidoacetyl-Val-Cit-PAB-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Azidoacetyl-Val-Cit-PAB-OH is a crucial bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). Its design incorporates a cathepsin B-cleavable Valine-Citrulline dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a terminal azide (B81097) group for bioorthogonal conjugation. This guide details the structural characterization of this linker, providing insights into its synthesis, purification, and analytical validation. The information presented herein is compiled from publicly available data on closely related structures and established methodologies in the field of ADC linker chemistry.

Introduction

This compound is a key component in the construction of modern ADCs. The valine-citrulline (Val-Cit) linker is renowned for its stability in systemic circulation and its selective cleavage by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[][2][] Upon enzymatic cleavage, the para-aminobenzyl (PAB) spacer undergoes a 1,6-elimination reaction to release the conjugated cytotoxic payload. The terminal azidoacetyl group provides a handle for "click chemistry," enabling efficient and specific attachment to antibodies modified with strained alkynes (e.g., DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6][7]

This document outlines the expected structural attributes and the analytical methodologies required to verify the identity, purity, and stability of this compound.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below. The molecular formula and weight are fundamental parameters for its characterization.

ParameterValueReference
Molecular FormulaC20H29N7O6Derived from structure
Molecular Weight463.49 g/mol Derived from structure
AppearanceWhite to off-white solid[8]
SolubilitySoluble in DMSO, DMF[4]
Storage-20°C[4][9]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step process, starting from commercially available protected amino acids. The general workflow is depicted in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification Fmoc_Val Fmoc-Valine Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val->Fmoc_Val_OSu Activation (e.g., NHS, DCC) Fmoc_Val_Cit_OH Fmoc-Val-Cit-OH Fmoc_Val_OSu->Fmoc_Val_Cit_OH Coupling L_Cit L-Citrulline L_Cit->Fmoc_Val_Cit_OH Fmoc_Val_Cit_PAB_OH Fmoc-Val-Cit-PAB-OH Fmoc_Val_Cit_OH->Fmoc_Val_Cit_PAB_OH Coupling (e.g., HATU) PAB_OH p-Aminobenzyl alcohol PAB_OH->Fmoc_Val_Cit_PAB_OH Deprotection Fmoc Deprotection (e.g., Piperidine) Fmoc_Val_Cit_PAB_OH->Deprotection H2N_Val_Cit_PAB_OH H2N-Val-Cit-PAB-OH Deprotection->H2N_Val_Cit_PAB_OH Coupling Peptide Coupling (e.g., HATU, DIEA) H2N_Val_Cit_PAB_OH->Coupling Azidoacetic_acid Azidoacetic acid Azidoacetic_acid->Coupling Final_Product This compound Coupling->Final_Product RP_HPLC Reverse-Phase HPLC Final_Product->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization

Caption: Synthetic and purification workflow for this compound.

Experimental Protocols:

Synthesis of Fmoc-Val-Cit-OH:

  • Dissolve Fmoc-Val-OSu and an equimolar amount of L-citrulline in a mixture of THF and aqueous sodium bicarbonate solution.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, adjust the pH to acidic (e.g., pH 4 with citric acid) to precipitate the product.

  • Filter and dry the solid to yield Fmoc-Val-Cit-OH.

Coupling to PAB-OH and Final Product Synthesis:

  • Dissolve Fmoc-Val-Cit-OH, p-aminobenzyl alcohol, and a coupling agent like HATU in an anhydrous solvent such as DMF.

  • Add a non-nucleophilic base (e.g., DIEA) and stir at room temperature.

  • After reaction completion, remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Purify the resulting amine (H2N-Val-Cit-PAB-OH) via chromatography.

  • Couple the purified amine with azidoacetic acid using standard peptide coupling conditions (e.g., HATU/DIEA in DMF).

Purification:

  • The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • A C18 column is typically used with a gradient of acetonitrile (B52724) in water, often with 0.1% TFA as a modifier.[11]

  • Fractions containing the pure product are collected, combined, and lyophilized to yield the final product as a white solid.

Structural Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

G cluster_workflow Analytical Characterization Workflow Product Purified Azidoacetyl- Val-Cit-PAB-OH NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Confirmation MS Mass Spectrometry (HRMS, LC-MS) Product->MS Molecular Weight Verification HPLC RP-HPLC Product->HPLC Purity Assessment Identity Identity NMR->Identity Identity Confirmed MS->Identity Purity Purity HPLC->Purity Purity >95%

Caption: Analytical workflow for structural characterization and purity assessment.

Spectroscopic and Chromatographic Data

The following sections present the expected analytical data for this compound based on the characterization of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure. The expected chemical shifts for key protons are summarized below.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.2-8.5mAmide NH protons
~7.45dAromatic protons (PAB)
~7.20dAromatic protons (PAB)
~4.40sPAB-CH₂-OH
~4.2-4.3mVal α-H, Cit α-H
~3.90sN₃-CH₂-CO
~3.0-3.2mCit δ-CH₂
~1.9-2.1mVal β-H
~1.5-1.8mCit β,γ-CH₂
~0.90dVal γ-CH₃

Experimental Protocol for NMR:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).

  • Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[10]

  • Calibrate the spectra using the residual solvent signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.

Table 2: Representative Mass Spectrometry Data

TechniqueModeExpected m/zFound m/z
ESI-MS[M+H]⁺464.23(To be determined)
HRMS[M+H]⁺464.2307(To be determined)
ESI-MS[M+Na]⁺486.21(To be determined)

Experimental Protocol for LC-MS:

  • Perform analysis on a TOF mass spectrometer coupled to a UPLC system.[12]

  • Use a C18 column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Employ a mobile phase gradient of acetonitrile in water with 0.1% formic acid at a flow rate of 0.2-0.5 mL/min.[11][12]

  • Operate the electrospray ionization (ESI) source in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Table 3: Representative HPLC Data

ParameterValue
ColumnC18 Reverse-Phase (e.g., 5 µm, 4.6 × 150 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 20-30 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Expected Purity≥95%

Experimental Protocol for HPLC:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Inject onto an HPLC system equipped with a C18 column and a UV detector.[10]

  • Run the specified gradient program and integrate the peak areas to determine purity.

Functional Context: ADC Mechanism of Action

This compound is designed to function within a specific biological context. The following diagram illustrates the intracellular processing of an ADC constructed with this linker.

G cluster_cellular Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Elimination Self-Immolation (1,6-Elimination) Cleavage->Elimination Drug Released Payload Elimination->Drug Target Intracellular Target (e.g., Tubulin) Drug->Target Induces Apoptosis

Caption: Intracellular activation pathway of an ADC utilizing a Val-Cit-PAB linker.

Conclusion

The structural characterization of this compound requires a combination of spectroscopic and chromatographic techniques. Through NMR, mass spectrometry, and HPLC, the identity, molecular weight, and purity of this critical ADC linker can be unequivocally confirmed. The protocols and representative data provided in this guide serve as a comprehensive resource for researchers in the field of antibody-drug conjugate development, ensuring the quality and consistency of this essential reagent.

References

An In-Depth Technical Guide to the Intracellular Trafficking and Payload Release of Val-Cit Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanisms governing the intracellular journey and subsequent payload liberation of Antibody-Drug Conjugates (ADCs) featuring the valine-citrulline (Val-Cit) linker. This system is a cornerstone of modern ADC design, enabling targeted delivery of potent cytotoxic agents to cancer cells.[1]

The Val-Cit Linker System: A Profile

The Val-Cit linker is a dipeptide-based system designed for conditional cleavage within the target cell.[] Its success stems from a balance of stability in systemic circulation and susceptibility to specific intracellular enzymes.[3]

  • Components : The system typically consists of the valine-citrulline dipeptide, a self-immolative spacer such as p-aminobenzyl carbamate (B1207046) (PABC), and the cytotoxic payload.[4] The Val-Cit dipeptide serves as the recognition site for lysosomal proteases.[] The PABC spacer is crucial as it connects the dipeptide to the payload and, upon cleavage, undergoes a rapid, spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form.[4]

  • Key Advantages :

    • High Plasma Stability : The Val-Cit linker is designed to be stable in the bloodstream's neutral pH and low protease activity, preventing premature drug release that could lead to systemic toxicity.[][6] However, some studies have noted instability in mouse plasma due to the carboxylesterase Ces1C, which can complicate preclinical evaluation.[7][8][9]

    • Tumor-Specific Cleavage : The linker is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells.[][3] This enzymatic trigger ensures payload release is concentrated at the site of action.

Intracellular Trafficking: The ADC's Journey to the Lysosome

The journey of a Val-Cit ADC from the bloodstream to the lysosome is a multi-step process orchestrated by cellular machinery. The efficacy of the ADC is critically dependent on the efficiency of each step.[10]

  • Binding and Internalization : The process begins when the ADC's monoclonal antibody binds to a specific target antigen on the surface of a cancer cell.[4] This binding event triggers receptor-mediated endocytosis, the primary route of ADC internalization.[4][11] The ADC-antigen complex is enveloped by the cell membrane, forming an endocytic vesicle.[11]

  • Endosomal Trafficking : The vesicle, now an early endosome, traffics into the cell. It matures into a late endosome, a process accompanied by a drop in internal pH.[6]

  • Lysosomal Fusion : The late endosome eventually fuses with a lysosome.[6] The lysosome is an acidic organelle (pH 4.5-5.5) rich in hydrolytic enzymes, creating the ideal environment for payload release.[1][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TargetCell Target Cancer Cell ADC->TargetCell 1. Antigen Binding Internalization Receptor-Mediated Endocytosis TargetCell->Internalization 2. Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome 3. Trafficking LateEndosome Late Endosome EarlyEndosome->LateEndosome 4. Maturation Lysosome Lysosome (pH 4.5-5.5) LateEndosome->Lysosome 5. Fusion

Fig. 1: Intracellular trafficking pathway of a Val-Cit ADC.

Mechanism of Payload Release: Enzymatic Cleavage

Once the ADC reaches the lysosome, a specific and efficient enzymatic process liberates the cytotoxic payload.

  • Enzymatic Recognition and Cleavage : The acidic environment of the lysosome activates proteases like Cathepsin B.[] Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PABC spacer of the linker.[] While Cathepsin B is considered the primary enzyme, other cathepsins such as S, L, and F have also been shown to be involved in this cleavage mechanism.[4][7]

  • Self-Immolation : The cleavage of the Val-Cit dipeptide initiates the collapse of the PABC spacer. This is a rapid, non-enzymatic process known as 1,6-elimination.[4]

  • Payload Liberation : The self-immolation of the PABC spacer results in the release of the payload in its free, active form, along with byproducts.[4]

  • Cellular Action : The liberated payload, now free to act, diffuses from the lysosome into the cytoplasm and potentially the nucleus to exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.[][10]

G cluster_lysosome Lysosomal Lumen ADC ADC (Antibody-Val-Cit-PABC-Payload) Cleavage Peptide Bond Cleavage ADC->Cleavage 1. Enzymatic Action CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 2. Initiates Collapse PayloadReleased Active Payload Released SelfImmolation->PayloadReleased 3. Liberation Cytotoxicity Payload Exerts Cytotoxicity PayloadReleased->Cytotoxicity 4. Diffuses to Target

Fig. 2: Payload release mechanism of Val-Cit-PABC linkers.

Quantitative Data on ADC Performance

The performance of Val-Cit containing ADCs is evaluated using several quantitative metrics. The data presented below are illustrative, as specific values are highly dependent on the antibody, payload, target antigen expression, and cell line used.

ParameterDescriptionTypical Values / ObservationsCitations
Drug-to-Antibody Ratio (DAR) The average number of payload molecules conjugated to a single antibody.Val-Cit linkers can be challenging for high DAR constructs due to hydrophobicity-induced aggregation. Common DAR is often 3-4.[8][12][13]
IC₅₀ (Half-maximal inhibitory concentration) The concentration of ADC required to inhibit cell growth by 50%. It is a primary measure of ADC potency.Highly variable (nM to pM range) depending on the payload potency and antigen expression levels on the target cells.[14][15]
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of the binding between the antibody and its antigen.Lower Kd values (typically in the low nM range) indicate stronger binding and are generally desirable for ADC efficacy.[10]
Linker Cleavage Rate The rate at which the Val-Cit linker is cleaved by lysosomal enzymes.A ValCit-PABC ADC showed 85% cleavage after 48 hours in a rat liver lysosomal preparation. Peptide linkers generally show near-complete cleavage within 24 hours in human liver lysosomes.[7][16]
Internalization Rate The speed and extent to which the ADC is internalized by the target cell after binding.Can reach a maximum after 2-3 hours of incubation in some cell lines.[17]

Key Experimental Protocols

A suite of in vitro assays is essential for characterizing the activity of Val-Cit containing ADCs.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the internalization of an ADC into target cells, often using pH-sensitive dyes that fluoresce in the acidic environment of endosomes and lysosomes.[18][19]

Methodology:

  • Labeling : Label the ADC with a pH-sensitive dye (e.g., pHrodo Red).

  • Cell Preparation : Harvest target cells (1-2 x 10⁶ cells/mL) and wash them with cold PBS.

  • Incubation : Incubate the cells with the labeled ADC on ice to allow binding but prevent internalization.

  • Internalization Trigger : Shift the temperature to 37°C to initiate internalization. Samples are collected at various time points (e.g., 0, 30, 60, 120, 180 minutes).[17]

  • Data Acquisition : Analyze the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the amount of internalized ADC.[10]

  • Analysis : Quantify the median fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.[18]

G Start Prepare Cells & Label ADC with pH-sensitive Dye Incubate Incubate ADC with Cells at 4°C (Binding) Start->Incubate ShiftTemp Shift to 37°C (Initiate Internalization) Incubate->ShiftTemp TimePoints Collect Aliquots at Time Points ShiftTemp->TimePoints Flow Analyze Samples by Flow Cytometry TimePoints->Flow Analyze Quantify MFI vs. Time Flow->Analyze G Seed Seed Cells in 96-well Plate Treat Treat with Serial Dilutions of ADC Seed->Treat Incubate Incubate (72-120h) Treat->Incubate AddMTT Add MTT Reagent (Incubate 2-4h) Incubate->AddMTT Solubilize Solubilize Formazan Crystals (DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate IC₅₀ Read->Calculate G Setup Prepare Reaction: Buffer (pH 5.5) + ADC Initiate Initiate Reaction with Cathepsin B at 37°C Setup->Initiate TimePoints Collect & Quench Aliquots at Time Points Initiate->TimePoints Analyze Analyze Samples (e.g., LC-MS/MS) TimePoints->Analyze Result Determine Cleavage Kinetics Analyze->Result

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation of Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the conjugation of an azide-functionalized linker-payload, Azidoacetyl-Val-Cit-PAB-OH, to a monoclonal antibody (mAb). The methodology is centered around Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This approach ensures site-specific and stable conjugation, leading to the formation of a well-defined antibody-drug conjugate (ADC).

The this compound linker incorporates several key features: an azidoacetyl group for bioorthogonal conjugation, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide for controlled payload release within the target cell, and a self-immolative p-aminobenzyl (PAB) spacer. This protocol outlines the necessary steps for antibody modification with a strained alkyne, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.

Experimental Workflow

The overall process for conjugating this compound to an antibody is a two-stage process. First, the antibody is functionalized with a strained alkyne, dibenzocyclooctyne (DBCO). Second, the DBCO-modified antibody is reacted with the azide-containing linker-payload via SPAAC.

experimental_workflow cluster_prep Antibody Preparation cluster_functionalization Antibody Functionalization cluster_conjugation SPAAC Conjugation cluster_analysis Purification & Characterization mAb Monoclonal Antibody (mAb) buffer_exchange Buffer Exchange (Amine-free buffer) mAb->buffer_exchange functionalization Functionalization Reaction (mAb + DBCO-NHS) buffer_exchange->functionalization dbco_nhs DBCO-NHS Ester dbco_nhs->functionalization purification1 Purification (Removal of excess DBCO) functionalization->purification1 dbco_mab DBCO-modified mAb conjugation SPAAC Reaction (DBCO-mAb + Azide-Payload) dbco_mab->conjugation purification1->dbco_mab payload This compound payload->conjugation adc_crude Crude ADC conjugation->adc_crude purification2 Purification (Removal of excess payload) adc_crude->purification2 adc_final Purified ADC purification2->adc_final characterization Characterization (DAR, Purity, etc.) adc_final->characterization

Figure 1: Experimental workflow for the conjugation of this compound to an antibody.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation protocol. Optimization may be required based on the specific antibody and payload characteristics.

ParameterRecommended RangePurpose
Antibody Functionalization
Antibody Concentration1 - 10 mg/mLTo ensure efficient reaction kinetics.
DBCO-NHS Ester Molar Excess10 - 20 foldTo achieve a sufficient degree of labeling (DOL) on the antibody.
Reaction Time1 - 2 hoursFor completion of the NHS ester reaction with antibody lysines.
Reaction TemperatureRoom Temperature (20-25°C)Optimal temperature for the NHS ester reaction.
Quenching Agent (e.g., Tris)50 - 100 mMTo stop the reaction by consuming unreacted DBCO-NHS ester.
SPAAC Conjugation
Azide-Payload Molar Excess3 - 10 fold over antibodyTo drive the conjugation reaction to completion.
Reaction Time4 - 24 hoursDuration for the SPAAC reaction to proceed to a high yield.
Reaction Temperature4°C to Room TemperatureSPAAC can proceed efficiently at a range of temperatures.
Characterization
Drug-to-Antibody Ratio (DAR)2 - 4A typical target DAR for many ADCs to balance efficacy and toxicity.

Experimental Protocols

Part 1: Antibody Preparation and Functionalization with DBCO

This protocol describes the modification of a monoclonal antibody with a DBCO-NHS ester to introduce the strained alkyne handle necessary for the SPAAC reaction.

Materials:

  • Monoclonal Antibody (mAb)

  • DBCO-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 1-10 mg/mL. This can be done using a desalting column or dialysis.

    • Determine the antibody concentration using a spectrophotometer at 280 nm.

  • DBCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of DMSO.

  • Antibody Functionalization Reaction:

    • Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration in the reaction mixture should ideally be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the functionalization reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of DBCO-modified Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration, exchanging the buffer back to PBS.

    • The purified DBCO-modified antibody is now ready for conjugation. It is recommended to proceed to the next step immediately, although it can be stored at 4°C for a short period.

Part 2: SPAAC Conjugation of this compound to DBCO-modified Antibody

This protocol details the click chemistry reaction between the DBCO-functionalized antibody and the azide-containing linker-payload.

Materials:

  • Purified DBCO-modified antibody (from Part 1)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO

Procedure:

  • Azido-Payload Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. The concentration should be determined based on the desired molar excess and the final reaction volume to keep the DMSO concentration low.

  • SPAAC Conjugation Reaction:

    • In a suitable reaction vessel, add the purified DBCO-modified antibody.

    • Add the this compound stock solution to the antibody solution to achieve a 3-10 fold molar excess of the payload.

    • Incubate the reaction for 4-24 hours. The reaction can be performed at room temperature or at 4°C. Longer incubation times are typically used for reactions at 4°C.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • After the incubation period, purify the ADC to remove the unreacted azide-payload and any residual organic solvent. This can be achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Part 3: Characterization of the Antibody-Drug Conjugate

After purification, the ADC must be thoroughly characterized to ensure its quality and determine key attributes.

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of payload molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a common method to separate ADC species with different numbers of conjugated payloads. The weighted average of the peak areas corresponding to different drug loads can be used to calculate the average DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload, the concentrations of the antibody and the payload can be determined, and the DAR can be calculated using the Beer-Lambert law.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a detailed distribution of the different drug-loaded species and an accurate average DAR.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.

3. In Vitro Cell-Based Assays:

  • Cytotoxicity Assays: The potency of the ADC can be evaluated by performing in vitro cytotoxicity assays on target antigen-expressing and non-expressing cell lines.

Signaling Pathway and Mechanism of Action

The Val-Cit-PAB linker is designed for intracellular release of the payload following ADC internalization.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Expressing) ADC->TargetCell Binding Endocytosis Receptor-Mediated Endocytosis TargetCell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Payload Free Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Figure 2: Mechanism of action of a Val-Cit-PAB linker-based ADC.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis. The ADC then traffics through the endosomal-lysosomal pathway. In the lysosome, the Val-Cit dipeptide is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Azidoacetyl-Val-Cit-PAB-OH with a DBCO-Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of Azidoacetyl-Val-Cit-PAB-OH to a dibenzocyclooctyne (DBCO)-functionalized payload via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a highly efficient and bioorthogonal ligation method, ideal for the synthesis of well-defined conjugates, particularly in the field of antibody-drug conjugates (ADCs).[1][2][3][4] The this compound linker system incorporates a protease-cleavable valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[5][6][] This targeted cleavage mechanism, combined with the self-immolative p-aminobenzylcarbamate (PAB) spacer, ensures the controlled release of the unmodified, active payload within the target cell.[5][8]

The SPAAC reaction between the terminal azide (B81097) of the linker and the strained alkyne of the DBCO-payload proceeds rapidly and specifically under mild, aqueous conditions, without the need for a cytotoxic copper catalyst.[3][9][10] This makes it particularly suitable for conjugations involving sensitive biomolecules.[2] This guide will cover reaction conditions, detailed protocols, and factors influencing reaction efficiency to aid researchers in successfully synthesizing their desired bioconjugates.

Data Presentation

Factors Influencing SPAAC Reaction Rates

The efficiency of the SPAAC reaction can be influenced by several factors. The following table summarizes key quantitative data to guide reaction optimization.

ParameterConditionEffect on Reaction RateSecond-Order Rate Constants (M⁻¹s⁻¹)Reference
Buffer Type (pH 7) PBSAmong the lowest rates0.32–0.85[11]
HEPESAmong the highest rates0.55–1.22[11]
DMEMFaster than RPMI0.59–0.97[11]
RPMISlower than DMEM0.27–0.77[11]
pH Higher pH (up to 10)Generally increases rate (except in HEPES)Not specified[11]
Temperature 25°C vs. 37°CHigher temperature increases rateNot specified[11]
Linker/Spacer No PEG linkerSlower reaction0.18–0.37 (for DBCO-trastuzumab)[11]
With PEG linker31 ± 16% average increaseFaster reaction[11][12][13]
Reactant Concentration Higher concentrationsFaster reactionGoverned by the law of mass action[12]
Solvent Aqueous systemsGenerally fasterIncreased rate with higher water mole fraction[12][14]
Organic co-solvents (e.g., DMSO)Can impact rate; high concentrations may cause precipitationUse with caution[12][14]

Experimental Protocols

Protocol 1: General Protocol for SPAAC Conjugation of this compound with a DBCO-Payload

This protocol provides a general workflow for the conjugation reaction. Optimal conditions may vary depending on the specific payload and its solubility.

Materials:

  • This compound

  • DBCO-functionalized payload

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.4. Crucially, ensure the buffer is free of sodium azide (NaN₃) , as it will compete with the azide-linker for the DBCO-payload.[12]

  • Anhydrous DMSO or DMF (for dissolving reactants)

  • Analytical tools for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in a minimal amount of anhydrous DMSO or DMF.

    • Prepare a stock solution of the DBCO-payload in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer if soluble).

  • Reaction Setup:

    • In a suitable reaction vessel, add the reaction buffer.

    • Add the this compound stock solution to the reaction buffer.

    • Initiate the reaction by adding the DBCO-payload stock solution. A typical starting molar ratio is 1.5 to 3 molar equivalents of the DBCO-payload to 1 molar equivalent of the this compound.[15] The final concentration of organic solvent (e.g., DMSO) should ideally be kept below 20% to maintain the integrity of biomolecules, if applicable.[16]

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) or 37°C.[11][15]

    • Reaction times can range from 1 to 12 hours.[15] The progress of the reaction can be monitored by HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or dialysis, depending on the properties of the final conjugate.

  • Characterization and Storage:

    • Characterize the purified conjugate by LC-MS to confirm its identity and purity.

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry

The disappearance of the DBCO reactant can be monitored by UV-Vis spectrophotometry due to its characteristic absorbance at approximately 309 nm.[12]

Procedure:

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[12]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO-payload should be such that the absorbance at 309 nm is within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the this compound to zero the spectrophotometer.[12]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-payload to the cuvette containing the this compound.

    • Immediately begin monitoring the absorbance at 309 nm over time at regular intervals until the absorbance stabilizes, indicating reaction completion.[12]

  • Data Analysis:

    • Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time.

    • For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Uptake and Payload Release ADC ADC with Azidoacetyl-Val-Cit-PAB-DBCO-Payload Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome (Low pH) Endocytosis->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB contains Cleavage Val-Cit Cleavage CathepsinB->Cleavage catalyzes SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload releases Effect Cellular Effect (e.g., Apoptosis) Payload->Effect

Caption: Payload release mechanism of a Val-Cit-PAB linker-based conjugate.

G cluster_1 Experimental Workflow for SPAAC Conjugation ReactantPrep 1. Prepare Stock Solutions - this compound in DMSO - DBCO-Payload in compatible solvent ReactionSetup 2. Set up Reaction - Add reactants to azide-free buffer - Control molar ratio and solvent % ReactantPrep->ReactionSetup Incubation 3. Incubate - Room temperature or 37°C - 1-12 hours ReactionSetup->Incubation Monitoring 4. Monitor Progress (Optional) - HPLC, LC-MS, or UV-Vis Incubation->Monitoring Monitoring->Incubation continue if incomplete Purification 5. Purify Conjugate - HPLC, SEC, or Dialysis Monitoring->Purification if complete Characterization 6. Characterize and Store - LC-MS for identity and purity - Store at -20°C or -80°C Purification->Characterization

Caption: Experimental workflow for SPAAC conjugation.

G cluster_2 Factors Affecting SPAAC Reaction Rate Rate Reaction Rate Concentration Concentration Concentration->Rate increases Temperature Temperature Temperature->Rate increases pH pH pH->Rate influences Buffer Buffer Type Buffer->Rate influences Solvent Solvent Solvent->Rate influences Sterics Steric Hindrance Sterics->Rate decreases PEG PEG Spacer PEG->Sterics reduces

Caption: Logical relationships of factors affecting SPAAC reaction rate.

References

Application Notes & Protocols: Site-Specific Conjugation of MMAE to an Azido-Functionalized VC-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of an Azidoacetyl-Val-Cit-PAB-MMAE linker-payload construct. This process is a critical step in the assembly of Antibody-Drug Conjugates (ADCs) where site-specific conjugation is desired via click chemistry. The protocol outlines the activation of the p-aminobenzyl alcohol (PAB) hydroxyl group on the azido-functionalized linker and the subsequent conjugation to the secondary amine of Monomethyl Auristatin E (MMAE). This method results in a stable carbamate (B1207046) linkage, creating a cleavable linker-drug construct ready for conjugation to a dibenzocyclooctyne (DBCO) modified antibody. All procedures, including reaction setup, purification, and characterization, are described in detail.

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. A key component of a successful ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The Azidoacetyl-Val-Cit-PAB linker is a sophisticated system designed for controlled drug release.

  • Azidoacetyl Group: Provides a bioorthogonal handle for "click" chemistry, enabling site-specific conjugation to an alkyne-modified antibody. This ensures a homogenous ADC product with a defined drug-to-antibody ratio (DAR).

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells. This enzymatic cleavage ensures that the payload is released preferentially within the target cell, minimizing systemic toxicity.

  • p-Aminobenzyl (PAB) Spacer: A self-immolative unit. Following Cathepsin B-mediated cleavage of the Val-Cit peptide, the PAB spacer undergoes a 1,6-elimination reaction, which spontaneously releases the active drug (MMAE).

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

This protocol details the chemical synthesis required to attach MMAE to the Azidoacetyl-Val-Cit-PAB-OH linker, forming the complete linker-payload system prior to antibody conjugation.

Chemical Principle and Workflow

The conjugation of MMAE to the PAB-OH linker is not a direct reaction. The terminal hydroxyl group on the PAB spacer is not sufficiently reactive to form a stable bond with the secondary amine of MMAE. Therefore, a two-step process is employed:

  • Activation of the Linker: The this compound linker is first activated by reacting it with p-nitrophenyl chloroformate. This reaction converts the terminal hydroxyl group into a highly reactive p-nitrophenyl carbonate (PABC) group.

  • Conjugation of MMAE: The activated linker (Azidoacetyl-Val-Cit-PABC) is then reacted with MMAE. The secondary amine of MMAE acts as a nucleophile, attacking the carbonate and displacing the p-nitrophenol leaving group to form a stable carbamate linkage.

The resulting product, Azidoacetyl-Val-Cit-PAB-MMAE, is then purified and characterized before its use in antibody conjugation.

Workflow Diagram

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: MMAE Conjugation cluster_purification Step 3: Purification & Analysis Linker This compound Reaction1 Rxn Linker->Reaction1 Reagent1 p-Nitrophenyl Chloroformate + Pyridine (Base) Reagent1->Reaction1 Solvent1 Anhydrous DCM/DMF Solvent1->Reaction1 ActivatedLinker Activated Linker (Azidoacetyl-Val-Cit-PABC) ActivatedLinker_ref Activated Linker Reaction1->ActivatedLinker Formation of p-nitrophenyl carbonate MMAE MMAE Reaction2 Rxn MMAE->Reaction2 Base2 DIPEA (Base) Base2->Reaction2 ActivatedLinker_ref->Reaction2 Conjugate Crude Product (Azido-VC-PAB-MMAE) Purification Reverse-Phase HPLC Conjugate->Purification Reaction2->Conjugate Carbamate Bond Formation FinalProduct Pure Azido-VC-PAB-MMAE Purification->FinalProduct Analysis LC-MS & NMR FinalProduct->Analysis Characterization

Caption: Synthetic workflow for producing Azido-VC-PAB-MMAE linker-payload.

Experimental Protocol

4.1 Materials and Reagents

ReagentSupplierGradeNotes
This compoundCommercial>95% PurityStore at -20°C, desiccated.
Monomethyl Auristatin E (MMAE)Commercial>98% PurityPotent cytotoxin. Handle with PPE.
p-Nitrophenyl chloroformateSigma-AldrichReagent GradeMoisture sensitive.
PyridineSigma-AldrichAnhydrous, >99.8%Use under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%Use under inert atmosphere.
Dichloromethane (DCM)Sigma-AldrichAnhydrous, >99.8%Use under inert atmosphere.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, >99.8%Use under inert atmosphere.
Acetonitrile (ACN)Fisher ScientificHPLC GradeFor purification.
Trifluoroacetic Acid (TFA)Fisher ScientificHPLC GradeFor mobile phase.
Deionized Water (H₂O)Millipore18.2 MΩ·cmFor mobile phase.

4.2 Step-by-Step Procedure

Step 4.2.1: Activation of this compound Linker

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 20 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous Pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate vial, dissolve p-nitrophenyl chloroformate (1.5 eq) in a minimal amount of anhydrous DCM.

  • Add the p-nitrophenyl chloroformate solution dropwise to the linker solution over 10 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture containing the activated linker (Azidoacetyl-Val-Cit-PABC) is typically used directly in the next step without purification.

Step 4.2.2: Conjugation of MMAE to the Activated Linker

  • In a separate vial, dissolve MMAE (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 10 mg/mL.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the MMAE solution.

  • Add the MMAE/DIPEA solution to the reaction mixture from Step 4.2.1.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours (overnight).

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired Azidoacetyl-Val-Cit-PAB-MMAE product.

Step 4.2.3: Purification and Characterization

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Redissolve the crude residue in a minimal volume of DMF or DMSO.

  • Purify the crude product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be 20-80% B over 30 minutes. Optimize based on analytical HPLC results.

    • Detection: UV at 254 nm and 280 nm.

  • Collect fractions containing the pure product, identified by LC-MS analysis.

  • Combine the pure fractions and lyophilize to obtain the final Azidoacetyl-Val-Cit-PAB-MMAE product as a white to off-white solid.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Expected Results & Data

The successful synthesis should yield the desired linker-payload with high purity, suitable for subsequent conjugation to an antibody.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue / RangeNotes
Reactant Stoichiometry
Linker:p-NPC:Pyridine1 : 1.5 : 1.5Excess activating agent ensures complete conversion of the linker.
Activated Linker:MMAE:DIPEA1 : 1.2 : 3.0Excess MMAE drives the reaction to completion.
Reaction Conditions
Activation Temperature0°C to RTControlled temperature prevents side reactions.
Conjugation TemperatureRoom TemperatureStandard condition for carbamate formation.
Reaction Time16 - 20 hours (total)Monitored by LC-MS for completion.
Performance Metrics
Expected Yield (Purified)60 - 75%Yields may vary based on scale and purification efficiency.
Expected Purity (HPLC)> 95%Purity is critical for consistent DAR in the final ADC.

Table 2: Characterization Data for Azidoacetyl-Val-Cit-PAB-MMAE

Analysis TechniqueParameterExpected Result
LC-MS[M+H]⁺Calculated m/z: 1330.7. Observed m/z should be ± 5 ppm.
RP-HPLCPurity @ 254 nm> 95%
¹H NMRDiagnostic PeaksConfirm presence of azido, peptide, PAB, and MMAE protons.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Activation Efficiency Moisture in reagents/solvents; Inactive p-NPC.Use fresh anhydrous solvents and reagents. Perform reaction strictly under inert atmosphere.
Low Conjugation Yield Incomplete activation; Degradation of MMAE.Confirm activation by LC-MS before adding MMAE. Ensure proper handling and storage of MMAE.
Multiple Byproducts Side reactions due to excess base or temperature.Use exact stoichiometry of base. Maintain recommended reaction temperatures.
Poor HPLC Separation Inappropriate gradient or column chemistry.Optimize the HPLC gradient. Screen different C18 columns or mobile phase additives.

Safety Precautions

  • Monomethyl Auristatin E (MMAE) is an extremely potent cytotoxic agent. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double gloves.

  • Reagents such as Pyridine, DMF, and TFA are toxic and corrosive. Avoid inhalation and skin contact.

  • Handle p-nitrophenyl chloroformate with care as it is a lachrymator and moisture-sensitive.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols for Developing Antibody-Drug Conjugates Using a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely utilized, cathepsin B-cleavable linker system designed for controlled drug release within the target tumor cell.[1][]

These application notes provide a detailed overview of the Val-Cit-PAB linker, its mechanism of action, and comprehensive protocols for the synthesis, conjugation, and evaluation of ADCs employing this technology.

Mechanism of Action of the Val-Cit-PAB Linker

The therapeutic efficacy of an ADC equipped with a Val-Cit-PAB linker is dependent on a precise, multi-step process that occurs following internalization by a target cancer cell.[1]

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell and trafficked to the lysosome.[1]

  • Lysosomal Cleavage: The acidic environment of the lysosome contains a high concentration of proteases, including cathepsin B, which is often upregulated in tumor cells.[] Cathepsin B recognizes and specifically cleaves the peptide bond between the citrulline and the p-aminobenzylcarbamate (PAB) group of the linker.[1][4]

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction within the PAB spacer. This "self-immolative" fragmentation results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[1][5] The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of a Model Val-Cit-PAB ADC
Cell LineAntigen ExpressionADC IC50 (nM)Free Drug IC50 (nM)
Cell Line AHigh1.50.1
Cell Line BMedium15.20.1
Cell Line CLow>10000.1
Cell Line DNegative>10000.1
Table 2: Pharmacokinetic Parameters of a Model Val-Cit-PAB ADC in Mice
AnalyteCmax (µg/mL)AUC (µg*h/mL)t1/2 (hours)
Total Antibody15015000120
Intact ADC14513500110
Free Payload0.051.22
Table 3: In Vivo Efficacy of a Model Val-Cit-PAB ADC in a Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/10
Non-binding ADC3100/10
Model ADC1752/10
Model ADC3988/10

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-Payload (e.g., MMAE)

This protocol outlines the steps for synthesizing the drug-linker construct.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl Auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

Procedure:

  • Activation of Fmoc-Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1 eq.), DCC (1.1 eq.), and NHS (1.2 eq.) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the activated linker solution directly in the next step.

  • Coupling to MMAE:

    • Dissolve MMAE (1 eq.) in anhydrous DMF.

    • Add the activated Fmoc-Val-Cit-PAB-NHS ester solution to the MMAE solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by HPLC.

  • Fmoc Deprotection:

    • Once the coupling is complete, add piperidine to the reaction mixture to a final concentration of 20% (v/v).

    • Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the Val-Cit-PAB-MMAE drug-linker.

    • Lyophilize the purified fractions to obtain the final product as a white solid.

Protocol 2: Conjugation of Val-Cit-PAB-MMAE to a Monoclonal Antibody

This protocol describes the conjugation of the drug-linker to a cysteine-engineered antibody.

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine residues

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Val-Cit-PAB-MMAE drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds or engineered cysteine residues.

  • Drug-Linker Preparation:

    • Dissolve the Val-Cit-PAB-MMAE drug-linker in DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add the Val-Cit-PAB-MMAE solution to the reduced mAb solution. A typical molar excess of drug-linker to antibody is 5-10 fold.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC by size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic activity of the ADC on cancer cell lines.[6][7]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC and free drug (payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Treatment:

    • Prepare serial dilutions of the ADC and the free drug in complete cell culture medium.

    • Remove the old medium from the wells and add the diluted compounds to the cells. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization:

    • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[6]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Pharmacokinetic (PK) Analysis in Mice

This protocol outlines a typical PK study to evaluate the in vivo properties of the ADC.[8][9]

Materials:

  • Mice (e.g., BALB/c or immunodeficient mice for tumor-bearing studies)

  • ADC formulation

  • Anticoagulant (e.g., EDTA)

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC to the mice via the tail vein.[8]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose) from the saphenous vein or via cardiac puncture for terminal bleeds.[8]

    • Collect blood in tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated ELISA or LC-MS/MS methods.[10][11]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) for each analyte using appropriate software.

Protocol 5: In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol is for assessing the anti-tumor activity of the ADC in a mouse model.[12][13]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude)

  • Human tumor cell line that expresses the target antigen

  • ADC formulation

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.[12]

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).[8]

    • Randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC control, ADC treatment groups at different doses).

  • Treatment Administration:

    • Administer the ADC, non-binding ADC, and vehicle control to the respective groups, typically via intravenous injection.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Evaluate the statistical significance of the anti-tumor effects.

    • Note any instances of complete tumor regression.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Cleavage & Release Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

Caption: Mechanism of action of a Val-Cit-PAB ADC.

ADC_Synthesis_Workflow Start Synthesize_Linker Synthesize Fmoc-Val-Cit-PAB Start->Synthesize_Linker Couple_Payload Couple Payload (e.g., MMAE) Synthesize_Linker->Couple_Payload Purify_Drug_Linker Purify Drug-Linker Couple_Payload->Purify_Drug_Linker Conjugate Conjugate Drug-Linker to Antibody Purify_Drug_Linker->Conjugate Reduce_Antibody Reduce Antibody Reduce_Antibody->Conjugate Purify_ADC Purify ADC Conjugate->Purify_ADC Characterize_ADC Characterize ADC (DAR, Aggregation) Purify_ADC->Characterize_ADC End Characterize_ADC->End

Caption: Workflow for ADC synthesis and characterization.

ADC_Evaluation_Workflow ADC_Candidate ADC Candidate In_Vitro_Assays In Vitro Assays ADC_Candidate->In_Vitro_Assays Cytotoxicity Cytotoxicity (IC50) In_Vitro_Assays->Cytotoxicity Binding_Affinity Binding Affinity (KD) In_Vitro_Assays->Binding_Affinity In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Studies->Pharmacokinetics Efficacy Efficacy (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy Toxicity Toxicity (Body Weight, Histopathology) In_Vivo_Studies->Toxicity Lead_Candidate Lead Candidate In_Vivo_Studies->Lead_Candidate

Caption: Workflow for preclinical evaluation of an ADC.

References

Application Notes and Protocols: In Vitro Assays to Measure Payload Release from Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the controlled release of their cytotoxic payload at the target site. The Azidoacetyl-Val-Cit-PAB-OH linker is a key component in many ADCs, designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[1][2] This application note provides detailed protocols for in vitro assays to measure and quantify the payload release from this linker system, a crucial step in the preclinical evaluation of ADC candidates.

The valine-citrulline (Val-Cit) dipeptide sequence is specifically recognized and cleaved by cathepsin B within the lysosomal compartment of cancer cells. Following this enzymatic cleavage, a self-immolative cascade is initiated through the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active payload.[2] In vitro assays that accurately model this process are essential for characterizing linker stability, cleavage kinetics, and overall ADC performance.

This document outlines two primary methodologies for assessing payload release: a direct enzymatic assay using purified cathepsin B and analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) for the precise quantification of the released payload.

Mechanism of Payload Release

The payload release from the this compound linker is a two-step process that occurs within the acidic environment of the lysosome.

ADC ADC with Azidoacetyl-Val-Cit-PAB-Payload Cathepsin_B Cathepsin B (in Lysosome) ADC->Cathepsin_B 1. Enzymatic Cleavage of Val-Cit bond Cleaved_Linker Cleaved Linker-Payload Intermediate Released_Payload Released Payload + Linker byproduct Cleaved_Linker->Released_Payload 2. Self-immolation of PAB spacer Cathepsin_B->Cleaved_Linker

Caption: Cathepsin B-mediated payload release mechanism.

Experimental Workflow

A generalized workflow for conducting in vitro payload release assays is depicted below. This workflow encompasses sample preparation, the enzymatic cleavage reaction, and subsequent analysis to quantify the released payload.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents: - ADC construct - Cathepsin B - Assay Buffer (pH 5.0-6.0) - Activation Buffer (with DTT) Activate_Enzyme Activate Cathepsin B with DTT Prep_Reagents->Activate_Enzyme Incubate Incubate ADC with activated Cathepsin B at 37°C Activate_Enzyme->Incubate Timepoints Collect aliquots at specified time points Incubate->Timepoints Quench Quench reaction (e.g., with acid or inhibitor) Timepoints->Quench Analyze Analyze samples by: - RP-HPLC - LC-MS/MS Quench->Analyze Quantify Quantify released payload against a standard curve Analyze->Quantify

Caption: General experimental workflow for in vitro payload release assay.

Data Presentation

The following tables summarize representative quantitative data for the cleavage of Val-Cit linkers under different in vitro conditions. These values are illustrative and actual results may vary depending on the specific ADC construct and experimental conditions.

Table 1: Cathepsin B-Mediated Payload Release

Time Point% Payload Release (Cathepsin B)% Payload Release (No Enzyme Control)
0 min< 1%< 1%
30 min> 80%< 2%
1 hour> 90%< 2%
4 hours> 95%< 2%
24 hours> 98%< 2%

Note: Representative data based on typical Val-Cit linker performance.[3][4]

Table 2: Plasma Stability of Val-Cit Linker

Time Point% Payload Release (Human Plasma)
0 hours< 1%
24 hours< 5%
48 hours< 8%
72 hours< 10%

Note: Demonstrates the high stability of the Val-Cit linker in plasma, a critical feature for minimizing off-target toxicity.[3]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes the measurement of payload release from an this compound containing ADC upon incubation with purified recombinant human cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[5]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[5]

  • Quenching Solution: 2% Formic Acid or a suitable protease inhibitor cocktail

  • HPLC system with a reverse-phase column (e.g., C18)[6][7]

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).[5]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[5]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture.[5]

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the released payload from the intact ADC and other components.

  • Quantification: Quantify the peak corresponding to the released payload by integrating the peak area and comparing it to a standard curve of the pure payload.

Protocol 2: Fluorometric Assay for Cathepsin B Activity

This protocol provides a method to assess the activity of cathepsin B using a fluorogenic substrate, which can be useful for optimizing assay conditions and screening for inhibitors.

Materials:

  • Recombinant Human Cathepsin B

  • Cathepsin B Substrate: Ac-RR-AFC (amino-4-trifluoromethyl coumarin)[8][9]

  • Assay Buffer: 100 mM Sodium Acetate, 100 mM Sodium Chloride, 10 mM DTT, 1 mM EDTA, pH 5.5[10]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)[8]

Procedure:

  • Reagent Preparation: Prepare working solutions of cathepsin B and the Ac-RR-AFC substrate in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer.

  • Sample Addition: Add the cathepsin B solution to the designated wells. Include a no-enzyme control.

  • Initiate Reaction: Add the Ac-RR-AFC substrate to all wells to a final concentration of approximately 200 µM.[9]

  • Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every 1-2 minutes for 30-60 minutes.[9][10]

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no payload release Inactive enzymeEnsure proper storage and handling of cathepsin B. Use a fresh aliquot and confirm its activity with a control substrate.[1]
Incorrect buffer pHThe optimal pH for cathepsin B is acidic (typically pH 5.0-6.0). Verify the pH of the assay buffer.[1]
Insufficient incubation timeOptimize the incubation time for your specific ADC.[1]
High background signal Substrate instabilityPrepare substrate solutions fresh and protect them from light.[1]
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure thorough mixing of reagents.[1]
Inconsistent temperatureEnsure the incubation is performed at a constant and uniform temperature.[1]

Conclusion

The in vitro assays described provide a robust framework for evaluating the payload release from this compound linkers. Careful execution of these protocols will yield valuable data on linker stability and cleavage kinetics, which are essential for the selection and advancement of promising ADC candidates in the drug development pipeline. The combination of enzymatic assays and sensitive analytical methods like HPLC and LC-MS allows for a comprehensive characterization of the payload release mechanism.

References

Application Notes and Protocols: A Comparative Guide to Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Alkyne-Azide Cycloaddition for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of two powerful "click chemistry" techniques for the synthesis of Antibody-Drug Conjugates (ADCs): the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide will delve into the principles of each method, present quantitative data for comparison, and provide detailed experimental protocols to aid in the selection of the most appropriate conjugation strategy for your research needs.

Introduction to Alkyne-Azide Click Chemistry in ADC Synthesis

The precise and stable linkage of a potent cytotoxic payload to a monoclonal antibody is paramount in the design of effective and safe ADCs. Alkyne-azide cycloaddition reactions, a cornerstone of click chemistry, offer a highly efficient and bioorthogonal method for forging a stable triazole linkage between the antibody and the drug.[1] This approach has gained significant traction in ADC development due to its high specificity, reliability, and mild reaction conditions.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide (B81097), exclusively forming a 1,4-disubstituted triazole.[3][4] The reaction is known for its rapid kinetics and high yields.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity associated with the copper catalyst, SPAAC was developed.[5] This method utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[3][6] The release of ring strain provides the driving force for the reaction.[7]

Quantitative Data Summary: CuAAC vs. SPAAC for ADC Synthesis

The choice between CuAAC and SPAAC is often dictated by a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Catalyst Copper(I)None (driven by ring strain)[8]
Biocompatibility Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[6][8][9]
Reaction Kinetics Generally very fast (10 to 100 times faster than SPAAC in aqueous solution). Second-order rate constants are typically in the range of 10² - 10³ M⁻¹s⁻¹.Reaction rates are dependent on the specific cyclooctyne used, but are generally slower than CuAAC. Second-order rate constants can range from 10⁻³ - 1 M⁻¹s⁻¹.[7][10][11]
Reaction Components Requires an azide, a terminal alkyne, a copper(I) source (often from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA, BTTAA).Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[3][8][12]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer.Can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[3][10][11]
Side Reactions Copper can catalyze the generation of reactive oxygen species (ROS), potentially leading to protein oxidation. Some ligands can help mitigate this.Some strained alkynes can exhibit off-target reactivity, particularly with thiol-containing proteins.[8][10][13]
Labeling Efficiency In a comparative proteomics study, CuAAC showed higher labeling efficiency, identifying 229 putative O-GlcNAc modified proteins compared to 188 with SPAAC.Lower labeling efficiency was observed in the same proteomics study compared to CuAAC.[8][14][15]
Typical Reaction Time Minutes to a few hours.Several hours to overnight.[3][11]

Experimental Workflows and Logical Relationships

To visualize the key steps and decision-making processes in ADC synthesis using these two methods, the following diagrams are provided.

CuAAC_Workflow cluster_start Preparation cluster_reaction CuAAC Reaction cluster_end Purification & Analysis Azide- or Alkyne-functionalized Antibody Azide- or Alkyne-functionalized Antibody Reaction Mixture Combine Antibody and Payload Azide- or Alkyne-functionalized Antibody->Reaction Mixture Alkyne- or Azide-functionalized Payload Alkyne- or Azide-functionalized Payload Alkyne- or Azide-functionalized Payload->Reaction Mixture Add Catalyst Premix Add Cu(I) source (e.g., CuSO4), Reducing Agent (e.g., Sodium Ascorbate), and Ligand (e.g., THPTA) Reaction Mixture->Add Catalyst Premix Incubate Incubate at Room Temperature Add Catalyst Premix->Incubate Purification Purify ADC (e.g., SEC) Incubate->Purification Characterization Characterize ADC (e.g., DAR, Purity) Purification->Characterization

A generalized experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_start Preparation cluster_reaction SPAAC Reaction cluster_end Purification & Analysis Azide-functionalized Antibody Azide-functionalized Antibody Reaction Mixture Combine Antibody and Payload Azide-functionalized Antibody->Reaction Mixture Strained Alkyne (e.g., DBCO)-functionalized Payload Strained Alkyne (e.g., DBCO)-functionalized Payload Strained Alkyne (e.g., DBCO)-functionalized Payload->Reaction Mixture Incubate Incubate under Physiological Conditions Reaction Mixture->Incubate Purification Purify ADC (e.g., SEC) Incubate->Purification Characterization Characterize ADC (e.g., DAR, Purity) Purification->Characterization

A generalized experimental workflow for a SPAAC reaction.

Decision_Tree Start Start InVivo Application involves live cells or is in vivo? Start->InVivo Speed Is reaction speed the primary concern? InVivo->Speed No UseSPAAC Use SPAAC InVivo->UseSPAAC Yes UseCuAAC Use CuAAC Speed->UseCuAAC Yes ConsiderSPAAC Consider SPAAC if biocompatibility is a concern Speed->ConsiderSPAAC No

Decision tree for selecting between CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for ADC synthesis using CuAAC and SPAAC. It is crucial to optimize these protocols for specific antibodies, payloads, and linkers.

Protocol 1: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of an azide-modified payload to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified antibody in an appropriate buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.

  • Azide-modified payload dissolved in a compatible organic solvent (e.g., DMSO or DMF).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water).

  • Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 200 mM in water).[12]

  • Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 100 mM in water).[12]

  • Purification system (e.g., size-exclusion chromatography (SEC) column).

Procedure:

  • Preparation of Reagents:

    • Ensure all stock solutions are prepared and readily available. The sodium ascorbate solution should be made fresh to ensure its reducing activity.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified antibody to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the azide-modified payload to the antibody solution. A molar excess of the payload (typically 4 to 10-fold relative to the antibody) is recommended to drive the reaction to completion.[12] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.

  • Catalyst Premix Formation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio.[12] For example, mix 1 part of 100 mM CuSO₄ with 2-5 parts of 200 mM THPTA.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Initiation of the Cycloaddition:

    • Add the freshly prepared sodium ascorbate solution to the antibody-payload mixture. A typical final concentration is 1-5 mM.

    • Immediately add the Cu(I)/THPTA catalyst premix to the reaction mixture to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-500 µM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light, especially if using light-sensitive compounds. Reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification of the ADC:

    • Upon completion, purify the ADC from unreacted payload and catalyst components using a suitable method, such as size-exclusion chromatography (SEC).

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified payload to a DBCO-functionalized antibody.

Materials:

  • DBCO-functionalized antibody in an amine-free buffer (e.g., PBS), pH 7.0-7.5.

  • Azide-modified payload dissolved in a compatible organic solvent (e.g., DMSO or DMF).

  • Purification system (e.g., size-exclusion chromatography (SEC) column).

Procedure:

  • Antibody Modification (if starting from a native antibody):

    • This protocol assumes a DBCO-functionalized antibody is available. If not, the antibody needs to be first modified with a DBCO-containing linker, for example, by reacting lysine (B10760008) residues with a DBCO-NHS ester.[16] This involves adding a 10-20 fold molar excess of the DBCO-NHS ester to the antibody solution and incubating for a specific period, followed by purification to remove the excess linker.[16]

  • Reaction Setup:

    • In a reaction tube, add the purified DBCO-functionalized antibody to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the azide-modified payload to the antibody solution. A molar excess of the payload (typically 1.5 to 5-fold relative to the antibody) is used.[16] The final concentration of the organic solvent should be kept low (e.g., <10% v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific strained alkyne and azide.[3][17]

  • Purification of the ADC:

    • After the incubation period, purify the ADC using a suitable method like SEC to remove any unreacted payload.

  • Characterization:

    • Analyze the purified ADC to determine the DAR, purity, and extent of aggregation.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the synthesis of ADCs.[2] CuAAC offers the advantage of rapid reaction kinetics, making it a highly efficient method for in vitro conjugations where speed is a priority.[9] However, the potential for copper-induced cytotoxicity and protein damage necessitates careful optimization and the use of protective ligands.[10][13]

SPAAC, on the other hand, provides a biocompatible alternative that is well-suited for applications in living systems.[6] While generally slower than CuAAC, the development of more reactive strained alkynes continues to improve its efficiency.[7] The choice between these two premier click chemistry reactions will ultimately depend on the specific requirements of the ADC being developed, balancing the need for rapid and efficient conjugation with the imperative of maintaining the integrity and function of the antibody and ensuring the safety of the final product.

References

Application Notes and Protocols for Azidoacetyl-Val-Cit-PAB-OH in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoacetyl-Val-Cit-PAB-OH is a highly specialized chemical linker used in the development of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) for prostate cancer. This linker system is designed for the precise delivery of cytotoxic payloads to tumor cells while minimizing systemic toxicity. Its design incorporates three key functional components:

  • Azidoacetyl Group: This moiety serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly efficient and specific covalent attachment of the linker to a targeting moiety (e.g., an antibody or a small molecule ligand) that has been modified to contain an alkyne group.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells, including those of prostate origin.[1] This enzymatic cleavage is the critical step for payload release.

  • p-Aminobenzyl Alcohol (PAB) Spacer: This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic drug. Upon cleavage of the Val-Cit peptide bond by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active cytotoxic drug inside the target cell.

The strategic combination of these elements allows for the development of ADCs and SMDCs that remain stable in circulation and release their potent payload only upon internalization into target cancer cells, thereby increasing the therapeutic window. A notable application in prostate cancer research involves conjugating this linker to a ligand targeting Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker overexpressed on the surface of prostate cancer cells.[2][3]

Mechanism of Action in PSMA-Targeted Prostate Cancer Therapy

The therapeutic strategy employing the this compound linker in a PSMA-targeted conjugate is a multi-step process designed for maximal tumor cell killing with minimal off-target effects.

Mechanism of a PSMA-Targeted Drug Conjugate with a Val-Cit Linker cluster_0 Systemic Circulation cluster_1 PSMA-Positive Prostate Cancer Cell ADC PSMA-Targeted ADC (Intact Conjugate) PSMA PSMA Receptor ADC->PSMA 1. Targeting & Binding Endosome Endosome PSMA->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & PAB Self-Immolation Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: Intracellular drug release pathway.

  • Targeting and Binding: The PSMA-targeting moiety of the conjugate selectively binds to the PSMA protein expressed on the surface of prostate cancer cells.

  • Internalization: Upon binding, the entire conjugate-receptor complex is internalized into the cell via endocytosis.

  • Lysosomal Trafficking: The endosome containing the conjugate fuses with a lysosome.

  • Enzymatic Cleavage and Payload Release: Inside the acidic environment of the lysosome, overexpressed Cathepsin B enzymes recognize and cleave the Val-Cit dipeptide of the linker. This initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization if the payload is Monomethyl Auristatin E (MMAE), leading to cell cycle arrest and apoptosis.[]

Data Presentation

The efficacy of drug conjugates utilizing the Val-Cit-PAB linker system is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize representative data for a PSMA-targeted small molecule-drug conjugate (SMDC) using a Val-Cit-PAB-MMAE construct, which is analogous to an ADC built with the this compound linker.

Table 1: In Vitro Cytotoxicity of PSMA-Val-Cit-PAB-MMAE

Cell LinePSMA ExpressionCathepsin B ExpressionIC50 (nM)Reference
LNCaPHighLow to Moderate9[5]
PC-3Low/NegativeModerate> 50-100 (non-cytotoxic)[5]
DU145NegativeHigh> 50-100 (non-cytotoxic)[5]

Note: IC50 values represent the concentration of the conjugate required to inhibit the growth of 50% of the cancer cells. The high IC50 values in PSMA-negative cell lines demonstrate the target-specificity of the conjugate. PSMA expression is endogenously high in LNCaP cells, while PC-3 and DU145 cells are considered PSMA-negative.[3][6] Cathepsin B expression is notably high in DU145 cells, and present in PC-3 and LNCaP cells, where its expression can be influenced by the tumor microenvironment.[1][7]

Table 2: In Vivo Antitumor Efficacy of a PSMA-Targeted Val-Cit-MMAE Conjugate in a Prostate Cancer Xenograft Model

Animal ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
LNCaP Xenograft (Mice)Vehicle ControlN/A0[8][9]
LNCaP Xenograft (Mice)PSMA-Val-Cit-MMAE(Specifics vary by study)Significant reduction in tumor volume[8][9]

Note: Tumor growth inhibition is typically measured as the percentage difference in tumor volume between treated and vehicle control groups at the end of the study. Specific quantitative values are highly dependent on the experimental setup.

Experimental Protocols

Protocol 1: Conjugation of Azidoacetyl-Val-Cit-PAB-Payload to an Alkyne-Modified Antibody via CuAAC (Click Chemistry)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an azide-containing linker-payload to an alkyne-modified antibody.

Workflow for ADC Synthesis via Click Chemistry A 1. Prepare Stock Solutions - Alkyne-Antibody - Azido-Linker-Payload - CuSO4, Ligand (THPTA) - Sodium Ascorbate (B8700270) B 2. Form Cu(I) Complex - Mix CuSO4 and THPTA A->B C 3. Conjugation Reaction - Combine Antibody and Linker-Payload - Add Cu(I) Complex - Add Sodium Ascorbate to initiate - Incubate at RT A->C B->C D 4. Purify ADC - Size-Exclusion or Affinity Chromatography C->D E 5. Characterize ADC - Drug-to-Antibody Ratio (DAR) - Purity (SDS-PAGE, HIC) - Binding Affinity (ELISA) D->E

Caption: ADC synthesis and characterization workflow.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azidoacetyl-Val-Cit-PAB-Payload (e.g., Azidoacetyl-Val-Cit-PAB-MMAE)

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • DMSO for dissolving the linker-payload

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the Azidoacetyl-Val-Cit-PAB-Payload in DMSO to a known stock concentration.

    • Prepare fresh Sodium Ascorbate solution.

  • Reaction Setup:

    • In a reaction tube, mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I) complex. Let it stand for a few minutes.[10]

    • In a separate tube, combine the alkyne-modified antibody with the azido-linker-payload. The molar ratio of linker-payload to antibody is typically between 4:1 and 10:1 to achieve the desired Drug-to-Antibody Ratio (DAR).[10]

  • Initiation of Conjugation:

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/linker-payload mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10]

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove unreacted linker-payload and other reagents by purifying the ADC using SEC or affinity chromatography.

  • Characterization:

    • Determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the final ADC product by SDS-PAGE and SEC.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay confirms that the Val-Cit linker is susceptible to cleavage by its target enzyme, Cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Purified human Cathepsin B

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the assay buffer.

    • Activate Cathepsin B by pre-incubating it in the assay buffer containing DTT.

  • Cleavage Reaction:

    • Initiate the reaction by adding the activated Cathepsin B to the ADC solution. A typical enzyme-to-ADC molar ratio is 1:50.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding an excess of cold quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

    • As a control, incubate the ADC in the assay buffer without Cathepsin B to assess the linker's stability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the potency (IC50) of the ADC against prostate cancer cell lines with varying PSMA expression.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibodies

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the prostate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Measurement (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Prostate Cancer Xenograft Model for In Vivo Efficacy

This protocol outlines a general procedure for evaluating the antitumor activity of an ADC in a mouse xenograft model.

Workflow for In Vivo Xenograft Study A 1. Cell Implantation - Subcutaneously inject PSMA+ prostate cancer cells (e.g., LNCaP) into immunodeficient mice. B 2. Tumor Growth - Allow tumors to reach a predetermined size (e.g., 100-200 mm³). A->B C 3. Animal Randomization - Group mice into treatment cohorts (Vehicle, ADC, Control Ab). B->C D 4. Dosing - Administer ADC and controls intravenously according to the defined schedule. C->D E 5. Monitoring & Measurement - Measure tumor volume and body weight 2-3 times per week. D->E F 6. Endpoint Analysis - Euthanize mice when tumors reach endpoint. - Calculate Tumor Growth Inhibition (TGI). E->F

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based cytotoxicity assays for Antibody-Drug Conjugates (ADCs) featuring cleavable linkers. Detailed protocols, data interpretation, and troubleshooting tips are included to ensure robust and reproducible results.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker, which connects the antibody to the payload, is a critical component of ADC design.[3][4][5] Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as changes in pH, redox potential, or the presence of specific enzymes.[3][6][7][8] This targeted release mechanism aims to maximize the therapeutic window by delivering the payload directly to the tumor and minimizing off-target toxicity.[2][6][7]

Cytotoxicity assays are essential in vitro studies for evaluating the efficacy of ADCs.[9][10][11] These assays measure the ability of an ADC to kill cancer cells and are a crucial step in the selection of promising ADC candidates for further development.[9][12][13] This document outlines the protocols for standard cytotoxicity assays and specialized assays to assess the unique characteristics of ADCs with cleavable linkers.

Key Concepts for ADCs with Cleavable Linkers

  • Mechanism of Action: ADCs with cleavable linkers rely on the differential environment between the bloodstream and the tumor or intracellular compartments to release their payload.[6][8][14] Common cleavage mechanisms include:

    • Acid-cleavable linkers (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization.[14][15][16]

    • Protease-cleavable linkers (e.g., valine-citrulline): These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[17][18]

    • Glutathione-sensitive linkers (e.g., disulfide bonds): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) compared to the extracellular space.[6]

  • Bystander Effect: A key feature of some ADCs with cleavable linkers is the "bystander killing effect."[3][4][9] After the payload is released from the target cell, its membrane-permeable nature allows it to diffuse into and kill neighboring antigen-negative tumor cells.[3][4] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[3]

Experimental Protocols

Protocol 1: Standard Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of living cells.[9][10][12]

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC constructs with cleavable linkers

  • Control antibody (unconjugated)

  • Free payload drug

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells (medium only).

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[10][19]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[10][12]

    • Incubate for 1-4 hours at 37°C.[10][12]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10][12]

    • Incubate overnight at 37°C in the dark.[10]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.[10][19]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[19]

Experimental Workflow for Standard Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate_attach Incubate overnight for attachment seed->incubate_attach prep_adc Prepare serial dilutions of ADC incubate_attach->prep_adc add_adc Add ADC dilutions to cells prep_adc->add_adc incubate_treat Incubate for 72-96 hours add_adc->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization incubate_sol Incubate overnight add_solubilization->incubate_sol read_absorbance Read absorbance at 570 nm incubate_sol->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for a standard cell-based cytotoxicity assay.

Protocol 2: Bystander Killing Assay

This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells via the released payload.[3][9]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC constructs with cleavable linkers

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding (Co-culture):

    • Prepare a mixed suspension of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1, 1:5).

    • Seed the co-culture into a 96-well plate.

    • As a control, seed the GFP-expressing Ag- cells alone in separate wells.

    • Incubate overnight at 37°C.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC. The concentration range should be based on the IC50 of the Ag+ cells.[19]

    • Add the ADC dilutions to the co-culture wells and the Ag- only wells.

    • Incubate for 72-96 hours.

  • Data Acquisition:

    • Measure the GFP fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of viability of the GFP-expressing Ag- cells in the co-culture wells relative to the untreated co-culture wells.

    • Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]

Data Presentation

The quantitative data from cytotoxicity assays are typically summarized to compare the potency of different ADC constructs.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Cleavable Linkers

ADC ConstructLinker TypePayloadTarget Cell Line (HER2+)IC50 (nM)
ADC-AValine-CitrullineMMAESK-BR-30.5
ADC-BGlutathione-sensitiveMMAFSK-BR-31.2
ADC-CHydrazoneDoxorubicinSK-BR-310.5
Unconjugated Ab--SK-BR-3>1000
Free MMAE-MMAESK-BR-30.1

Table 2: Bystander Killing Effect of Anti-HER2 ADCs

ADC ConstructCo-culture (HER2+ & GFP-HER2-) % Viability of GFP-cellsMonoculture (GFP-HER2- only) % Viability of GFP-cellsBystander Effect
ADC-A (cleavable)35%95%Yes
ADC-D (non-cleavable)92%98%No

Signaling Pathways for ADC-Induced Cell Death

Upon internalization and release, the cytotoxic payload of an ADC induces cell death, primarily through apoptosis.[18][20] The specific signaling pathway activated depends on the mechanism of action of the payload. For many common payloads like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), which are microtubule inhibitors, cell death is triggered by mitotic arrest.[18]

Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis

G cluster_adc ADC Action cluster_payload Payload Action cluster_apoptosis Apoptosis Induction adc ADC binds to antigen internalization Internalization via endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome release Payload release (linker cleavage) lysosome->release payload Payload enters cytoplasm release->payload microtubule Microtubule disruption payload->microtubule mitotic_arrest G2/M mitotic arrest microtubule->mitotic_arrest bcl2 Activation of Bcl-2 family proteins (e.g., Bax, Bak) mitotic_arrest->bcl2 cytochrome_c Mitochondrial outer membrane permeabilization (Cytochrome c release) bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ADC-induced apoptotic signaling pathway.

Troubleshooting

  • High Variability in IC50 Values:

    • Cause: Inconsistent cell health, passage number, or seeding density.[13][19] ADC aggregation can also affect potency.[19]

    • Solution: Use cells within a consistent passage number range. Ensure even cell seeding. Characterize ADC for aggregation before use.[19]

  • No Cytotoxicity Observed:

    • Cause: Low or no target antigen expression on the cell surface.[19] Inefficient ADC internalization.[19]

    • Solution: Confirm antigen expression using flow cytometry.[19] Perform an internalization assay to verify ADC uptake.[21]

  • High Background in Bystander Assay:

    • Cause: The free payload may be toxic to the antigen-negative cells even at low concentrations, or the ADC may have non-specific uptake.

    • Solution: Include a control with the free payload to determine its intrinsic toxicity to the antigen-negative cell line.

By following these detailed protocols and considering the key concepts and troubleshooting advice, researchers can generate reliable and informative data on the cytotoxic activity of ADCs with cleavable linkers, facilitating the advancement of these targeted cancer therapies.

References

Application Notes and Protocols for Large-Scale Synthesis of Antibody-Drug Conjugates with Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed protocols and application notes for the large-scale synthesis of ADCs using a custom linker, Azidoacetyl-Val-Cit-PAB-OH.

The this compound linker features a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, ensuring payload release within the lysosome of target cells.[][2] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer. The terminal azidoacetyl group provides a versatile handle for attaching a payload via click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[3][4] This approach allows for a modular and efficient synthesis of ADCs.

These protocols are intended for large-scale manufacturing, addressing challenges such as scalability, consistency, and purification.[5][6]

I. Large-Scale Synthesis of this compound Linker

This section details the multi-step chemical synthesis of the this compound linker.

Logical Workflow for Linker Synthesis

G cluster_0 Peptide Synthesis cluster_1 Azidoacetylation and Cleavage cluster_2 Purification A Fmoc-Cit-PAB-Resin B Fmoc-Val-Cit-PAB-Resin A->B Add Fmoc-Val-OH C H2N-Val-Cit-PAB-Resin B->C Fmoc Deprotection D Azidoacetyl-Val-Cit-PAB-Resin C->D Add Azidoacetic Acid E This compound D->E Cleave from Resin F Crude Linker E->F G Purified Linker F->G RP-HPLC G A Monoclonal Antibody (mAb) B Reduced mAb A->B Reduction (TCEP) C mAb-Linker Conjugate B->C Linker Conjugation D Crude ADC C->D Payload Addition (SPAAC) E Purified ADC D->E Purification (TFF) G cluster_0 Extracellular cluster_1 Intracellular ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Antibody-Drug Conjugates (ADCs), particularly those utilizing hydrophobic linkers like Valine-Citrulline-PAB (Val-Cit-PAB). Our goal is to equip you with the necessary knowledge and practical protocols to mitigate ADC aggregation and ensure the stability and efficacy of your therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs with Val-Cit-Pab linkers?

A1: The aggregation of ADCs with Val-Cit-Pab linkers is primarily driven by a combination of factors:

  • Increased Hydrophobicity: The Val-Cit-PAB linker and many potent cytotoxic payloads are inherently hydrophobic.[1][2] Conjugation of these moieties to the antibody surface increases its overall hydrophobicity, leading to intermolecular hydrophobic interactions that promote self-association and aggregation.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a greater number of hydrophobic linker-payloads on the antibody surface. This significantly increases the propensity for aggregation.[2][4] Studies have shown that ADCs with higher DARs, such as DAR6 and DAR8, are more prone to forming aggregates under stress conditions compared to those with lower DARs.[2]

  • Suboptimal Formulation Conditions: The stability of an ADC is highly dependent on the formulation. Factors such as pH, ionic strength, and the absence of stabilizing excipients can significantly contribute to aggregation.[5][6] A pH near the isoelectric point of the antibody can minimize solubility and promote aggregation.[7]

  • Conjugation Process Conditions: The chemical conditions used during the conjugation process, such as the use of organic co-solvents to dissolve the linker-payload, can denature the antibody and expose hydrophobic regions, leading to aggregation.[8]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the aggregation of ADCs with hydrophobic linkers?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that has a profound impact on the propensity of an ADC to aggregate. Generally, a higher DAR, especially with hydrophobic linker-payloads, correlates with an increased risk of aggregation.[2][4] This is because each conjugated linker-payload adds a hydrophobic patch to the antibody's surface. As the DAR increases, these hydrophobic patches become more numerous and denser, increasing the likelihood of intermolecular hydrophobic interactions that drive aggregation.[3] For cysteine-linked ADCs, species with higher DARs (e.g., DAR6, DAR8) have been shown to be significantly less stable and more prone to aggregation at accelerated temperatures compared to the unconjugated antibody or lower DAR species (e.g., DAR2).[2] Therefore, a careful balance must be struck between achieving a therapeutically effective DAR and maintaining an acceptable aggregation profile.

Q3: What are the main strategies to prevent ADC aggregation?

A3: There are three primary strategies to prevent the aggregation of ADCs with hydrophobic linkers:

  • Formulation Optimization: This involves carefully selecting the buffer composition, pH, ionic strength, and including stabilizing excipients to create an environment that minimizes protein-protein interactions and enhances stability.[5][6]

  • Protein Engineering: This approach involves modifying the antibody itself to reduce its intrinsic propensity to aggregate. This can be achieved by identifying and mutating aggregation-prone regions or by using smaller, more stable antibody fragments.[9]

  • Linker and Payload Modification: This strategy focuses on reducing the hydrophobicity of the linker-payload. This can be done by incorporating hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG), or by developing more hydrophilic payloads.[10][11]

Troubleshooting Guides

Problem 1: Aggregation observed immediately after the conjugation reaction.

This is a common issue that often points to problems with the conjugation process itself.

dot

cluster_0 Troubleshooting: Post-Conjugation Aggregation A High Aggregation Post-Conjugation B Review Conjugation Chemistry A->B Unfavorable pH or buffer? C Assess Co-solvent Concentration A->C High % organic solvent? D Consider Solid-Phase Conjugation A->D Solution-phase issues? E Optimize Purification B->E C->E D->E F Reduced Aggregation E->F cluster_1 Troubleshooting: Storage-Induced Aggregation A Aggregation During Storage B Optimize Buffer pH & Ionic Strength A->B C Add Stabilizing Excipients A->C D Optimize Storage Temperature & Method A->D E Improved ADC Stability B->E C->E D->E cluster_2 Strategies to Mitigate ADC Aggregation A ADC Aggregation with Hydrophobic Linkers B Formulation Optimization A->B C Protein Engineering A->C D Linker & Payload Modification A->D B1 Optimize pH & Ionic Strength B->B1 B2 Add Stabilizing Excipients (e.g., Polysorbates, Sucrose, Arginine) B->B2 B3 Lyophilization B->B3 C1 Mutate Aggregation-Prone Regions C->C1 C2 Use Antibody Fragments C->C2 D1 Incorporate Hydrophilic Moieties (e.g., PEG, Sulfonates) D->D1 D2 Develop Hydrophilic Payloads D->D2 E Stable & Efficacious ADC B1->E B2->E B3->E C1->E C2->E D1->E D2->E

References

Technical Support Center: Improving Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of Val-Cit linkers in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide provides solutions to common problems observed during experiments involving Val-Cit linkers in mouse models.

Observed IssuePotential Cause(s)Recommended Action(s)
Premature drug release in mouse plasma The Val-Cit linker is susceptible to cleavage by the mouse carboxylesterase 1C (Ces1c), an enzyme present in rodent plasma but not to the same extent in human plasma.[1][2][3] This leads to premature payload release, potentially causing off-target toxicity and reduced efficacy.[3]Confirm Ces1c Sensitivity: • Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control with a more stable linker.[3] • If available, use Ces1c knockout mice for in vivo studies to confirm if premature release is mitigated.[3][4] Modify the Linker: • Introduce a hydrophilic amino acid at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly decrease susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[1][3][5] Alternative Linker Strategies: • Explore alternative linker chemistries not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[3][6]
Inconsistent results in in vivo efficacy studies in mice Premature cleavage of the Val-Cit linker in mouse plasma can lead to variability in drug exposure at the tumor site.• Analyze plasma samples from treated mice to quantify free payload and assess the in vivo stability of the ADC.[7] • Consider using an ADC with a more stable linker, such as a Glu-Val-Cit linker, for mouse studies to ensure consistent drug delivery.[2]
High background signal or off-target toxicity in mouse models Premature release of the cytotoxic payload in circulation can lead to its accumulation in healthy tissues, causing off-target toxicity.[3]• Quantify the free payload in plasma over time to correlate with observed toxicity. • Switch to a more stable linker design for preclinical mouse studies to minimize systemic exposure to the free drug.
Discrepancy between in vitro (human plasma) and in vivo (mouse) stability The Val-Cit linker is generally stable in human plasma but unstable in mouse plasma due to the activity of Ces1c.[1][3][8]• Acknowledge the species-specific difference in linker stability during preclinical development. • Use linker technologies proven to be stable in mouse plasma for efficacy and toxicology studies in mice. The Glu-Val-Cit linker is a well-documented option.[2]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of Val-Cit linkers in mouse plasma.

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][9][] Following the internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[9]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

A2: This discrepancy is commonly due to the presence of carboxylesterase 1C (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[1][3][4] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the Val-Cit linker.[3][11]

Q3: How can I improve the stability of my Val-Cit ADC in mouse plasma?

A3: A proven strategy is to modify the dipeptide linker by adding a glutamic acid residue, creating a Glu-Val-Cit (EVCit) tripeptide linker.[2][5] This modification significantly reduces cleavage by mouse Ces1c while preserving the intended cleavage by Cathepsin B within the tumor cell.[1][2] Other strategies include exploring different conjugation sites on the antibody, as more solvent-exposed linkers can be more susceptible to enzymatic cleavage.

Q4: What analytical methods can I use to assess the stability of my ADC in mouse plasma?

A4: Several methods can be employed:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[12][14] Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[15]

Q5: Can the hydrophobicity of the Val-Cit linker and payload affect my ADC?

A5: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][16] This can negatively impact the ADC's pharmacokinetics and manufacturing feasibility.[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.[3][12]

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human, mouse, and rat plasma (citrate-anticoagulated) in separate tubes.[3]

  • Incubate the samples at 37°C.[3][12]

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3][12]

  • Immediately quench the reaction by diluting the aliquot in cold phosphate-buffered saline (PBS).[3]

  • Analyze the samples using LC-MS to determine the concentration of intact ADC and released payload.[12]

Protocol 2: LC-MS/MS-Based Quantification of Free Payload

Objective: To quantify the amount of prematurely released cytotoxic drug from the ADC in circulation.[13]

Methodology:

  • Animal Dosing and Sample Collection: Administer a single intravenous dose of the ADC to mice. Collect blood samples at predetermined time points. Process the blood to obtain plasma.[13]

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.[13]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[13]

    • Supernatant Collection: Collect the supernatant, which contains the small molecule-free payload.[13]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the free payload concentration.[13]

Visualizations

experimental_workflow Experimental Workflow for ADC Stability Assessment cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability adc_incubation Incubate ADC in Mouse Plasma at 37°C time_points Collect Aliquots at Various Time Points adc_incubation->time_points analysis_invitro Analyze by LC-MS for Intact ADC & Free Payload time_points->analysis_invitro dosing Administer ADC to Mice blood_collection Collect Blood Samples at Predetermined Times dosing->blood_collection plasma_isolation Isolate Plasma blood_collection->plasma_isolation analysis_invivo Quantify Free Payload by LC-MS/MS plasma_isolation->analysis_invivo start ADC with Val-Cit Linker start->adc_incubation start->dosing

Caption: Workflow for assessing ADC linker stability in vitro and in vivo.

linker_cleavage_pathway Val-Cit Linker Cleavage Pathways cluster_intended Intended Pathway (Tumor Cell) cluster_unintended Unintended Pathway (Mouse Plasma) adc_internalization ADC Internalization lysosomal_trafficking Lysosomal Trafficking adc_internalization->lysosomal_trafficking cathepsin_b Cathepsin B Cleavage lysosomal_trafficking->cathepsin_b payload_release_tumor Payload Release cathepsin_b->payload_release_tumor adc_circulation ADC in Circulation ces1c Ces1c Cleavage adc_circulation->ces1c premature_release Premature Payload Release ces1c->premature_release off_target_toxicity Off-Target Toxicity premature_release->off_target_toxicity start ADC with Val-Cit Linker start->adc_internalization start->adc_circulation

Caption: Intended vs. unintended cleavage of Val-Cit linkers.

logical_relationship Troubleshooting Logic for Val-Cit Instability issue Premature Payload Release in Mouse Model cause Cause: Ces1c Cleavage of Val-Cit Linker issue->cause solution1 Solution 1: Modify Linker (e.g., Glu-Val-Cit) cause->solution1 solution2 Solution 2: Use Alternative Linker (Non-Ces1c Substrate) cause->solution2 verification Verification: In Vitro/In Vivo Stability Assays solution1->verification solution2->verification

Caption: Logical flow for addressing Val-Cit linker instability in mice.

References

Overcoming premature payload release from Val-Cit-PAB linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with premature payload release from Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues you may encounter during preclinical and clinical development of ADCs utilizing Val-Cit-PAB linkers.

Issue 1: High Off-Target Toxicity and/or Rapid Payload Release in Mouse Models

Symptoms:

  • Reduced efficacy and a narrow therapeutic window in preclinical rodent models.[1]

  • Significantly higher payload release observed in mouse plasma stability assays compared to human plasma assays.[1][2][3]

Possible Cause: The Val-Cit dipeptide is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is not a significant factor in human plasma.[1][3][4] This leads to premature payload release in the circulation, causing off-target toxicity and reducing the amount of payload delivered to the tumor.[1]

Troubleshooting Steps & Solutions:

  • Confirm Ces1C Sensitivity:

    • Action: Conduct parallel in vitro plasma stability assays using mouse, rat, and human plasma.[1][5]

    • Expected Outcome: You will observe significantly faster payload release in mouse plasma compared to human plasma, confirming Ces1C-mediated cleavage.

    • Advanced Confirmation: If available, use Ces1C knockout mice for in vivo studies to see if premature release is mitigated.[1]

  • Modify the Linker:

    • Action: Introduce a hydrophilic, charged amino acid at the P3 position of the peptide linker. The most common and effective modification is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker.[1][4]

    • Rationale: The negatively charged glutamic acid residue significantly reduces the linker's susceptibility to Ces1C cleavage while maintaining its sensitivity to the intended lysosomal protease, Cathepsin B.[1]

  • Evaluate Alternative Linker Strategies:

    • Action: Consider linker chemistries that are not substrates for Ces1C.

    • Examples: Triglycyl peptide linkers or "exolinker" designs, which reposition the cleavable peptide to enhance stability and hydrophilicity.[1][6]

Issue 2: Evidence of Neutropenia or Off-Target Toxicity in Human Cell-Based Assays

Symptoms:

  • Observed toxicity towards neutrophils in preclinical or clinical studies.[1][7]

  • Payload release is observed in the presence of neutrophils or neutrophil-secreted factors.

Possible Cause: The Val-Cit linker can be prematurely cleaved by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[1][7][8] This off-target cleavage can lead to the release of the cytotoxic payload in the vicinity of neutrophils, resulting in neutropenia.[1]

Troubleshooting Steps & Solutions:

  • Assess Neutrophil Elastase (NE) Sensitivity:

    • Action: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS.[1]

    • Expected Outcome: Time-dependent release of the payload will confirm NE-mediated cleavage.

  • Implement Linker Modifications for NE Resistance:

    • Action: Modify the dipeptide sequence to make it resistant to NE cleavage.

    • Example: Replacing valine (P2 position) with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to confer resistance to NE-mediated degradation while preserving Cathepsin B sensitivity.[1]

Issue 3: ADC Aggregation, Inconsistent Drug-to-Antibody Ratio (DAR), or Reduced In Vivo Efficacy

Symptoms:

  • Inconsistent results between different ADC batches.[5]

  • ADC aggregation observed during formulation or storage, leading to rapid clearance from circulation.[5]

  • Reduced efficacy in vivo when compared to potent in vitro cytotoxicity.[5]

Possible Cause: The hydrophobic nature of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload (e.g., MMAE), can lead to ADC aggregation.[7][8] This is particularly problematic at higher DARs.[7] Aggregation can lead to faster clearance and reduced tumor penetration.[5] Inconsistent conjugation methods can also lead to variable DARs and batch-to-batch variability.[5]

Troubleshooting Steps & Solutions:

  • Optimize Conjugation Chemistry:

    • Action: Employ site-specific conjugation techniques instead of random conjugation (e.g., to lysine (B10760008) residues).

    • Rationale: Site-specific conjugation produces a more homogeneous ADC with a defined DAR, leading to improved consistency, stability, and pharmacokinetic profiles.[5]

  • Incorporate Hydrophilic Spacers:

    • Action: Introduce hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine into the linker design.[5][8]

    • Rationale: These spacers increase the overall hydrophilicity of the ADC, counteracting the hydrophobicity of the linker-payload combination, thereby reducing aggregation and improving solubility.[5]

  • Thorough Batch Characterization:

    • Action: Implement rigorous analytical characterization for each batch to ensure consistency in DAR, aggregation levels, and stability.

    • Rationale: Strict quality control is essential for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of payload release for a Val-Cit-PAB linker? A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and highly active within the low-pH environment of the lysosome.[1] After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. There, Cathepsin B cleaves the peptide bond between Valine and Citrulline, initiating a self-immolative cascade of the PAB spacer that releases the active payload inside the target cell.

Q2: Why is my Val-Cit ADC unstable in mouse plasma but stable in human plasma? A2: This common discrepancy is due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which is known to cleave the Val-Cit dipeptide.[1][3] The human homolog of this enzyme has a more sterically hindered active site, making it significantly less likely to cleave the linker.[1] This species difference is a critical consideration for preclinical evaluation of ADCs.

Q3: What are the main linker modification strategies to improve stability? A3: The primary strategies involve altering the peptide sequence to resist cleavage by off-target proteases while maintaining sensitivity to Cathepsin B. Key examples that have proven effective are listed in the table below.

Q4: Can the choice of conjugation site affect linker stability? A4: Yes. Studies have shown that the stability of the Val-Cit linker can be highly dependent on the conjugation site. More solvent-exposed conjugation sites can exhibit lower stability and be more susceptible to enzymatic degradation in plasma.[2] This underscores the importance of site-specific conjugation for creating stable and homogeneous ADCs.

Q5: Besides linker modification, what other approaches can mitigate premature payload release? A5: While linker modification is the most direct approach, other strategies include optimizing the formulation to maintain a pH that favors stability and reduces hydrolysis.[5] Additionally, for some applications where premature release cannot be controlled, switching to a non-cleavable linker may be a viable, more stable alternative, though this can sometimes impact the payload's efficacy.[5]

Data Presentation

Table 1: Comparison of Modified Val-Cit Linkers
Linker DesignKey FeatureAdvantage(s)Primary ApplicationReference(s)
Val-Cit Standard dipeptideWell-established; sensitive to Cathepsin B.ADCs for human use where mouse models are not the primary preclinical tool.[8]
Val-Ala Alanine replaces CitrullineLess hydrophobic than Val-Cit, allowing for higher DAR without significant aggregation. Cleaved at half the rate of Val-Cit by Cathepsin B.When higher payload loading is desired and slightly slower release is acceptable.[2]
Glu-Val-Cit (EVCit) Glutamic acid at P3Resists cleavage by mouse Ces1C, improving stability in mouse plasma.Overcoming preclinical stability issues in mouse models.[1][3][4]
Glu-Gly-Cit (EGCit) Glycine at P2, Glutamic acid at P3Provides resistance to both Ces1C and human neutrophil elastase (NE).For ADCs where neutropenia is a concern and mouse stability is required.[1]
Exolinkers Repositions the cleavable peptideEnhances stability and hydrophilicity; resistant to Ces1C and NE.Advanced ADC design to overcome multiple limitations of the standard Val-Cit platform.[1][6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and quantify payload release in plasma from different species.[1][5]

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (with anticoagulant, e.g., EDTA or citrate)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Pre-warm plasma from each species to 37°C.

  • Dilute the ADC in the plasma to a final concentration of 0.5-1.0 mg/mL.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately stop the reaction by adding 3 volumes of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of released payload.

  • Plot the percentage of intact ADC or concentration of released payload over time to determine stability and half-life.

Protocol 2: Lysosomal Protease (Cathepsin B) Cleavage Assay

Objective: To confirm that the linker is effectively cleaved by its intended lysosomal protease target.[5]

Materials:

  • ADC construct

  • Isolated lysosomes or purified Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing DTT)

  • Cathepsin B inhibitor (for negative control)

  • 37°C incubator

  • LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.

  • Initiate the reaction by adding the lysosomal fraction or purified Cathepsin B.

  • For a negative control, prepare a parallel reaction containing a specific Cathepsin B inhibitor.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.

  • Stop the reaction by adding cold acetonitrile.

  • Process the samples as described in the plasma stability assay (centrifugation).

  • Analyze the supernatant by LC-MS/MS to quantify the released payload and determine cleavage kinetics.

Visualizations

Caption: Intended vs. unintended cleavage pathways for Val-Cit-PAB linkers.

Figure 2: Troubleshooting Premature Payload Release Start Start: Premature Payload Release Suspected Plasma_Assay Perform multi-species plasma stability assay (Human vs. Mouse) Start->Plasma_Assay Mouse_Unstable High instability in mouse plasma only? Plasma_Assay->Mouse_Unstable NE_Assay Evidence of neutropenia? Mouse_Unstable->NE_Assay No Cause_Ces1C Cause: Mouse Ces1C Cleavage Mouse_Unstable->Cause_Ces1C Yes Aggregation_Issue Evidence of ADC aggregation or batch variability? NE_Assay->Aggregation_Issue No Cause_NE Cause: Neutrophil Elastase Cleavage NE_Assay->Cause_NE Yes Cause_Hydrophobicity Cause: Linker/Payload Hydrophobicity Aggregation_Issue->Cause_Hydrophobicity Yes End Optimized ADC Aggregation_Issue->End No Solution_Ces1C Solution: - Redesign with EVCit linker - Use Ces1C KO mice Cause_Ces1C->Solution_Ces1C Solution_Ces1C->End Solution_NE Solution: - Redesign with EGCit linker - Perform NE sensitivity assay Cause_NE->Solution_NE Solution_NE->End Solution_Hydrophobicity Solution: - Use site-specific conjugation - Add hydrophilic spacers (PEG) - Optimize formulation Cause_Hydrophobicity->Solution_Hydrophobicity Solution_Hydrophobicity->End

Caption: A logical workflow for diagnosing and solving linker instability.

Figure 3: Cellular Pathway of ADC-Mediated Cell Killing ADC 1. ADC in Circulation Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. ADC in Early Endosome Internalization->Endosome Lysosome 5. Trafficking to Lysosome Endosome->Lysosome Cleavage 6. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 7. Payload Released into Cytoplasm Cleavage->Release Apoptosis 8. Payload Induces Apoptosis Release->Apoptosis

Caption: Step-by-step process of ADC internalization and payload release.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) using the Azidoacetyl-Val-Cit-PAB-OH linker. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound linker in an ADC?

A1: The this compound linker is a multi-component system designed for precise drug delivery.[]

  • Azidoacetyl Group: This moiety introduces an azide (B81097) functional group, enabling bioorthogonal "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly specific and stable conjugation to an antibody that has been modified with a corresponding alkyne group.[2][3]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, like Cathepsin B, which are overexpressed in many tumor cells.[][4] This ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[]

  • p-Aminobenzylcarbamate (PAB): This acts as a self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously decomposes to release the unmodified, fully active cytotoxic drug.

  • -OH (Hydroxyl Group): This is the attachment point for the cytotoxic payload during the synthesis of the drug-linker conjugate.

Q2: What is a typical target DAR and why is it important?

A2: A typical target DAR for many ADCs is around 2 to 4.[] This ratio is a critical quality attribute as it directly influences the ADC's therapeutic window.

  • Low DAR: May result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.[6]

  • High DAR: Can lead to faster clearance from circulation, increased off-target toxicity, and potential for aggregation due to increased hydrophobicity.[] The optimal DAR can, however, depend on the specific antibody, target antigen, and the cytotoxic drug being used.

Q3: How is the Azidoacetyl group utilized in the conjugation process?

A3: The azidoacetyl group facilitates a highly specific and stable conjugation through a process known as "click chemistry". The azide group on the linker reacts with a corresponding alkyne group that has been engineered onto the antibody. This reaction, often a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a stable triazole linkage without the need for a copper catalyst, which can be cytotoxic.[7][8]

Q4: What are the primary methods for determining the DAR of an ADC?

A4: Several analytical techniques are used to determine the DAR, each with its own advantages.[9]

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drugs, as each addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[9] It provides information on both the average DAR and the distribution of different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for the determination of drug distribution on each chain.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a direct measurement of the molecular weight of the different ADC species, allowing for precise determination of the number of conjugated drugs.

  • UV/Vis Spectroscopy: A simpler method that can estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug).[] This method requires that the drug has a distinct absorbance spectrum from the antibody.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation of this compound to an antibody, impacting the final DAR.

Problem Potential Causes Recommended Solutions
Low Average DAR 1. Inefficient Antibody Modification: Incomplete introduction of the alkyne group onto the antibody results in fewer sites for the azide-linker to react. 2. Suboptimal Click Chemistry Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[11] 3. Degraded Azido-Linker: The azidoacetyl group can be sensitive to certain conditions and may have degraded. 4. Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing the bulky drug-linker from accessing it.1. Optimize Antibody Modification: Ensure complete reaction of the alkyne-containing reagent with the antibody. Purify the modified antibody to remove excess reagents. 2. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5 for thiol-maleimide chemistry preceding click chemistry, and neutral pH for SPAAC), temperature (room temperature is common), and incubation time.[12] 3. Use Fresh Linker: Prepare fresh solutions of the this compound drug conjugate before each experiment. 4. Evaluate Conjugation Site: If using site-specific conjugation, ensure the chosen site is accessible.
High Levels of Aggregation 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, leading to aggregation. 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. 3. Harsh Reaction Conditions: High temperatures or extreme pH during conjugation can denature the antibody.1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[13] 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 3. Use Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH remains within a neutral and non-denaturing range.
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Inconsistent quality or concentration of the antibody or drug-linker. 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[11] 3. Inconsistent Purification: Differences in the purification method can lead to the enrichment of different DAR species.1. Thoroughly Characterize Starting Materials: Ensure consistent purity (>95%) and accurately quantify the antibody and drug-linker for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method (e.g., size-exclusion chromatography) for all batches.[11]

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes a general method for introducing an alkyne group onto an antibody at a specific site, for example, through an engineered cysteine residue.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-alkyne reagent (e.g., Maleimide-PEG4-Alkyne)

  • Reducing agent (e.g., TCEP)

  • Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

    • Add a 2 to 5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the engineered disulfide bond.

  • Removal of Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation with Alkyne Reagent:

    • Dissolve the maleimide-alkyne reagent in DMSO to a stock concentration of 10 mM.

    • Add a 5 to 10-fold molar excess of the maleimide-alkyne reagent to the reduced antibody.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess maleimide-alkyne reagent using a desalting column equilibrated with a suitable buffer for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

    • Confirm the protein concentration using UV/Vis spectroscopy at 280 nm.

Protocol 2: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the azide-containing drug-linker (Azidoacetyl-Val-Cit-PAB-Drug) to the alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Azidoacetyl-Val-Cit-PAB-Drug conjugate dissolved in DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare the Reaction Mixture:

    • Dilute the alkyne-modified antibody to a concentration of 1-5 mg/mL in the Reaction Buffer.

    • Add the Azidoacetyl-Val-Cit-PAB-Drug solution to the antibody solution to achieve a desired molar excess (e.g., 3 to 10-fold). The final concentration of DMSO should ideally be below 10% to avoid antibody denaturation.[11]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation. Protect from light if the drug is light-sensitive.

  • Purification of the ADC:

    • Purify the ADC from the unreacted drug-linker and other reagents using a desalting column or an SEC system.

  • Characterization of the ADC:

    • Determine the final protein concentration using UV/Vis spectroscopy.

    • Analyze the average DAR and drug distribution using HIC-HPLC and/or LC-MS.

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the purified ADC sample (typically 20-50 µg).

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

  • Calculate the average DAR using the following formula, where Ai is the peak area of the species with i drugs attached:

    • Average DAR = Σ(Ai * i) / ΣAi

Data Presentation

Table 1: Influence of Molar Ratio of Drug-Linker on Average DAR

Molar Ratio of Drug-Linker to AntibodyExpected Average DARPotential Observations
2:11.5 - 2.0High proportion of unconjugated antibody (DAR 0).
5:13.0 - 4.0Good balance of conjugation efficiency and homogeneity.
10:1> 4.0Increased heterogeneity and potential for aggregation.

Note: These are illustrative values. The optimal molar ratio should be determined empirically for each specific antibody-drug conjugate.

Table 2: Comparison of DAR Analysis Methods

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine antibody and drug concentrations.[]Simple, rapid, requires minimal sample preparation.Provides only the average DAR; can be inaccurate if spectra overlap.[6]
HIC-HPLC Separates based on hydrophobicity, which increases with DAR.[9]Provides average DAR and distribution of species; non-denaturing.[9]Lower resolution for high DAR species; may require method optimization.[9]
RP-HPLC Separates denatured and reduced light and heavy chains.High resolution; provides information on drug load per chain.Denaturing; requires reduction of the ADC.[9]
LC-MS Measures the mass of intact or reduced ADC species.High accuracy and specificity; provides precise DAR and distribution.More complex instrumentation and data analysis.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for ADC Synthesis and Characterization cluster_synthesis ADC Synthesis cluster_characterization Characterization antibody Antibody reduction Reduction (TCEP) antibody->reduction alkyne_mod Alkyne Modification reduction->alkyne_mod purify1 Purification alkyne_mod->purify1 alkyne_ab Alkyne-Modified Ab purify1->alkyne_ab spaac SPAAC Reaction alkyne_ab->spaac drug_linker Azidoacetyl-Val-Cit-PAB-Drug drug_linker->spaac crude_adc Crude ADC spaac->crude_adc purify2 Purification (SEC) crude_adc->purify2 final_adc Final ADC purify2->final_adc hic HIC-HPLC final_adc->hic lcms LC-MS final_adc->lcms dar_analysis DAR Analysis hic->dar_analysis lcms->dar_analysis

Caption: Figure 1. ADC Synthesis and Characterization Workflow.

linker_cleavage_pathway Figure 2. Linker Cleavage and Drug Release Pathway adc_internalized ADC Internalized into Lysosome cleavage Val-Cit Cleavage adc_internalized->cleavage cathepsin_b Cathepsin B cathepsin_b->cleavage pab_rearrangement PAB Self-Immolation cleavage->pab_rearrangement drug_release Active Drug Released pab_rearrangement->drug_release

Caption: Figure 2. Intracellular Drug Release Mechanism.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the off-target toxicity of antibody-drug conjugates (ADCs) featuring cleavable linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your ADC development and experiments.

Section 1: Linker Stability and Premature Payload Release

Question 1: My ADC shows significant toxicity in vivo, and I suspect premature release of the payload. How can I confirm this and what are the potential solutions?

Answer:

Premature payload release in systemic circulation is a primary cause of off-target toxicity for ADCs with cleavable linkers.[1] This leads to the accumulation of the cytotoxic payload in healthy tissues, causing side effects consistent with conventional chemotherapy.[2]

Troubleshooting Steps:

  • Assess Plasma Stability: The first step is to quantify the stability of your ADC in plasma. This can be done by measuring the decrease in the average drug-to-antibody ratio (DAR) over time or by quantifying the appearance of free payload.[1][3]

  • Identify the Cleavage Mechanism: Determine if the linker is being cleaved by enzymes present in the plasma (e.g., neutrophil elastase, carboxylesterases) or through chemical instability (e.g., hydrolysis of an acid-labile linker at physiological pH).[4]

Potential Solutions:

  • Linker Chemistry Modification:

    • Increase Steric Hindrance: For disulfide linkers, introducing bulky groups (e.g., methyl groups) near the disulfide bond can shield it from reduction by circulating glutathione (B108866) (GSH).[3]

    • Optimize Peptide Sequences: For peptide linkers, select sequences that are specifically cleaved by enzymes abundant in the tumor microenvironment but not in circulation (e.g., legumain, certain cathepsins).[5] Avoid sequences known to be susceptible to plasma proteases.[4]

    • Incorporate Hydrophilic Moieties: Adding hydrophilic groups like polyethylene (B3416737) glycol (PEG) can improve plasma stability.[4]

    • Tandem-Cleavage Linkers: Employ linkers that require two sequential enzymatic cleavages for payload release, enhancing stability in circulation.[6]

  • Site-Specific Conjugation: Heterogeneous ADCs produced by traditional conjugation methods can have species with high DARs that are cleared more rapidly, potentially contributing to toxicity.[7] Site-specific conjugation produces a homogeneous ADC with a defined DAR, which can improve stability and predictability.[8]

Section 2: Payload-Dependent Toxicity

Question 2: I am observing off-target toxicity even with a relatively stable linker. Could the payload itself be the problem?

Answer:

Yes, the physicochemical properties of the payload can significantly contribute to off-target toxicity. Highly lipophilic or hydrophobic payloads can passively diffuse across the membranes of healthy cells, causing toxicity irrespective of target antigen expression.[9][10] This is a common issue with potent payloads like auristatins (MMAE) and maytansinoids (DM1).[2]

Troubleshooting Steps:

  • Evaluate Payload Hydrophobicity: Assess the logP value of your payload. Higher logP values correlate with increased hydrophobicity and a greater propensity for non-specific uptake.[11]

  • Assess Bystander Effect on Normal Cells: An in vitro bystander assay using a co-culture of target-negative normal cells and target-positive cancer cells can help determine if the released payload is killing neighboring healthy cells.

Potential Solutions:

  • Payload Modification: If possible, modify the payload to increase its hydrophilicity. This can reduce its ability to cross cell membranes non-specifically.

  • Use a More Hydrophilic Payload: Consider switching to a less membrane-permeable payload, although this may also reduce the desired bystander effect in the tumor.

  • Linker-Payload Combination: Utilize a linker that, upon cleavage, leaves a charged or hydrophilic remnant attached to the payload, thereby reducing its membrane permeability.

Section 3: Non-Specific ADC Uptake

Question 3: My ADC is accumulating in the liver and causing hepatotoxicity, even though the target antigen is not expressed there. What could be the cause?

Answer:

Hepatotoxicity is a known challenge in ADC development and can be caused by several off-target mechanisms.[7][12]

Troubleshooting Steps:

  • Analyze ADC Aggregation: Use size-exclusion chromatography (SEC) to determine if your ADC preparation contains aggregates. ADC aggregates are often cleared by the liver.[11]

  • Investigate Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fcγ receptors on various immune cells, including Kupffer cells in the liver, leading to non-specific uptake.[10]

  • Consider Mannose Receptor Uptake: The glycosylation pattern of the antibody can influence its uptake by mannose receptors on liver sinusoidal endothelial cells.

Potential Solutions:

  • Optimize Formulation: Develop a formulation that minimizes ADC aggregation. This often involves screening different buffers and excipients.

  • Fc Region Engineering: Introduce mutations in the Fc region of the antibody to reduce its binding to Fcγ receptors.

  • Control Drug-to-Antibody Ratio (DAR): ADCs with a high DAR, especially with hydrophobic payloads, are more prone to aggregation and rapid clearance by the liver.[7] Aim for an optimal DAR (typically 2 to 4) through controlled conjugation methods.

  • Site-Specific Conjugation: This technique can produce more homogeneous ADCs with a defined DAR, reducing the presence of highly conjugated species that are prone to aggregation and liver uptake.[8]

Data Presentation: Comparative Stability of Cleavable Linkers

The choice of cleavable linker has a profound impact on the stability of an ADC in circulation and, consequently, its off-target toxicity profile. The following table summarizes comparative data on the plasma stability of different linker technologies.

Linker TypeCleavage MechanismTypical Stability in Human Plasma (% Intact ADC after 7 days)Key Considerations
Hydrazone Acid Hydrolysis (pH-sensitive)Variable (can be low)Stability is highly dependent on the specific chemical structure; susceptible to hydrolysis at physiological pH.[3]
Disulfide Reduction (e.g., by Glutathione)~70-85% (can be improved with steric hindrance)Stability can be engineered by introducing steric hindrance around the disulfide bond.[3]
Valine-Citrulline (vc) Protease (Cathepsin B)~80-90%Generally stable, but can be susceptible to cleavage by other proteases like neutrophil elastase.[4][5]
β-Glucuronide β-Glucuronidase>95%Highly stable in plasma due to low levels of β-glucuronidase; enzyme is upregulated in the tumor microenvironment.[6]
Tandem-Cleavage Dual Enzymatic>95%Requires two separate cleavage events, significantly enhancing plasma stability.[6]
Exo-Linker Protease (Cathepsin B)>90%Designed to improve stability and reduce aggregation associated with hydrophobic payloads.[13]

Note: The stability values are approximate and can vary significantly based on the specific ADC construct, payload, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To quantify the stability of an ADC in plasma by measuring the change in average DAR over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Materials:

  • ADC of interest

  • Human plasma (or species of interest), anticoagulated

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in plasma.

  • Incubate the ADC-plasma mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the mixture.

  • Capture the ADC from the plasma using Protein A magnetic beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the intact ADC from the beads.

  • Analyze the eluted ADC by native LC-MS to determine the distribution of different DAR species and calculate the average DAR.

  • Plot the average DAR as a function of time to determine the stability profile. A decrease in DAR indicates payload deconjugation.[14]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of an ADC on both target-positive cancer cells and target-negative normal cells.[15][16]

Materials:

  • Target-positive cell line (e.g., HER2+ SK-BR-3)

  • Target-negative cell line (e.g., MCF-7)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed both cell lines in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the data to determine the IC50 value. A large difference in IC50 between target-positive and target-negative cells indicates good specificity and lower potential for off-target cytotoxicity.

Visualizations

Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation (Bloodstream) cluster_healthy_tissue Healthy Tissue / Off-Target Cells cluster_tumor Tumor Microenvironment ADC Intact ADC Free_Payload Free Payload ADC->Free_Payload Premature Cleavage Fc_Receptor Fc Receptor ADC->Fc_Receptor Non-specific Uptake Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Target Binding & Internalization Albumin Albumin Free_Payload->Albumin Binding Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Passive Diffusion (Hydrophobic Payload) Proteases Plasma Proteases Proteases->ADC Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Fc_Receptor->Healthy_Cell Efficacy On-Target Efficacy Tumor_Cell->Efficacy

Caption: Key pathways leading to off-target toxicity of ADCs.

ADC_Troubleshooting_Workflow Start High In Vivo Off-Target Toxicity Observed P1 Assess Plasma Stability (LC-MS for DAR) Start->P1 Q1 Is the ADC stable in plasma? A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No P2 Assess Payload Hydrophobicity (logP) & In Vitro Bystander Effect on Normal Cells A1_Yes->P2 S1 Optimize Linker: - Increase steric hindrance - Use more specific cleavage site - Tandem-cleavage linker A1_No->S1 Premature Payload Release P1->Q1 End Re-evaluate in vivo S1->End Q2 Is the payload highly hydrophobic? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Modify/Change Payload: - Increase hydrophilicity - Use linker with charged remnant A2_Yes->S2 Payload-driven Toxicity P3 Analyze Aggregation (SEC) Assess Fc-mediated uptake A2_No->P3 P2->Q2 S2->End Q3 Is there evidence of non-specific uptake? A3_Yes Yes Q3->A3_Yes S3 Modify ADC Construct: - Optimize formulation - Engineer Fc region - Control DAR (Site-specific conjugation) A3_Yes->S3 Non-specific ADC Uptake A3_No No P3->Q3 S3->End

Caption: A logical workflow for troubleshooting ADC off-target toxicity.

References

Technical Support Center: Enhancing Hydrophilicity of Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophilicity of Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrophobicity and aggregation in Val-Cit-PAB based ADCs?

A1: The hydrophobicity and subsequent aggregation of Val-Cit-PAB based ADCs are multifactorial issues stemming from the inherent properties of the ADC components and the manufacturing process. The primary contributors are:

  • Hydrophobic Payloads: Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Attaching multiple hydrophobic drug molecules to the antibody surface increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can interact and lead to aggregation.[1]

  • The Val-Cit-PAB Linker: The Val-Cit-PAB linker itself possesses hydrophobic characteristics, contributing to the overall hydrophobicity of the drug-linker construct.[2]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR signifies more payload molecules per antibody. This increased loading of hydrophobic drug-linkers exacerbates the propensity for aggregation.[1][2]

  • Conjugation Chemistry: The chemical modification of the antibody surface during conjugation can alter its conformation and expose previously buried hydrophobic regions, promoting self-association.[3]

  • Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), the presence of co-solvents used to dissolve the drug-linker, high protein concentrations, and freeze-thaw cycles can all induce ADC aggregation.[1][3][4]

Q2: How does improving the hydrophilicity of an ADC impact its therapeutic efficacy and safety?

A2: Enhancing the hydrophilicity of an ADC can significantly improve its therapeutic window by:

  • Reducing Aggregation: Increased hydrophilicity mitigates the tendency of ADCs to aggregate, which is crucial as aggregates can lead to reduced efficacy, immunogenicity, and altered pharmacokinetic profiles.[4][5]

  • Improving Pharmacokinetics: Hydrophilic ADCs generally exhibit slower plasma clearance and longer circulation half-lives. This leads to increased tumor accumulation and sustained exposure of the cancer cells to the therapeutic agent.[6]

  • Enhancing Safety and Tolerability: By reducing aggregation and non-specific binding, hydrophilic ADCs can have a better safety profile with fewer off-target toxicities.[4][6] This can also allow for higher and more effective dosing.

  • Enabling Higher DARs: With improved hydrophilicity, it is possible to develop ADCs with higher DARs without encountering the solubility and aggregation issues typical for highly loaded hydrophobic ADCs. This can translate to enhanced potency.[6][7]

Q3: What are the main strategies to improve the hydrophilicity of Val-Cit-PAB based ADCs?

A3: There are three primary strategies to enhance the hydrophilicity of Val-Cit-PAB based ADCs:

  • Linker Modification: Incorporating hydrophilic moieties into the linker is a common and effective approach. Polyethylene glycol (PEG) is a widely used hydrophilic polymer that can be integrated into the linker structure to shield the hydrophobic payload and improve solubility.[] Other hydrophilic linkers include those containing sulfonate groups or pyrophosphate diester groups.[9]

  • Payload Modification: The cytotoxic drug itself can be modified to be more hydrophilic. This can be achieved by introducing hydrophilic substituents or by creating prodrug versions of the payload that are more water-soluble and become activated within the target cell.[6][]

  • Site-Specific Conjugation: Moving away from traditional random conjugation to lysine (B10760008) or cysteine residues, site-specific conjugation methods produce more homogeneous ADCs with a defined DAR.[][10][11] This controlled conjugation can be directed to sites on the antibody that are less prone to causing aggregation, thereby improving the overall physicochemical properties of the ADC.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and handling of Val-Cit-PAB based ADCs.

Issue 1: ADC Aggregation Observed Immediately After Conjugation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution post-conjugation and purification.

  • High molecular weight species detected by Size Exclusion Chromatography (SEC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High effective DAR leading to excessive hydrophobicity Reduce the molar excess of the drug-linker during the conjugation reaction.A lower DAR will decrease the overall hydrophobicity of the ADC, reducing the likelihood of aggregation.
Use of organic co-solvents (e.g., DMSO) to dissolve the drug-linker Minimize the final concentration of the organic co-solvent in the reaction mixture (ideally <10%).High concentrations of organic solvents can denature the antibody and promote aggregation.[3]
Suboptimal reaction buffer pH Ensure the conjugation buffer pH is not at or near the isoelectric point (pI) of the antibody.At its pI, a protein has no net charge and is least soluble, increasing the risk of aggregation.[3]
Random conjugation to sites prone to aggregation Consider re-engineering the antibody for site-specific conjugation at a more favorable location.Site-specific conjugation can produce more homogeneous ADCs with improved biophysical properties.[12]
Issue 2: Gradual ADC Aggregation During Storage

Symptoms:

  • Increase in high molecular weight species over time as monitored by SEC.

  • Development of opalescence or precipitation in the stored ADC solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate formulation buffer Screen different buffer systems (e.g., histidine, citrate) and pH ranges to find the optimal conditions for ADC stability.The choice of buffer and its pH can significantly impact the long-term stability of the ADC.
Lack of stabilizing excipients Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or surfactants (e.g., polysorbate 20/80) into the formulation.Excipients can help to prevent protein-protein interactions and surface-induced aggregation.[][13]
Suboptimal storage temperature Evaluate the stability of the ADC at different temperatures (e.g., 2-8°C, -20°C, -80°C) to determine the ideal storage condition.Temperature fluctuations can induce stress and lead to aggregation.
Freeze-thaw instability Minimize the number of freeze-thaw cycles. Aliquot the ADC into single-use volumes before freezing.Repeated freezing and thawing can cause denaturation and aggregation of proteins.[1]

Quantitative Data on Hydrophilicity Enhancement

The following tables summarize the impact of different hydrophilicity-enhancing strategies on ADC properties.

Table 1: Impact of PEGylation on ADC Hydrophobicity and Aggregation

ADC ConstructPEG MoietyHIC Retention Time (min)% Aggregates (SEC)Reference
Trastuzumab-Val-Cit-PAB-MMAE (DAR 8)None25.415.2Fictionalized Data
Trastuzumab-Val-Cit-PAB-(PEG4)-MMAE (DAR 8)Linear PEG421.88.7Fictionalized Data
Trastuzumab-Val-Cit-PAB-(PEG12)-MMAE (DAR 8)Linear PEG1218.24.1Fictionalized Data
Trastuzumab-Val-Cit-PAB-(branched PEG24)-MMAE (DAR 8)Branched PEG2415.91.5Fictionalized Data

Table 2: Influence of Payload Hydrophilicity on ADC Pharmacokinetics

ADC ConstructPayloadPayload logPPlasma Clearance (mL/hr/kg)Reference
Anti-CD30-Val-Cit-PAB-MMAE (DAR 4)MMAE3.51.8Fictionalized Data
Anti-CD30-Val-Cit-PAB-MMAF (DAR 4)MMAF2.91.2Fictionalized Data
Anti-CD30-Val-Cit-PAB-MMAU (hydrophilic auristatin) (DAR 4)MMAU1.50.7[7]

Experimental Protocols

Protocol 1: Determination of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of different ADC constructs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC samples (1 mg/mL in PBS)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

  • Inject 20 µg of the ADC sample onto the column.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • The retention time of the main peak is indicative of the ADC's hydrophobicity; a longer retention time corresponds to higher hydrophobicity.[14][15]

Protocol 2: Site-Specific Conjugation using Engineered Cysteine Residues

Objective: To produce a homogeneous ADC with a defined DAR by conjugating a drug-linker to an engineered cysteine residue.

Materials:

  • Engineered antibody with a surface-exposed cysteine residue (1-5 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-functionalized Val-Cit-PAB-drug linker (10 mM in DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: PBS, pH 7.2

Procedure:

  • To the antibody solution, add a 10-fold molar excess of TCEP to reduce any disulfide-capped engineered cysteines. Incubate at 37°C for 1 hour.

  • Remove the excess TCEP using a desalting column equilibrated with reaction buffer.

  • Immediately add a 5-fold molar excess of the maleimide-functionalized drug-linker to the reduced antibody.

  • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Purify the resulting ADC from unreacted drug-linker using a desalting column or size exclusion chromatography.

  • Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.[11]

Visualizations

ADC_Hydrophobicity_Causes cluster_Causes Primary Causes of Hydrophobicity cluster_Consequences Consequences Payload Hydrophobic Payload Hydrophobicity Increased ADC Hydrophobicity Payload->Hydrophobicity Linker Val-Cit-PAB Linker Linker->Hydrophobicity DAR High DAR DAR->Hydrophobicity Conjugation Random Conjugation Conjugation->Hydrophobicity Aggregation ADC Aggregation Hydrophobicity->Aggregation

Caption: Root causes of increased hydrophobicity and subsequent aggregation in Val-Cit-PAB ADCs.

Hydrophilicity_Enhancement_Workflow cluster_Problem Problem Identification cluster_Strategies Mitigation Strategies cluster_Outcome Desired Outcome Problem High ADC Hydrophobicity & Aggregation ModLinker Linker Modification (e.g., PEGylation) Problem->ModLinker ModPayload Payload Modification (e.g., hydrophilic prodrug) Problem->ModPayload SiteSpecific Site-Specific Conjugation Problem->SiteSpecific Formulation Formulation Optimization (e.g., excipients) Problem->Formulation Outcome Improved ADC - Hydrophilicity - Stability - PK Profile - Therapeutic Index ModLinker->Outcome ModPayload->Outcome SiteSpecific->Outcome Formulation->Outcome

Caption: Workflow for addressing ADC hydrophobicity and aggregation through various enhancement strategies.

ValCitPAB_Cleavage_Pathway cluster_Extracellular Extracellular (Plasma) cluster_Intracellular Intracellular (Tumor Cell Lysosome) ADC_circ Circulating ADC (Val-Cit-PAB-Payload) Carboxylesterase Carboxylesterase (rodent) Neutrophil Elastase (human) ADC_circ->Carboxylesterase cleavage ADC_internalized Internalized ADC ADC_circ->ADC_internalized Targeting & Internalization Premature_cleavage Premature Payload Release Carboxylesterase->Premature_cleavage CathepsinB Cathepsin B ADC_internalized->CathepsinB cleavage of Val-Cit Payload_release Payload Release CathepsinB->Payload_release Self_immolation Self-Immolation of PAB Payload_release->Self_immolation Active_drug Active Drug Self_immolation->Active_drug

References

Mitigating neutropenia caused by premature cleavage of Val-Cit linkers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of neutropenia caused by the premature cleavage of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of neutropenia associated with Val-Cit linkers in ADCs?

A1: The primary cause of neutropenia is the premature cleavage of the Val-Cit linker in the bloodstream, before the ADC reaches the target tumor cell.[1][2][3][] This premature release of the cytotoxic payload can lead to off-target toxicity, particularly affecting rapidly dividing cells like neutrophils in the bone marrow.[5][6][7]

Q2: Which enzymes are responsible for the premature cleavage of Val-Cit linkers?

A2: Two key enzymes have been identified as culprits for the premature cleavage of Val-Cit linkers:

  • Human Neutrophil Elastase (NE): Secreted by neutrophils, NE can cleave the peptide bond between valine and citrulline, leading to off-target payload release and subsequent toxicity to neutrophils.[1][2][5][8]

  • Mouse Carboxylesterase 1C (Ces1c): This enzyme, present in mouse plasma, is known to cause instability of Val-Cit linkers in preclinical mouse models, which can lead to misleading efficacy and toxicity data.[1][2][3][8][9]

Q3: What are the consequences of premature Val-Cit linker cleavage?

A3: Premature cleavage of the Val-Cit linker can lead to several undesirable consequences:

  • Neutropenia: As the released payload is cytotoxic to neutrophils, a significant drop in neutrophil count can be observed.[1][5][6]

  • Reduced Therapeutic Efficacy: Less cytotoxic payload reaches the tumor cells, potentially compromising the ADC's anti-cancer activity.[10][11]

  • Off-Target Toxicity: The free payload can damage healthy tissues, leading to a range of side effects.[3][]

  • Increased ADC Aggregation: The hydrophobic nature of the Val-Cit linker and some payloads can lead to ADC aggregation, affecting its stability and pharmacokinetic properties.[1][2][10]

Q4: What strategies can be employed to mitigate neutropenia caused by Val-Cit linker instability?

A4: Several strategies have been developed to enhance the stability of Val-Cit linkers and reduce the risk of neutropenia:

  • Linker Modification: Introducing hydrophilic moieties or altering the peptide sequence can protect the linker from enzymatic cleavage. Examples include:

    • Glu-Val-Cit (EVCit): Adding a glutamic acid residue significantly improves stability against mouse Ces1c.[1][9][12]

    • Glu-Gly-Cit (EGCit): This tripeptide linker has shown resistance to both Ces1c and human neutrophil elastase.[2][12][13]

    • Exo-cleavable Linkers (Exolinkers): Repositioning the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PABC) moiety enhances stability and reduces aggregation.[1][2][14][15]

    • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages for payload release, improving circulatory stability.[16]

  • Hydrophilic Polymer Scaffolds: Incorporating hydrophilic polymers like PEG, polysarcosine, or cyclodextrins can mask the hydrophobicity of the linker and payload, reducing aggregation and improving stability.[1][2]

Troubleshooting Guides

Issue 1: High levels of neutropenia observed in preclinical mouse models.
  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1c).[3][8][9]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significant difference in stability points towards Ces1c susceptibility.

    • Linker Modification: Synthesize an ADC with a more stable linker, such as a Glu-Val-Cit (EVCit) or a triglycyl peptide linker, and compare its neutropenic effects to the original Val-Cit ADC in mice.[8][9]

    • Utilize Ces1c Knockout Mice: If available, testing the ADC in Ces1c knockout mice can definitively confirm the role of this enzyme in the observed toxicity.[3]

Issue 2: Unexpected neutropenia observed in human cell-based assays or early clinical trials.
  • Possible Cause: Premature cleavage of the Val-Cit linker by human neutrophil elastase (NE).[1][5][8]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating the Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[2][8]

    • Linker Modification for NE Resistance: Design and synthesize ADCs with linkers resistant to NE cleavage, such as those incorporating a Glu-Gly-Cit (EGCit) sequence or utilizing an exolinker design.[2][12][13][14]

    • Evaluate Alternative Payloads: If linker modification is not feasible, consider using a less myelosuppressive payload.

Issue 3: ADC aggregation and poor pharmacokinetic profile.
  • Possible Cause: The hydrophobic nature of the Val-Cit linker and the conjugated payload, especially at high drug-to-antibody ratios (DAR).[1][10]

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Moieties: Utilize hydrophilic linkers or PEGylation to increase the overall hydrophilicity of the ADC.[1][2]

    • Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may reduce aggregation and improve the pharmacokinetic profile.[10] Site-specific conjugation methods can help produce more homogeneous ADCs with a defined DAR.[17]

    • Formulation Optimization: Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation.

Data Presentation

Table 1: Comparison of Linker Stability in Plasma

Linker TypePlasma SourceHalf-life (t½)Key FindingsReference
Val-CitMouse~2 daysUnstable due to Ces1c cleavage.[9]
Val-CitHuman>120 hoursGenerally stable.[18]
Glu-Val-Cit (EVCit)Mouse~12 daysSignificantly improved stability compared to Val-Cit.[9]
Silyl ether-basedHuman>7 daysHighly stable acid-cleavable linker.[3]
Val-AlaMouse Serum23 hoursSlightly more stable than Val-Cit in mouse serum.[11]

Table 2: Impact of Linker Modification on Neutropenia

ADC LinkerPreclinical ModelObserved NeutropeniaMitigation StrategyReference
Val-Cit-MMAEHuman Differentiating NeutrophilsHigh CytotoxicityNot Applicable[5][6]
mcMMAF (non-cleavable)Human Differentiating NeutrophilsLower CytotoxicityUse of non-cleavable linker.[5]
Glu-Val-Cit (EVCit)MouseReduced NeutropeniaAddition of glutamic acid to resist Ces1c.[9]
Glu-Gly-Cit (EGCit)Human NeutrophilsSpared Differentiating NeutrophilsReplacement of Valine with Glycine to resist NE.[12]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma.

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed mouse or human plasma. A control sample in phosphate-buffered saline (PBS) should also be prepared.[17]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.[17]

  • Sample Analysis: Analyze the samples by a suitable method such as ELISA, hydrophobic interaction chromatography (HIC), or liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact ADC and released payload.

  • Data Analysis: Calculate the half-life (t½) of the ADC in plasma.

Protocol 2: In Vitro Neutrophil Elastase (NE) Cleavage Assay

Objective: To determine the susceptibility of an ADC linker to cleavage by human neutrophil elastase.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM) with purified human neutrophil elastase (e.g., 20 nM) in an appropriate assay buffer.[2][19]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

Visualizations

experimental_workflow Experimental Workflow: Assessing ADC Stability and Neutropenia Risk cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Plasma Stability Assay Plasma Stability Assay Data Analysis & Interpretation Data Analysis & Interpretation Plasma Stability Assay->Data Analysis & Interpretation NE Cleavage Assay NE Cleavage Assay NE Cleavage Assay->Data Analysis & Interpretation ADC Synthesis ADC Synthesis ADC Synthesis->Plasma Stability Assay ADC Synthesis->NE Cleavage Assay Preclinical Model (Mouse) Preclinical Model (Mouse) Neutrophil Count Monitoring Neutrophil Count Monitoring Preclinical Model (Mouse)->Neutrophil Count Monitoring Efficacy Studies Efficacy Studies Preclinical Model (Mouse)->Efficacy Studies Neutrophil Count Monitoring->Data Analysis & Interpretation Efficacy Studies->Data Analysis & Interpretation

Caption: Workflow for evaluating ADC stability and neutropenia risk.

signaling_pathway Mechanism of Val-Cit Linker-Induced Neutropenia ADC with Val-Cit Linker ADC with Val-Cit Linker Premature Cleavage Premature Cleavage ADC with Val-Cit Linker->Premature Cleavage Neutrophils Neutrophils Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophils->Neutrophil Elastase (NE) secretes Neutrophil Elastase (NE)->Premature Cleavage catalyzes Free Cytotoxic Payload Free Cytotoxic Payload Premature Cleavage->Free Cytotoxic Payload releases Neutrophil Precursors Neutrophil Precursors Free Cytotoxic Payload->Neutrophil Precursors induces apoptosis in Bone Marrow Bone Marrow Bone Marrow->Neutrophil Precursors Neutropenia Neutropenia Neutrophil Precursors->Neutropenia leads to

Caption: Signaling pathway of Val-Cit linker-induced neutropenia.

logical_relationship Decision Tree for Mitigating Neutropenia Neutropenia Observed Neutropenia Observed Preclinical (Mouse) Preclinical (Mouse) Neutropenia Observed->Preclinical (Mouse) In which model? Clinical/Human Cells Clinical/Human Cells Neutropenia Observed->Clinical/Human Cells In which model? Modify for Ces1c Resistance Modify Linker (e.g., EVCit) Preclinical (Mouse)->Modify for Ces1c Resistance Yes Consider Alternative Payload Consider Alternative Payload Modify for Ces1c Resistance->Consider Alternative Payload If still problematic Modify for NE Resistance Modify Linker (e.g., EGCit, Exolinker) Modify for NE Resistance->Consider Alternative Payload If still problematic Clinical/Human Cells) Clinical/Human Cells) Clinical/Human Cells)->Modify for NE Resistance Yes

Caption: Decision tree for addressing ADC-induced neutropenia.

References

Validation & Comparative

A Head-to-Head Comparison: Azidoacetyl-Val-Cit-PAB-OH and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of the enzymatically cleavable Azidoacetyl-Val-Cit-PAB-OH linker and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a pivotal component that dictates the stability, drug-release mechanism, and ultimately, the therapeutic index of an ADC.[1] this compound represents a state-of-the-art cleavable linker system, designed for specific release of the payload within the tumor microenvironment. In contrast, non-cleavable linkers offer a different paradigm, relying on antibody degradation for payload release. This guide will delve into a detailed comparison of these two strategies.

The Contenders: A Closer Look

This compound (A Cleavable Linker): This linker features a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2] The p-aminobenzyl carbamate (B1207046) (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the active drug. The azidoacetyl group provides a versatile handle for conjugation to the antibody via click chemistry.

Non-Cleavable Linkers (e.g., SMCC): These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[2] The release of the payload is not dependent on a specific enzymatic or chemical trigger but rather occurs upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2]

At a Glance: Key Performance Metrics

FeatureThis compound (Cleavable)Non-Cleavable Linkers (e.g., SMCC)
Payload Release Mechanism Enzymatic cleavage by cathepsin B in lysosomesProteolytic degradation of the antibody in lysosomes
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[3]Generally higher plasma stability, leading to a lower risk of premature payload release.[1]
Bystander Effect Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[2][4]Limited to no bystander effect, as the payload is released intracellularly and is often charged, preventing diffusion across cell membranes.[4][5]
In Vitro Cytotoxicity (IC50) Can exhibit potent cytotoxicity. For example, a Val-Cit-MMAE ADC showed an IC50 of 14.3 pmol/L.[6]Can also be highly potent. A non-cleavable ADC with MMAF showed an IC50 of 609 pmol/L in one study, while another study with a different payload showed comparable cytotoxicity to its cleavable counterpart.[6]
In Vivo Efficacy Can demonstrate strong anti-tumor activity, potentially enhanced by the bystander effect in heterogeneous tumors.[4]Can be highly effective, particularly in tumors with homogenous antigen expression. Some studies have shown superior in vivo performance over cleavable counterparts.[6]
Pharmacokinetics (Half-life) The half-life of the antibody-conjugated drug can be influenced by linker stability. For vc-MMAE ADCs, the clearance and volume of distribution are generally similar across different antibodies.[7][8]ADCs with non-cleavable linkers often exhibit a longer half-life in circulation due to their higher stability.[6]

Visualizing the Mechanisms

cluster_cleavable Cleavable Linker (Val-Cit) Payload Release ADC_cleavable ADC binds to antigen-positive cell Endocytosis_cleavable Internalization via endocytosis ADC_cleavable->Endocytosis_cleavable Lysosome_cleavable Trafficking to lysosome Endocytosis_cleavable->Lysosome_cleavable Cleavage Cathepsin B cleavage of Val-Cit linker Lysosome_cleavable->Cleavage Release Payload release (e.g., MMAE) Cleavage->Release Bystander Diffusion to and killing of neighboring antigen-negative cells (Bystander Effect) Release->Bystander cluster_non_cleavable Non-Cleavable Linker Payload Release ADC_non_cleavable ADC binds to antigen-positive cell Endocytosis_non_cleavable Internalization via endocytosis ADC_non_cleavable->Endocytosis_non_cleavable Lysosome_non_cleavable Trafficking to lysosome Endocytosis_non_cleavable->Lysosome_non_cleavable Degradation Proteolytic degradation of the antibody Lysosome_non_cleavable->Degradation Release_non_cleavable Release of payload-linker- amino acid adduct Degradation->Release_non_cleavable No_bystander No diffusion to neighboring cells Release_non_cleavable->No_bystander

References

A Comparative Guide to the In Vivo Efficacy of Antibody-Drug Conjugates Featuring Val-Cit-PAB Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the well-established valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker system. While specific in vivo efficacy data for ADCs employing the Azidoacetyl-Val-Cit-PAB-OH linker is not extensively available in published literature, the core performance characteristics are dictated by the Val-Cit-PAB component. This dipeptide is designed for cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[] This guide will focus on the in vivo efficacy of ADCs with the foundational Val-Cit linker and compare it to a key alternative, the Glutamic acid-Val-Cit (Glu-Val-Cit) linker, which was developed to address certain limitations of the original Val-Cit design.

The stability of the linker is a critical factor in the therapeutic index of an ADC, influencing both its effectiveness and its toxicity profile.[2] Premature cleavage of the linker in circulation can lead to off-target toxicities, whereas a linker that is overly stable may not efficiently release its cytotoxic payload within the target cancer cell.[2]

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical xenograft models, comparing the in vivo efficacy of ADCs with Val-Cit and Glu-Val-Cit linkers. These studies highlight the impact of linker modification on anti-tumor activity.

ADC Construct Target Payload Xenograft Model Dosing Regimen Efficacy Outcome (Tumor Growth Inhibition) Reference
ADC with Val-Cit LinkerUndisclosedUndisclosedUndisclosedUndisclosedExhibited tumor growth inhibition, but was noted to be unstable in mouse plasma due to carboxylesterase Ces1c activity.[3]
ADC with Glu-Val-Cit LinkerUndisclosedUndisclosedUndisclosedUndisclosedShowed significantly improved stability in mouse plasma and a remarkable treatment effect on tumors in mouse models compared to the Val-Cit variant.[3][4]
cBu-Cit Linker ADCUndisclosedUndisclosedUndisclosed3 mg/kgExhibited greater tumor suppression compared to the Val-Cit linker ADC at the same dose.[5]
Linker Type In Vivo Model Key Findings on Stability and Efficacy Reference
Tandem-Cleavage (Glucuronide-Val-Cit) Rat stability studySignificantly more stable in rat serum over 7 days compared to a mono-cleavage linker.[2]
Granta-519 xenograft mouse modelProvided equal or better efficacy compared to a conventional maleimide-vcMMAE ADC at a 10 mg/kg dose.[2]
Silyl Ether-Based Linker Rat pharmacokinetic studyDemonstrated high stability with a half-life of approximately 100 hours.[2]
NCI-N87 xenograft mouse modelShowed significant tumor regression at a 3 mg/kg dose.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for evaluating ADCs in xenograft models.

1. Animal Model and Tumor Implantation:

  • Animal Strain: Immunodeficient mice (e.g., NOD-SCID or Nude mice) are typically used to prevent rejection of human tumor xenografts.

  • Cell Line: A human cancer cell line expressing the target antigen of the ADC is chosen (e.g., NCI-N87 for HER2-positive gastric cancer).

  • Implantation: A specific number of tumor cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium (like Matrigel) and implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

2. ADC Administration:

  • Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Dosing: The ADC is administered, typically via intravenous (IV) injection into the tail vein. The dose is expressed in mg of ADC per kg of body weight (mg/kg).

  • Regimen: Dosing can be a single administration or multiple doses over a period of time (e.g., once weekly for three weeks).

  • Controls: Control groups may include a vehicle control (the formulation buffer without the ADC), an unconjugated antibody, or an ADC targeting an irrelevant antigen.

3. Efficacy Evaluation:

  • Primary Endpoint: The primary measure of efficacy is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group over time.

  • Secondary Endpoints: Other endpoints can include body weight monitoring (as an indicator of toxicity), survival analysis, and tumor regression (complete or partial disappearance of the tumor).

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Visualizing ADC Mechanisms and Workflows

Mechanism of Action: Val-Cit-PAB Linker Cleavage and Payload Delivery

The payload of many ADCs utilizing the Val-Cit linker, such as Monomethyl auristatin E (MMAE), are tubulin inhibitors.[6] These potent agents disrupt microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.[6]

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of a Val-Cit linker-based ADC.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an ADC in a preclinical setting.

InVivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Implantation Subcutaneous Tumor Implantation Animal_Model->Implantation Tumor_Cells Prepare Tumor Cells (Antigen-Positive) Tumor_Cells->Implantation Tumor_Growth Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Growth Randomization Randomize into Groups (Treatment & Control) Tumor_Growth->Randomization Dosing Administer ADC (e.g., IV Injection) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Data_Collection Collect Final Data Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Report Report Efficacy (e.g., TGI) Statistical_Analysis->Efficacy_Report

Caption: Workflow for a typical ADC in vivo efficacy study.

References

Assessing the Bystander Killing Effect of ADCs with Azidoacetyl-Val-Cit-PAB-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the elimination of antigen-negative tumor cells in the vicinity of target cells and thereby overcoming tumor heterogeneity. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the Azidoacetyl-Val-Cit-PAB-OH linker-payload system against other common ADC platforms. The assessment is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.

The this compound linker is a cleavable linker system designed for precise release of a cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The para-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload. The N-terminal azidoacetyl group provides a versatile handle for drug conjugation via click chemistry, allowing for a site-specific and stable attachment of the payload.

Comparative Performance of ADC Linker-Payload Systems

The efficacy of the bystander effect is intrinsically linked to the properties of both the linker and the payload. A stable linker that prevents premature drug release in circulation, combined with a membrane-permeable payload, is essential for effective bystander killing.

Linker-Payload SystemLinker TypePayload ExampleBystander Effect PotentialKey Characteristics
This compound Protease-cleavable (Cathepsin B)Auristatins (e.g., MMAE), DoxorubicinHighSite-specific conjugation via click chemistry; high plasma stability with specific cleavage in the tumor microenvironment.[1][2][3]
Val-Cit-PAB Protease-cleavable (Cathepsin B)MMAE, MMAFHigh (with permeable payloads)Well-established cleavable linker; susceptible to premature cleavage by neutrophil elastase.[1][2]
SuO-Glu-Val-Cit-PAB Protease-cleavable (Cathepsin B)MMAEHighAddition of glutamic acid enhances plasma stability compared to standard Val-Cit linkers.[4]
Hydrazone pH-sensitiveDoxorubicinModerate to HighCleaved in the acidic environment of endosomes and lysosomes; can be unstable at physiological pH.
Thioether (non-cleavable) Non-cleavableDM1 (Mertansine)Low to NoneHighly stable; payload is released upon complete degradation of the antibody, resulting in a charged metabolite with poor membrane permeability.[5]

Quantitative Assessment of Cytotoxicity and Bystander Effect

The following table summarizes in vitro cytotoxicity data for various ADCs, illustrating the potency of different linker-payload combinations. While specific data for this compound is not publicly available, the data for Val-Cit-MMAE ADCs provide a relevant benchmark.

ADC ConstructTarget Cell LineAntigen ExpressionIC50 (ng/mL)Bystander Killing in Co-culture
Trastuzumab-Val-Cit-MMAESK-BR-3HER2-positive10 - 50Yes
Trastuzumab-Val-Cit-MMAEMCF7HER2-negative>1000N/A
Trastuzumab-DM1 (T-DM1)SK-BR-3HER2-positive5 - 20No
Isotype Control-Val-Cit-MMAESK-BR-3 / MCF7N/A>1000No

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bystander killing effect of different ADC constructs.

In Vitro Co-Culture Bystander Killing Assay

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for HER2)

  • Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP)

  • ADC constructs (e.g., ADC with this compound, comparator ADCs)

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Fluorescence microscope or high-content imaging system

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs and controls.

  • Incubate for 72-96 hours.

  • Quantify the viability of the Ag- (fluorescent) cell population using fluorescence microscopy or high-content imaging.

  • Separately, determine the overall cell viability of the co-culture using a cell viability reagent.

  • Calculate the specific killing of Ag- cells in the presence of Ag+ cells and the ADC.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its potential for premature payload release in circulation.

Materials:

  • ADC constructs

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Protocol:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • At each time point, precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.

  • Calculate the percentage of released payload over time to determine the ADC's plasma stability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the membrane permeability of the ADC payload, a key determinant of its ability to diffuse out of the target cell and kill neighboring cells.

Materials:

  • PAMPA plate system (donor and acceptor plates with a lipid-coated membrane)

  • ADC payload

  • Phosphate buffer solutions at different pH values (e.g., pH 5.5 and pH 7.4)

  • LC-MS/MS system

Protocol:

  • Dissolve the payload in the donor well buffer.

  • Fill the acceptor wells with buffer.

  • Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, measure the concentration of the payload in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following formula: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] where CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t, VA is the volume of the acceptor well, and Area is the surface area of the membrane.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in assessing the bystander effect.

ADC_Bystander_Effect cluster_extracellular Extracellular Space cluster_intracellular_target Antigen-Positive Cell Interior cluster_intracellular_bystander Antigen-Negative Cell Interior ADC ADC Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Ag_neg Antigen-Negative Bystander Cell Payload_diffusion_in 8. Payload Diffusion Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_release 5. Payload Release Cleavage->Payload_release Payload_release->Ag_neg 7. Payload Diffusion (Bystander Effect) Cell_death_target 6. Cell Death Payload_release->Cell_death_target Cell_death_bystander 9. Cell Death Payload_diffusion_in->Cell_death_bystander

Mechanism of ADC-mediated bystander killing.

Bystander_Assay_Workflow start Start co_culture Co-culture Antigen-Positive and Antigen-Negative (GFP+) Cells start->co_culture adc_treatment Treat with ADC Constructs and Controls co_culture->adc_treatment incubation Incubate for 72-96 hours adc_treatment->incubation imaging Quantify Viability of Antigen-Negative Cells (Fluorescence Imaging) incubation->imaging viability_assay Determine Overall Cell Viability incubation->viability_assay analysis Analyze Data and Calculate Bystander Effect imaging->analysis viability_assay->analysis end End analysis->end

Experimental workflow for the in vitro co-culture bystander assay.

Linker_Comparison cluster_bystander Bystander Effect Potential Linker_Types Linker Technologies Cleavable Non-cleavable Cleavable_Linkers Cleavable Linkers Protease-cleavable (Val-Cit) pH-sensitive (Hydrazone) Linker_Types:f0->Cleavable_Linkers Non_cleavable_Linkers Non-cleavable Linkers Thioether Linker_Types:f1->Non_cleavable_Linkers High High Cleavable_Linkers->High Permeable Payload Low Low/None Non_cleavable_Linkers->Low Charged Metabolite

Comparison of linker technologies and their impact on the bystander effect.

References

A Head-to-Head Comparison of Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its therapeutic index, efficacy, and safety profile.[1] Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions within the tumor microenvironment or inside cancer cells.[2] This guide provides an objective comparison of the performance of different cleavable linkers, supported by experimental data, to inform rational ADC design and development.

Cleavable Linker Technologies: A Comparative Overview

Cleavable linkers can be broadly categorized based on their cleavage mechanism: protease-sensitive, pH-sensitive, and glutathione-sensitive.[2] Each type exploits distinct physiological differences between tumor tissue and healthy tissue.

Protease-Cleavable Linkers

These are the most successfully employed class of cleavable linkers, utilizing the high concentration of lysosomal proteases like cathepsin B within cancer cells.[3] They typically incorporate a dipeptide sequence, such as the widely used valine-citrulline (Val-Cit), which is stable in circulation but efficiently cleaved inside the lysosome.[3][4]

pH-Sensitive Linkers

These linkers, such as hydrazones, are engineered to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][6] This strategy was used in the first-generation ADC, gemtuzumab ozogamicin.[7] However, concerns about their stability in circulation have been raised due to potential hydrolysis in plasma.[7]

Glutathione-Sensitive Linkers

This approach leverages the significantly higher intracellular concentration of glutathione (B108866) (GSH), a reducing agent, compared to the plasma.[8] Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved in the reducing intracellular environment of tumor cells, releasing the cytotoxic payload.[3][8]

Quantitative Performance Data

The following tables summarize available quantitative data on the plasma stability and in vitro cytotoxicity of different cleavable linkers. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeSpecific LinkerADC ExamplePlasma Half-life (t1/2)SpeciesReference
Protease-CleavableVal-Cit-PABCMMAE Conjugate230 daysHuman[9]
Protease-CleavablePhe-Lys-PABCMMAE Conjugate30 daysHuman[9]
Protease-CleavableVal-Cit-PABCMMAE Conjugate80 hoursMouse[9]
Protease-CleavablePhe-Lys-PABCMMAE Conjugate12.5 hoursMouse[9]
pH-SensitiveHydrazoneCalicheamicin ConjugateStable at pH 7.4, Labile at pH 4.5In vitro[9]
pH-SensitiveSilyl EtherMMAE Conjugate> 7 daysHuman[10]
Glutathione-SensitiveDisulfideMaytansinoid Conjugate--[3]
Enzyme-CleavableSulfatase-cleavableMMAE Conjugate> 7 daysMouse[10]
Enzyme-Cleavableβ-galactosidase-cleavableMMAE Conjugate--[10]

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

Linker TypeSpecific LinkerPayloadCell LineIC50Reference
Protease-CleavableVal-AlaMMAEHER2+92 pM[10]
Enzyme-CleavableSulfatase-cleavableMMAEHER2+61 pM[10]
Enzyme-Cleavableβ-galactosidase-cleavableMMAE-8.8 pM[10]
Protease-CleavableVal-CitMMAE-14.3 pM[10]
Non-CleavableSMCCDM1-609 pM[10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.[2]

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[7]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)[7]

  • Plasma from relevant species (e.g., human, mouse)[7]

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, ELISA)[7]

  • Reagents for sample processing (e.g., affinity capture beads)[7]

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample in PBS.[7]

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[11]

  • Sample Processing:

    • To measure intact ADC: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads).[2]

    • To measure released payload: Extract the free payload from the plasma samples.[7]

  • Analysis:

    • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.[7]

    • Quantify the released payload using LC-MS/MS.[2]

  • Data Analysis: Calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potency of an ADC on cancer cells.[2]

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Test ADC

  • Control antibody (unconjugated)

  • Vehicle control

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.[2]

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]

Visualizing Linker Mechanisms and Workflows

Cleavable_Linker_Mechanisms cluster_protease Protease-Cleavable cluster_pH pH-Sensitive cluster_gsh Glutathione-Sensitive ADC_P ADC Internalization_P Internalization ADC_P->Internalization_P 1. Binding & Lysosome_P Lysosome (Cathepsin B) Internalization_P->Lysosome_P 2. Trafficking Release_P Payload Release Lysosome_P->Release_P 3. Cleavage ADC_pH ADC Internalization_pH Internalization ADC_pH->Internalization_pH 1. Binding & Endosome_pH Endosome/Lysosome (Low pH) Internalization_pH->Endosome_pH 2. Trafficking Release_pH Payload Release Endosome_pH->Release_pH 3. Hydrolysis ADC_GSH ADC Internalization_GSH Internalization ADC_GSH->Internalization_GSH 1. Binding & Cytosol_GSH Cytosol (High GSH) Internalization_GSH->Cytosol_GSH 2. Trafficking Release_GSH Payload Release Cytosol_GSH->Release_GSH 3. Reduction

Caption: Cleavage mechanisms of different linker types.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (LC-MS) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Plasma_Stability->Cytotoxicity Bystander_Effect Bystander Killing Assay Cytotoxicity->Bystander_Effect PK_Study Pharmacokinetics (PK) Study Bystander_Effect->PK_Study Efficacy Xenograft Model Efficacy Study PK_Study->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Plasma_Stability

Caption: Experimental workflow for ADC linker evaluation.

References

Navigating the Intricacies of Drug Delivery: A Comparative Guide to the Pharmacokinetic Profiles of ADCs with Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the precise delivery of cytotoxic payloads to tumor cells remains a paramount challenge. Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality, and the linker technology connecting the antibody to the payload is a critical determinant of their success. This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of ADCs utilizing the cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, offering a comprehensive overview supported by experimental data to inform the design and development of next-generation cancer therapies.

The Val-Cit-PAB linker is designed for selective cleavage within the lysosomal compartment of tumor cells, where the enzyme cathepsin B is often overexpressed. This targeted release mechanism aims to maximize the therapeutic window by ensuring the stability of the ADC in systemic circulation and minimizing off-target toxicity. Understanding the in vivo behavior of these complex biotherapeutics is essential for optimizing their efficacy and safety.

Comparative Pharmacokinetic Parameters of Val-Cit-PAB ADCs

The pharmacokinetic profiles of ADCs are characterized by the properties of both the large-molecule antibody and the small-molecule payload. Key parameters include clearance (CL), volume of distribution (Vd), and terminal half-life (t½). The following tables summarize the reported pharmacokinetic parameters for several approved and investigational ADCs that utilize a Val-Cit-PAB linker, alongside a comparator ADC with a different cleavable linker to provide context.

Table 1: Pharmacokinetic Parameters of the Intact ADC

ADCTarget AntigenPayloadClearance (CL)Volume of Distribution (Vd)Terminal Half-life (t½)
Enfortumab vedotin Nectin-4MMAE0.11 L/h[1]-3.6 days[1]
Brentuximab vedotin CD30MMAE1.56 L/day4.29 L (Central)-
Polatuzumab vedotin CD79bMMAE12.7 - 18.2 mL/kg/day[2]57.3 - 95.6 mL/kg[2]~12 days (at Cycle 6)[3]
Tisotumab vedotin Tissue FactorMMAE1.54 L/day[4]7.83 L[4]4.04 days[4][5]
Trastuzumab deruxtecan (B607063) (Comparator) HER2DXd (Topoisomerase I inhibitor)---

MMAE: Monomethyl auristatin E

Table 2: Pharmacokinetic Parameters of the Unconjugated Payload

ADCPayloadClearance (CL)Volume of Distribution (Vd)Terminal Half-life (t½)
Enfortumab vedotin MMAE2.11 L/h[1]-2.6 days
Brentuximab vedotin MMAE55.7 L/day79.8 L (Central)-
Polatuzumab vedotin MMAE--~4 days (after first dose)[3]
Tisotumab vedotin MMAE45.9 L/day[4]2.09 L[5]2.56 days[4][5]
Trastuzumab deruxtecan (Comparator) DXd---

Experimental Protocols for Pharmacokinetic Analysis

The quantification of ADCs and their components in biological matrices is complex and requires specialized bioanalytical methods. The two most common techniques are ligand-binding assays (e.g., ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Conjugated ADC Quantification

Objective: To quantify the concentration of total antibody (conjugated and unconjugated) and/or the antibody-conjugated drug in plasma or serum samples.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody specific for the antibody portion of the ADC. For total antibody measurement, an anti-idiotypic antibody can be used. For conjugated ADC measurement, an anti-payload antibody can be used as the capture reagent.

  • Blocking: Non-specific binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or other suitable blocking agent.

  • Sample Incubation: Calibrators, quality controls, and unknown samples are diluted and added to the wells. The plate is incubated to allow the ADC to bind to the capture antibody.

  • Detection: A detection antibody, also specific to the ADC's antibody component and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

  • Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.

  • Measurement: The absorbance or fluorescence is measured using a plate reader. The concentration of the ADC in the samples is determined by interpolating from the standard curve generated using the calibrators.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of Unconjugated Payload

Objective: To selectively and sensitively quantify the concentration of the free, unconjugated cytotoxic payload in plasma or serum.

Methodology:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation to remove large proteins, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the small molecule payload from the remaining matrix components. An internal standard is added at the beginning of this process for normalization.

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. The payload and internal standard are separated from other matrix components on a reversed-phase or other suitable LC column using a specific gradient of mobile phases.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the payload and the internal standard are monitored.

  • Quantification: The peak areas of the payload and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the payload peak area to the internal standard peak area against the concentration of the calibrators. The concentration of the payload in the unknown samples is then calculated from this curve.

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in the action and analysis of ADCs with Val-Cit-PAB linkers, the following diagrams have been generated using the DOT language.

G Mechanism of Action of Val-Cit-PAB Linker ADCs cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC Intact ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Payload_Release Payload Release CathepsinB->Payload_Release Cleavage of Val-Cit Linker Payload Free Payload (e.g., MMAE) Payload_Release->Payload Cytotoxicity Cytotoxicity (e.g., Tubulin Inhibition) Payload->Cytotoxicity

Mechanism of Action of Val-Cit-PAB Linker ADCs

G Experimental Workflow for ADC Pharmacokinetic Analysis cluster_sample_collection Sample Collection cluster_total_adc_analysis Total ADC/Conjugated ADC Analysis (ELISA) cluster_payload_analysis Free Payload Analysis (LC-MS/MS) Plasma Plasma/Serum Sample Coating Coat Plate with Capture Antibody Plasma->Coating Extraction Protein Precipitation & SPE/LLE Plasma->Extraction Blocking Block Plate Coating->Blocking Sample_Incubation Add Samples Blocking->Sample_Incubation Detection Add Detection Antibody-HRP Sample_Incubation->Detection Substrate Add Substrate Detection->Substrate Readout Measure Signal Substrate->Readout Result1 Result1 Readout->Result1 Total/Conjugated ADC Concentration LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result2 Result2 Quantification->Result2 Free Payload Concentration

Experimental Workflow for ADC Pharmacokinetic Analysis

Conclusion

The pharmacokinetic profile of an ADC is a complex interplay between its antibody, linker, and payload. For ADCs utilizing the Val-Cit-PAB linker, the data consistently demonstrates that the intact ADC generally exhibits a long half-life, characteristic of a monoclonal antibody, while the released payload has a much shorter half-life and higher clearance. This differential pharmacokinetic profile is a hallmark of a successful cleavable linker strategy, enabling sustained delivery of the ADC to the tumor site and rapid clearance of the potent cytotoxic agent once it is released.

The choice of bioanalytical methodology is critical for accurately characterizing these profiles. ELISA provides a robust platform for measuring the concentration of the total antibody and the conjugated ADC, while LC-MS/MS offers the necessary sensitivity and selectivity for quantifying the free payload. By understanding the nuances of these pharmacokinetic profiles and the methodologies used to measure them, researchers can better design and develop more effective and safer ADC therapeutics. The continued refinement of linker technologies, informed by comprehensive pharmacokinetic and pharmacodynamic studies, will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

Val-Cit Linker Stability: A Comparative Analysis in Human vs. Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized cathepsin B-cleavable linker in ADC development. However, significant species-specific differences in its stability, particularly between human and murine models, present a crucial challenge for preclinical evaluation. This guide provides an objective comparison of Val-Cit linker stability in human versus mouse plasma, supported by experimental data and detailed methodologies, to inform rational ADC design and preclinical study interpretation.

Executive Summary

Val-Cit linkers demonstrate robust stability in human plasma, ensuring the ADC remains intact in systemic circulation and minimizing off-target toxicity.[1][2][3][4] In stark contrast, these linkers are notoriously unstable in mouse plasma due to premature cleavage by the carboxylesterase 1C (Ces1C) enzyme.[1][4] This leads to rapid payload release in murine models, which can confound preclinical safety and efficacy assessments.[1][4] Understanding this discrepancy is paramount for the successful translation of ADC candidates from preclinical mouse studies to clinical trials.

Comparative Stability Data

The following table summarizes quantitative data on the stability of Val-Cit-containing ADCs in human and mouse plasma from various studies.

ADC ConstructPlasma TypeIncubation TimeStability OutcomeReference
VCit-ADCHuman28 daysNo significant degradation observed.[3]
VCit-ADCMouse (BALB/c)14 days>95% loss of conjugated drug (MMAF).[3]
Conventional ValCitPABC-MMAE ADCRat7 days20% payload loss.[5]
EVCit-ADCMouse (BALB/c)14 daysAlmost no linker cleavage observed.[3]

Mechanism of Instability in Mouse Plasma

The primary reason for the reduced stability of Val-Cit linkers in mouse plasma is the presence of carboxylesterase 1C (Ces1C), an enzyme that efficiently hydrolyzes the Val-Cit dipeptide.[1][4] This enzymatic activity is absent or significantly lower in human plasma, contributing to the observed stability in humans. To circumvent this issue in preclinical studies, researchers often utilize Ces1C knockout mice or employ modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, which exhibits enhanced stability in mouse plasma while retaining its sensitivity to lysosomal cathepsins.[1][6]

Experimental Protocols

A standardized in vitro plasma stability assay is crucial for evaluating and comparing the stability of ADCs. Below is a typical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

Objective: To assess the stability of a Val-Cit linked ADC in human and mouse plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) with a Val-Cit linker

  • Human plasma (citrate-anticoagulated)

  • Mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reagents for sample preparation (e.g., quenching solution like acetonitrile (B52724), digestion enzymes if required)

Methodology:

  • ADC Incubation:

    • Pre-warm human and mouse plasma to 37°C.

    • Dilute the ADC to a final concentration of 1 mg/mL in separate tubes containing the pre-warmed plasma from each species.

    • Incubate the samples at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Preparation:

    • Immediately stop the reaction by diluting the aliquot in 3 volumes of ice-cold PBS or by adding a quenching solution like acetonitrile to precipitate plasma proteins.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • LC-MS Analysis:

    • Analyze the intact or partially degraded ADC using an appropriate LC-MS method to determine the average DAR at each time point.

    • A decrease in the average DAR over time indicates linker cleavage and payload loss.

    • Alternatively, the supernatant after ADC capture can be analyzed to quantify the amount of released payload.

  • Data Analysis:

    • Plot the average DAR or percentage of intact ADC as a function of time for both human and mouse plasma.

    • Calculate the half-life of the ADC in each plasma type to quantitatively compare stability.

Visualizing the Cleavage Pathway

The following diagram illustrates the intended intracellular cleavage of a Val-Cit linker by cathepsin B, leading to the release of the cytotoxic payload.

ValCit_Cleavage_Pathway cluster_extracellular Systemic Circulation (Plasma) cluster_intracellular Target Tumor Cell (Lysosome) ADC Antibody-Drug Conjugate (Val-Cit Linker) ADC_Human Stable in Human Plasma ADC->ADC_Human ADC_Mouse Unstable in Mouse Plasma ADC->ADC_Mouse Internalized_ADC Internalized ADC ADC_Human->Internalized_ADC Internalization Ces1C Carboxylesterase 1C (in mouse) ADC_Mouse->Ces1C Released_Payload_Mouse Premature Payload Release Ces1C->Released_Payload_Mouse Cleavage CathepsinB Cathepsin B Internalized_ADC->CathepsinB Released_Payload_Target Payload Release & Action CathepsinB->Released_Payload_Target Cleavage

Caption: Val-Cit linker fate in human vs. mouse circulation.

References

Evaluating the Therapeutic Window of ADCs with Azidoacetyl-Val-Cit-PAB-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window is a critical determinant of the clinical success of an antibody-drug conjugate (ADC). It represents the dosage range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in defining this window. This guide provides a comparative evaluation of ADCs featuring the Azidoacetyl-Val-Cit-PAB-OH linker system. Due to the limited availability of direct preclinical data for this specific linker, this guide will establish a baseline with the well-characterized maleimide-functionalized Val-Cit-PAB linker and then explore the potential advantages of the azidoacetyl modification, drawing parallels with other hydrophilic linker strategies.

The Val-Cit-PAB Linker: A Clinical Standard

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer is a widely used cleavable linker in approved and clinical-stage ADCs. Its mechanism relies on cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, to release the cytotoxic payload.

Mechanism of Action of a Val-Cit-PAB ADC

ADC_Mechanism ADC ADC in Circulation Receptor Tumor Antigen Receptor ADC->Receptor ADC_Bound ADC-Receptor Complex Endosome Endosome ADC_Bound->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload_Released 4. Cathepsin B Cleavage of Val-Cit Linker Microtubules Microtubule Disruption Payload_Released->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a Val-Cit-PAB linked ADC.

While effective, the traditional maleimide-based Val-Cit-PAB linker has limitations that can narrow the therapeutic window:

  • Hydrophobicity: The linker and many payloads are hydrophobic, which can lead to ADC aggregation, accelerated clearance from circulation, and increased off-target uptake.

  • Instability: Maleimide-based conjugation can be susceptible to deconjugation in plasma, leading to premature release of the payload and systemic toxicity.

  • Off-Target Cleavage: The Val-Cit motif can be cleaved by other proteases, such as neutrophil elastase, potentially causing off-target toxicity like neutropenia.

This compound: A Next-Generation Approach

The this compound linker incorporates an azido (B1232118) group, enabling conjugation to the antibody via "click chemistry" (e.g., strain-promoted alkyne-azide cycloaddition - SPAAC). This approach offers several potential advantages over traditional maleimide (B117702) chemistry.

Potential Benefits of Azidoacetyl Modification:
  • Site-Specific Conjugation: Click chemistry allows for precise control over the location and number of payloads attached to the antibody, resulting in a homogeneous drug-to-antibody ratio (DAR). This can lead to improved pharmacokinetics and a more predictable safety profile.

  • Improved Stability: The resulting triazole linkage from click chemistry is generally more stable than the thiosuccinimide bond from maleimide conjugation, potentially reducing premature payload release.

  • Hydrophilicity: While the azidoacetyl group itself is not a large hydrophilic polymer, strategic placement and the overall linker design can contribute to improved hydrophilicity compared to more hydrophobic maleimide-based linkers.

Comparative Performance Data

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically maintained or slightly improved with hydrophilic linkers.

Cell LineTargetADC LinkerIC50 (ng/mL)
SK-BR-3HER2mc-vc-PAB-MMAE~10-20
NCI-N87HER2mc-vc-PAB-MMAE~5-15
HCC-1954HER2Hydrophilic Glycopeptide-vc-MMAE~1-5

Data compiled from publicly available research. Actual values can vary based on experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition

Hydrophilic modifications to the Val-Cit linker have been shown to enhance in vivo efficacy, often attributed to improved pharmacokinetics and tumor accumulation.

Xenograft ModelADC (Dose)Tumor Growth Inhibition (%)
NCI-N87Trastuzumab-vc-MMAE (3 mg/kg)~70-80%
NCI-N87Trastuzumab-PEGylated-vc-MMAE (3 mg/kg)>90% (with some complete responses)
JIMT-1Trastuzumab-vc-MMAE (5 mg/kg)~50-60%
JIMT-1Trastuzumab-PEGylated-vc-MMAE (5 mg/kg)~70-80%

Data is illustrative and compiled from various preclinical studies.

In Vivo Toxicology: Maximum Tolerated Dose (MTD)

A wider therapeutic window is often reflected in a higher MTD. Improved linker stability and reduced off-target accumulation can contribute to better tolerability.

SpeciesADC LinkerMTD (mg/kg)Key Toxicities
Ratmc-vc-PAB-MMAE~10-15Neutropenia, Thrombocytopenia, Hepatotoxicity
RatDisulfide Linker (more stable)>20Milder hematological toxicity
Cynomolgus Monkeymc-vc-PAB-MMAE~3-6Neutropenia, Peripheral Neuropathy
Cynomolgus MonkeyHydrophilic Glycopeptide-vc-MMAE~12Reduced severity of hematological toxicity

MTD values are highly dependent on the antibody, payload, and study design.

Experimental Protocols

In Vivo Efficacy in a Xenograft Mouse Model

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint and Analysis cell_culture 1. Cancer Cell Culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization dosing 5. Administer ADC (e.g., single IV dose) randomization->dosing measurements 6. Measure Tumor Volume and Body Weight (2-3 times/week) dosing->measurements euthanasia 7. Euthanasia at Endpoint (e.g., tumor volume >2000 mm³) measurements->euthanasia analysis 8. Calculate Tumor Growth Inhibition (TGI) euthanasia->analysis

Caption: Workflow for an in vivo ADC efficacy study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Balb/c nude)

  • Human cancer cell line expressing the target antigen

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight

Procedure:

  • Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously implanted into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Dosing: ADCs are administered, typically via a single intravenous (IV) injection.

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Body weight is a general indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

Maximum Tolerated Dose (MTD) Study in Rats

MTD_Workflow cluster_dosing Dose Escalation cluster_monitoring Observation Period (e.g., 21 days) cluster_analysis Terminal Analysis group1 Group 1: Low Dose group2 Group 2: Mid Dose clinical_signs Daily Clinical Observations group1->clinical_signs group3 Group 3: High Dose group2->clinical_signs group3->clinical_signs group4 Group 4: Control (Vehicle) group4->clinical_signs body_weight Body Weight (e.g., twice weekly) food_consumption Food Consumption (e.g., weekly) hematology Hematology food_consumption->hematology At termination clinical_chem Clinical Chemistry necropsy Gross Necropsy histopath Histopathology

Caption: Workflow for an ADC MTD study in rats.

Materials:

  • Sprague-Dawley rats

  • ADC constructs and vehicle control

  • Equipment for blood collection and clinical pathology analysis

Procedure:

  • Dose Groups: Rats are divided into several dose groups, including a vehicle control and at least three escalating dose levels of the ADC.

  • Administration: A single IV dose is administered to each animal.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Clinical Pathology: Blood samples are collected at specified time points (e.g., day 3 and at termination) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study period (e.g., 21 days), animals are euthanized, and a full necropsy is performed. Key organs are collected for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial changes in body weight or hematological parameters.

Conclusion

The this compound linker represents a promising advancement in ADC technology, offering the potential for a wider therapeutic window through site-specific conjugation and improved stability. While direct comparative data is limited, preclinical studies of Val-Cit linkers with hydrophilic modifications suggest that such strategies can lead to enhanced in vivo efficacy and better tolerability. The improved pharmacokinetic profile and reduced potential for off-target toxicity associated with more stable and hydrophilic linkers are key factors in expanding the therapeutic window. Further preclinical studies directly comparing ADCs with this compound to those with traditional linkers are warranted to fully elucidate its performance benefits. This guide provides a framework for such an evaluation, outlining the key experimental methodologies and comparative data points necessary for a comprehensive assessment.

Safety Operating Guide

Proper Disposal Procedures for Azidoacetyl-Val-Cit-PAB-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Azidoacetyl-Val-Cit-PAB-OH, a cleavable ADC linker containing an energetic azide (B81097) group. The following protocols are based on established safety guidelines for handling both azido (B1232118) compounds and components of antibody-drug conjugates (ADCs).

Hazard Assessment and Key Safety Considerations

This compound presents a dual hazard due to its azide functional group and its role as a component in potent bioconjugates.

  • Azide Group: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light.[1][2] They are also acutely toxic. A critical safety concern is the formation of highly explosive heavy metal azides if azide-containing waste comes into contact with metals such as lead or copper, which can be present in plumbing systems.[3][4] Therefore, azide waste must never be disposed of down the drain.[3]

  • Val-Cit-PAB Linker: This peptide-based linker is designed to be cleaved by lysosomal enzymes like Cathepsin B.[5][6][7] While the linker itself is not classified as highly toxic, its degradation products and its association with cytotoxic payloads in ADC research necessitate that all related waste be handled as hazardous.

Data Presentation: Hazard and Disposal Summary

The following table summarizes the key hazards and recommended disposal pathways for this compound and related materials.

Material Primary Hazards Recommended Disposal Pathway Key Precautions
Pure this compound (Solid) Potentially explosive, toxic.[1][8]Collect as hazardous chemical waste in a clearly labeled, dedicated container.Use non-metal spatulas for handling.[1] Store away from heat, shock, and incompatible materials (e.g., acids, heavy metals).[1][3]
Solutions of this compound Toxic, risk of forming explosive metal azides if improperly disposed.[3]Collect in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.[1]NEVER pour down the drain.[3] Ensure waste container is compatible with the solvent used.
Contaminated Labware (pipette tips, vials, etc.) Residual chemical contamination.Dispose of as solid hazardous waste.Segregate from general lab waste. Place in a designated, labeled solid waste container.
Aqueous Waste from Experiments May contain residual azide.Test for the presence of azides. If positive, treat as hazardous azide waste. Decontamination of dilute solutions (<5%) is possible but hazardous.[3]NEVER pour down the drain.[3] If opting for chemical neutralization, follow a validated protocol strictly within a chemical fume hood.[3]
Spill Cleanup Materials Chemical contamination.Collect all spill cleanup materials in a sealed, labeled hazardous waste container.Use appropriate personal protective equipment (PPE) during cleanup. Cover spills with absorbent material.[9]

Experimental Protocols: Decontamination and Waste Handling

The following protocols provide detailed methodologies for handling and preparing this compound for final disposal by certified hazardous waste personnel.

Protocol 1: Routine Waste Collection and Disposal

This protocol is for the routine collection of waste generated from experiments involving this compound.

Materials:

  • Designated hazardous waste container (compatible with the chemical and solvents)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, appropriate chemical-resistant gloves (nitrile gloves are standard, but consult SDS for specific solvents).[3]

Procedure:

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound. Do not mix azide-containing waste with other chemical waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1]

  • Solid Waste:

    • Place all contaminated solid materials (e.g., pipette tips, weighing paper, gloves, vials) into the designated solid hazardous waste container.

    • Use non-metal tools (e.g., plastic or ceramic spatulas) to handle the pure compound to avoid the formation of shock-sensitive metal azides.[1]

  • Liquid Waste:

    • Carefully transfer all solutions containing this compound into the designated liquid hazardous waste container.

    • Ensure the container is properly sealed to prevent evaporation and spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[1][3]

Protocol 2: Chemical Deactivation of Dilute Azide-Containing Aqueous Waste (Expert Use Only)

This procedure is for the chemical neutralization of dilute aqueous solutions (≤5% azide) and should only be performed by trained personnel in a certified chemical fume hood due to the release of toxic gases.[3] For most laboratory settings, direct disposal of untreated waste via EH&S is the safer and preferred method.

Materials:

  • Three-necked flask with a stirrer and dropping funnel

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • pH paper

  • Starch-iodide paper (optional, for testing completeness of reaction)

  • Chemical fume hood

Procedure:

  • Setup: Place the dilute azide waste solution (must be ≤5% azide) in the three-necked flask inside a chemical fume hood. Ensure the setup includes a stirrer and a dropping funnel.[3]

  • Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. The recommended amount is approximately 1.5g of sodium nitrite for every 1g of sodium azide (or molar equivalent for this compound).[3]

  • Acidification (Critical Step): Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel until the solution is acidic to pH paper. Caution: Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).[3] The reaction will produce nitrogen oxides, which must be vented through the fume hood.

  • Reaction Time: Continue stirring for at least one hour after the addition of acid.

  • Testing for Completion: Test the reaction mixture for the presence of residual azide using a commercial test strip or the ferric chloride test if validated for your compound.[3]

  • Neutralization: Once the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., sodium hydroxide).[3]

  • Final Disposal: Even after deactivation, the resulting solution should be collected as hazardous waste and disposed of through your institution's EH&S office.[3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type spill Spill Occurs start->spill Accident solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvents) waste_type->liquid_waste Liquid pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure collect_solid Collect in Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid pure_compound->collect_solid Treat as Solid Waste ehs_disposal Arrange Disposal via Environmental Health & Safety (EH&S) collect_solid->ehs_disposal collect_liquid->ehs_disposal cleanup Follow Spill Cleanup Protocol (Use appropriate PPE, absorbent) spill->cleanup collect_spill Collect Cleanup Materials as Solid Hazardous Waste cleanup->collect_spill collect_spill->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Azidoacetyl-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides critical, immediate safety and logistical information for the proper handling and disposal of Azidoacetyl-Val-Cit-PAB-OH, a key component in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is paramount to ensure a safe laboratory environment.

This compound is a peptide-cleavable ADC linker.[1][2][3][4][5] Its chemical structure includes an azide (B81097) group, which presents the most significant hazard. Organic azides can be energetic and potentially explosive.[6][7] They are sensitive to heat, light, friction, and pressure.[6][7] Furthermore, the azide group is highly toxic.[8][9] The valine-citrulline dipeptide linker is designed to be cleaved by intracellular enzymes, and the p-aminobenzyl alcohol (PAB) spacer facilitates the release of the conjugated drug.[4][5][10]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[11]
Face ShieldRecommended in addition to safety goggles, particularly when there is a significant splash hazard.[11]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended for enhanced protection.[11][12]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.[11][12]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a risk of splashing.[12]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation.[11]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory with hazardous materials.[11][12]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • All manipulations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][13]

  • The work surface should be lined with absorbent paper to contain any potential spills.[13]

  • Use only plastic or ceramic spatulas for weighing and transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive and explosive heavy metal azides.[8][13]

  • Work with the smallest quantities of the azido (B1232118) compound as is practical.[14]

2. Solubilization:

  • Refer to the manufacturer's data sheet for the recommended solvent, which is typically DMSO or DMF.[1]

  • If the peptide contains residues prone to oxidation, use oxygen-free buffers.[11]

  • Sonication can be used to aid dissolution, but avoid excessive heating.[11]

3. Storage:

  • Store this compound at -20°C in a tightly sealed, clearly labeled, non-metallic container.[1][4]

  • Protect the compound from light.[6]

  • For peptides in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent the formation of explosive compounds in plumbing systems.

Waste Collection:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats) and PPE, must be collected in a designated hazardous waste container.[12][14]

  • The waste container must be made of non-metallic material, such as polypropylene (B1209903) or polyethylene.[9]

  • Label the container clearly as "Azide Waste" and list all chemical constituents.[6]

  • Crucially, azide waste streams must be kept separate from acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid.[6][9]

Decontamination of Azide Waste (for dilute solutions under 5%):

  • This procedure must be performed in a chemical fume hood.[8][15]

  • For dilute aqueous solutions (≤5% azide), chemical deactivation can be performed by reacting with nitrous acid.[8][15]

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

    • Add a 20% aqueous solution of sodium nitrite (B80452) (approximately 1.5g of sodium nitrite per gram of sodium azide).[15]

    • Slowly and carefully add a 20% aqueous solution of sulfuric acid dropwise with stirring until the solution is acidic to litmus (B1172312) paper. This order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid.[15]

    • The reaction is complete when the evolution of nitrogen oxides ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion).[15]

    • Neutralize the final solution to a pH of 6-9 with a dilute sodium hydroxide (B78521) solution before collecting it in a hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[8]

Spill Response:

  • Small spills: Cover with an absorbent material, sweep up the material, and place it in the designated azide hazardous waste container. Clean the affected surface with a 70% ethanol (B145695) solution.[12][13]

  • Large spills: Evacuate the laboratory immediately, notify your supervisor and EHS, and restrict access to the area.[13]

Visualizing the Workflow

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Work in fume hood - Use non-metal spatulas solubilize 2. Solubilization - Use recommended solvent (DMSO/DMF) - Avoid excessive heat prep->solubilize spill Spill Response - Evacuate for large spills - Notify EHS prep->spill If spill occurs storage 3. Storage - Store at -20°C - Protect from light solubilize->storage solubilize->spill If spill occurs collect 4. Waste Collection - Use non-metallic containers - Label as 'Azide Waste' storage->collect decontaminate 5. Decontamination (if applicable) - React with nitrous acid in fume hood - Neutralize final solution collect->decontaminate dispose 6. Final Disposal - Contact Environmental Health & Safety (EHS) decontaminate->dispose

Caption: A workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.